molecular formula C11H10F2O3 B1601759 Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate CAS No. 97305-12-9

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Cat. No.: B1601759
CAS No.: 97305-12-9
M. Wt: 228.19 g/mol
InChI Key: GLRNJDWFZNOBHC-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H10F2O3 and its molecular weight is 228.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRNJDWFZNOBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543552
Record name Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97305-12-9
Record name Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver in-depth scientific insights, moving beyond rigid templates to offer a narrative grounded in chemical principles and practical applications. The CAS number for this compound is 97305-12-9 .[1][2]

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable synthon in this context, offering a versatile scaffold for the construction of complex, biologically active molecules. Its β-ketoester functionality provides a reactive handle for a variety of chemical transformations, while the 2,6-difluorophenyl moiety imparts the desirable properties of fluorination. This guide will delve into the synthesis, properties, and applications of this important pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 97305-12-9[1][2]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Melting Point Not specified
Storage Temperature Room Temperature, sealed in a dry environment[2]

Synthesis of this compound: A Focus on the Claisen Condensation

The primary and most efficient method for the synthesis of this compound is the Claisen condensation .[1][3][4] This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In the context of our target molecule, a "crossed" Claisen condensation is employed, utilizing two different ester-containing reactants.

The logical synthetic approach involves the reaction between a derivative of 2,6-difluorobenzoic acid and an ethyl ester containing an enolizable α-proton. Specifically, the reaction between 2,6-difluorobenzoyl chloride and ethyl potassium malonate is a documented route.[1]

Causality Behind Experimental Choices:
  • Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the malonic ester, generating the reactive enolate nucleophile. Sodium ethoxide is a common choice for Claisen condensations involving ethyl esters to prevent transesterification.[5][6] The use of a pre-formed potassium salt of the malonic ester, such as ethyl potassium malonate, provides a convenient and reactive nucleophile.

  • Reaction Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used to prevent quenching of the strong base and the enolate intermediate.

  • Temperature Control: The initial deprotonation and subsequent nucleophilic attack are often carried out at low temperatures to control the reaction rate and minimize side reactions. The reaction may then be allowed to warm to room temperature to ensure completion.

  • Acidic Work-up: The reaction is quenched with an aqueous acid to neutralize the base and protonate the resulting enolate of the β-ketoester product, yielding the final this compound.

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step methodology for the synthesis of this compound via a Claisen-type condensation. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.

Step 1: Preparation of the Malonate Enolate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of ethyl potassium malonate in anhydrous tetrahydrofuran (THF).

  • Cool the stirred suspension to 0 °C in an ice bath.

Step 2: Acylation with 2,6-Difluorobenzoyl Chloride

  • Slowly add a solution of 2,6-difluorobenzoyl chloride in anhydrous THF to the cooled malonate suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Reaction Quench and Work-up

  • Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Synthesis_Workflow reagent1 Ethyl Potassium Malonate reaction_step Claisen Condensation reagent1->reaction_step reagent2 2,6-Difluorobenzoyl Chloride reagent2->reaction_step solvent Anhydrous THF solvent->reaction_step Solvent base Strong Base (implicit in malonate salt) workup Aqueous Acidic Work-up reaction_step->workup product This compound workup->product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds that are of interest in drug discovery. The β-ketoester moiety allows for cyclization reactions with various binucleophiles to form pyridinones, pyrimidinones, and other important scaffolds. The 2,6-difluorophenyl group is often incorporated to enhance the pharmacological properties of the final drug molecule.

For instance, the synthesis of various pyridazinone derivatives as potential anti-inflammatory and analgesic agents has been reported, highlighting the utility of related ketoesters in constructing these heterocyclic systems.[7] Furthermore, the broader class of aryl propionic acid derivatives, to which our title compound is related, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Illustrative Synthetic Application: A Potential Pathway to Kinase Inhibitors

The following diagram illustrates a hypothetical, yet plausible, synthetic pathway where this compound could be utilized as a key intermediate in the synthesis of a pyridazinone-based kinase inhibitor scaffold. This is based on known synthetic strategies for this class of compounds.

Kinase_Inhibitor_Synthesis start This compound cyclization Cyclocondensation start->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization pyridazinone Pyridazinone Core cyclization->pyridazinone functionalization Further Functionalization (e.g., Suzuki Coupling) pyridazinone->functionalization inhibitor Kinase Inhibitor Candidate functionalization->inhibitor

Caption: Potential synthetic route to a kinase inhibitor scaffold.

Conclusion and Future Perspectives

This compound is a strategically important building block in the arsenal of the medicinal chemist. Its synthesis, primarily through the robust and well-understood Claisen condensation, is scalable and efficient. The presence of the 2,6-difluorophenyl moiety offers a gateway to novel chemical entities with potentially enhanced pharmacological profiles. While direct links to currently marketed drugs are not extensively documented in the public domain, the prevalence of its structural components in kinase inhibitors and other therapeutic agents underscores its potential. As the demand for novel, effective, and safe therapeutics continues to grow, the utility of versatile and strategically fluorinated building blocks like this compound is poised to expand, paving the way for the discovery and development of the next generation of medicines.

References

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fluorinated β-keto ester of significant interest in contemporary organic synthesis and medicinal chemistry. Its molecular structure combines the versatile reactivity of a β-keto ester moiety with the unique physicochemical properties imparted by a 2,6-difluorophenyl group. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol with mechanistic insights, standard analytical characterization techniques, and its strategic applications as a synthetic intermediate in drug discovery. With a molecular weight of 228.193 g/mol , this compound serves as a critical building block for constructing complex heterocyclic scaffolds and other pharmacologically relevant molecules.

Introduction: A Strategic Building Block in Synthesis

β-Keto esters are a cornerstone of synthetic organic chemistry, prized for their dual functionality which allows for a wide array of chemical transformations.[1][2] The presence of an acidic α-proton, a nucleophilic enolate, and two electrophilic carbonyl carbons makes them exceptionally versatile precursors.

The true strategic value of this compound, however, lies in the incorporation of the 2,6-difluorophenyl substituent. Fluorine atoms at these positions provide several advantages in drug design:

  • Metabolic Stability: The ortho-fluorine atoms can shield the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life in vivo.

  • Conformational Control: The steric bulk and electronic properties of the fluorine atoms can lock the conformation of the phenyl ring relative to the keto-ester side chain, which can be crucial for precise binding to a biological target.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the α-protons, influencing the reactivity and keto-enol tautomerism of the molecule.

Consequently, this compound is not merely a synthetic intermediate but a strategically designed building block for accessing novel chemical matter in drug development programs, including fragment-based drug discovery (FBDD) campaigns.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, safety considerations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀F₂O₃[4][5][6]
Molecular Weight 228.193 g/mol [4][5]
CAS Number 97305-12-9[4][6]
Synonyms Ethyl (2,6-difluorobenzoyl)acetate, Ethyl 2,6-difluoro-β-oxobenzenepropanoate[6]
Predicted Boiling Point 266.0 ± 25.0 °C[6]
Predicted Density 1.251 ± 0.06 g/cm³[6]
Storage Conditions 2-8°C, Sealed in a dry environment[6][7]
Molecular Structure

The structural representation of the molecule is essential for understanding its reactivity.

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient method for synthesizing β-keto esters like this is the Claisen condensation. This protocol details a representative procedure.

Experimental Protocol: Claisen Condensation

Objective: To synthesize this compound from 2,6-difluorobenzoyl chloride and ethyl acetate.

Materials:

  • 2,6-Difluorobenzoyl chloride

  • Ethyl acetate (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a three-neck round-bottom flask. Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.

  • Base Suspension: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C using an ice bath.

  • Enolate Formation: While stirring vigorously, add anhydrous ethyl acetate (2.0 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. This step generates the ethyl acetate enolate.

  • Acylation: Cool the reaction mixture back to 0°C. Add a solution of 2,6-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise via an addition funnel over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight (or until TLC/LC-MS analysis indicates consumption of the starting material).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl. This step neutralizes the excess base and protonates the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality and Experimental Insight
  • Choice of Base: Sodium hydride (NaH) is used because it is a strong, non-nucleophilic base. It deprotonates ethyl acetate irreversibly to form the required enolate without competing in a nucleophilic attack on the ester or acid chloride.

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Water will react with NaH and can hydrolyze the starting ester and acid chloride, reducing the yield.

  • Stoichiometry: An excess of ethyl acetate is often used to ensure the complete consumption of the more expensive acylating agent (2,6-difluorobenzoyl chloride).

  • Acidic Workup: The final product exists as an enolate salt in the basic reaction mixture. An acidic quench is required to protonate it, yielding the neutral β-keto ester.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products R1 Ethyl Acetate S1 1. Enolate Formation (0°C to RT) R1->S1 R2 2,6-Difluorobenzoyl Chloride S2 2. Acylation (0°C) R2->S2 Base Sodium Hydride (NaH) in Anhydrous THF Base->S1 S1->S2 Ethyl Acetate Enolate S3 3. Acidic Quench (1M HCl) S2->S3 Product Enolate Salt S4 4. Extraction & Purification S3->S4 P1 This compound S4->P1

Caption: Workflow for the Claisen condensation synthesis of the target compound.

Analytical Characterization

Verifying the identity and purity of the synthesized product is paramount. Standard spectroscopic methods are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm). The methylene protons (α-protons) between the carbonyls will appear as a singlet, typically around 3.5-4.0 ppm. The aromatic protons of the 2,6-difluorophenyl ring will exhibit a complex multiplet pattern in the 7.0-7.5 ppm region.

    • ¹³C NMR: Key signals include the ester carbonyl (~165-170 ppm), the ketone carbonyl (~190-195 ppm), the α-carbon (~45-50 ppm), and signals for the ethyl group and the fluorinated aromatic ring. Carbon-fluorine coupling will be observable.

    • ¹⁹F NMR: Will show a single resonance for the two equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands: one for the ester (around 1735-1750 cm⁻¹) and one for the ketone (around 1680-1700 cm⁻¹). C-F stretching bands will also be present in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₁H₁₀F₂O₃) by providing a highly accurate mass measurement of the molecular ion.[4]

Applications in Drug Development

The primary utility of this compound is as a precursor to heterocyclic compounds. The 1,3-dicarbonyl system is an ideal electrophile for condensation reactions with binucleophiles.

Synthesis of Heterocyclic Scaffolds

This building block can be readily converted into a variety of important medicinal scaffolds:

  • Pyrazoles: Reaction with hydrazine or substituted hydrazines.

  • Pyrimidines: Condensation with urea, thiourea, or guanidine.

  • Isoxazoles: Reaction with hydroxylamine.

These heterocyclic cores are prevalent in a vast number of approved drugs and clinical candidates.

Illustrative Transformation Diagram

G cluster_reagents Binucleophilic Reagents cluster_products Resulting Heterocyclic Scaffolds Start Ethyl 3-(2,6-difluorophenyl) -3-oxopropanoate R1 Hydrazine (H₂N-NH₂) R2 Guanidine R3 Hydroxylamine (H₂N-OH) P1 Substituted Pyrazole Start->P1 + Hydrazine P2 Substituted Pyrimidine Start->P2 + Guanidine P3 Substituted Isoxazole Start->P3 + Hydroxylamine

Caption: Versatility in synthesizing key heterocyclic drug scaffolds.

Conclusion

This compound is a high-value synthetic intermediate for professionals in drug discovery and development. Its well-defined physicochemical properties, accessible synthesis via robust chemical methods like the Claisen condensation, and, most importantly, its utility as a precursor to diverse and medicinally relevant heterocyclic systems make it a powerful tool. The strategic placement of difluoro substituents offers built-in advantages for developing drug candidates with improved metabolic stability and conformational rigidity. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338. Available at: [Link]

  • PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342. Available at: [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Available at: [Link]

  • PrepChem.com. Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Available at: [Link]

  • National Institutes of Health (NIH). Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl (2,6-difluorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl (2,6-difluorobenzoyl)acetate is a fluorinated β-ketoester of significant interest in synthetic organic chemistry. Its structural motifs are pivotal in the design of complex heterocyclic compounds and as a building block for novel pharmaceutical and agrochemical agents. The presence of the difluorobenzoyl group can significantly influence molecular interactions, reactivity, and the pharmacokinetic properties of derivative compounds. This guide provides a comprehensive framework for the characterization of its core physical properties. Due to the specificity of this compound as a synthetic intermediate, much of its physical data is not extensively published in consolidated databases. Therefore, this document emphasizes the fundamental experimental protocols required for its characterization, providing researchers and drug development professionals with the practical knowledge to determine these properties in a laboratory setting. We will explore the causality behind these experimental choices, ensuring a robust and validated understanding of the compound's physical nature.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. Ethyl (2,6-difluorobenzoyl)acetate is identified by the following key parameters.

IdentifierValueSource
CAS Number 97305-12-9[1]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1]
IUPAC Name ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Canonical SMILES CCOC(=O)CC(=O)C1=C(F)C=CC=C1F
InChI Key GLRNJDWFZNOBHC-UHFFFAOYSA-N[1]

Molecular Structure:

The molecule consists of an ethyl ester group connected to a propane chain. A ketone is present at the C3 position of this chain, which is in turn bonded to a 2,6-difluorinated phenyl ring. The presence of both an ester and a ketone functionality classifies it as a β-ketoester, a versatile synthon in organic chemistry.

Summary of Physical Properties

The following table summarizes the known and determinable physical properties of Ethyl (2,6-difluorobenzoyl)acetate. For properties not widely reported in the literature, this guide provides the necessary protocols for their experimental determination.

Physical PropertyValueNotes
Physical State Solid or LiquidTo be determined. Appearance is critical for initial assessment.
Melting Point Not available in literatureRequires experimental determination. Crucial for assessing purity.
Boiling Point Not available in literatureRequires experimental determination, likely under reduced pressure to prevent decomposition.
Density Not available in literatureRequires experimental determination.
Solubility Not available in literatureRequires experimental determination in a range of solvents.
Storage Conditions Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years).[1]

Experimental Determination of Physical Properties

As a Senior Application Scientist, my experience underscores that reliance on predicted data is insufficient for rigorous drug development. The protocols described below are designed to be self-validating systems for generating reliable physical property data.

Melting Point Determination

Causality: The melting point is a fundamental property that provides a primary indication of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while a broad or depressed range suggests the presence of impurities. This protocol uses the capillary method, which is standard for small-scale laboratory work.

Protocol:

  • Sample Preparation: Finely crush a small amount of the solid compound on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of the sample in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool significantly before proceeding.

  • Accurate Measurement: Heat the sample at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

  • Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Workflow Visualization:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Crush Crush Sample Load Load Capillary Tube (2-3mm) Crush->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Phase Change Heat->Observe Record Record T1 (First Drop) & T2 (All Liquid) Observe->Record

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point is a key characteristic of a liquid, reflecting the strength of its intermolecular forces. For high-molecular-weight or sensitive compounds like this one, determining the boiling point under reduced pressure (vacuum) is essential to prevent thermal decomposition that can occur at the atmospheric boiling point. This micro-scale method is ideal for conserving valuable research compounds.

Protocol:

  • Sample Preparation: Add 5-7 drops of the liquid into a micro test tube.

  • Capillary Insertion: Place a small capillary tube (sealed at one end) into the micro test tube with the open end down.

  • Apparatus Setup: Attach the micro test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: Heat the bath gently. As the liquid nears its boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

  • Equilibrium: Remove the heat source. The bubbling will slow down and stop. The moment the liquid just begins to re-enter the capillary tube, the vapor pressure inside the capillary equals the external pressure.

  • Record Temperature: The temperature at which the liquid re-enters the capillary is the boiling point.[2]

  • Note Pressure: Record the ambient atmospheric pressure at the time of the experiment. If performed under vacuum, record the pressure of the vacuum system.

Workflow Visualization:

BoilingPointWorkflow A Add Sample to Micro Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer & Suspend in Bath B->C D Heat Gently C->D E Observe Rapid Bubble Stream D->E F Remove Heat E->F G Watch for Liquid Re-entry into Capillary F->G H Record Temperature at Re-entry G->H

Caption: Workflow for Micro Boiling Point Determination.

Solubility Profiling

Causality: Understanding a compound's solubility is critical for choosing appropriate solvents for chemical reactions, extractions, and chromatographic purification. A qualitative assessment across a range of solvents with varying polarities provides a practical solubility profile. Testing in acidic and basic aqueous solutions can also indicate the presence of ionizable functional groups.

Protocol:

  • Setup: Arrange a series of labeled test tubes.

  • Sample Addition: Add a small, consistent amount of the compound (e.g., ~10 mg) to each test tube.

  • Solvent Addition: Add ~0.5 mL of a solvent to its corresponding test tube. Solvents should include:

    • Water (polar, protic)

    • Ethanol (polar, protic)

    • Dichloromethane (polar, aprotic)

    • Toluene (non-polar, aromatic)

    • Hexanes (non-polar, aliphatic)

    • 5% aq. HCl (to test for basic groups)

    • 5% aq. NaOH (to test for acidic groups)

  • Agitation: Agitate each tube vigorously for 30-60 seconds.

  • Observation: Observe and record whether the compound is soluble, partially soluble, or insoluble.[3] "Soluble" is generally defined as the solid completely dissolving to form a clear solution.

Workflow Visualization:

SolubilityWorkflow cluster_solvents Add 0.5 mL Solvent & Agitate Start Add ~10mg of Compound to 7 Test Tubes S1 Water Start->S1 S2 Ethanol Start->S2 S3 Dichloromethane Start->S3 S4 Toluene Start->S4 S5 Hexanes Start->S5 S6 5% HCl Start->S6 S7 5% NaOH Start->S7 End Record Observations (Soluble / Partially / Insoluble) S1->End S2->End S3->End S4->End S5->End S6->End S7->End

Sources

An In-Depth Technical Guide to Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer expert insights into the causality behind its chemical properties and synthetic methodologies. Every piece of information is grounded in established chemical principles to ensure scientific integrity and trustworthiness.

Introduction: The Significance of a Fluorinated β-Keto Ester

This compound (CAS No. 97305-12-9) belongs to the versatile class of β-keto esters, which are pivotal intermediates in organic synthesis.[1][2] The presence of a 2,6-difluorophenyl moiety introduces unique electronic properties that can significantly influence the molecule's reactivity and its potential biological activity.[3][4] The strategic placement of two fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity to biological targets, a sought-after feature in modern drug design.[3][4][5] This guide will delve into the structural characteristics, a robust synthetic protocol, and the prospective applications of this compound, particularly within the realm of medicinal chemistry.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 97305-12-9[6][7]
Molecular Formula C₁₁H₁₀F₂O₃[6][7]
Molecular Weight 228.19 g/mol [6][7]
IUPAC Name This compound[8]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidN/A
Boiling Point Predicted: Decomposes upon heatingN/A
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water.N/A

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most effectively achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a carbonyl compound in the presence of a strong base. In this case, the reaction occurs between an activated malonic acid derivative and 2,6-difluorobenzoyl chloride.

The Underlying Chemistry: The Claisen Condensation

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters. The reaction is initiated by the deprotonation of an α-hydrogen of an ester by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester. To drive the equilibrium towards the product, a stoichiometric amount of base is typically used to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound, designed for high yield and purity.

Materials:

  • Ethyl potassium malonate

  • 2,6-Difluorobenzoyl chloride

  • Magnesium chloride (anhydrous)

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium chloride and anhydrous toluene.

  • Formation of the Magnesium Enolate: Add ethyl potassium malonate to the suspension and stir under a nitrogen atmosphere.

  • Acylation: Dissolve 2,6-difluorobenzoyl chloride in anhydrous toluene and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification setup Combine MgCl2 and Toluene add_malonate Add Ethyl Potassium Malonate setup->add_malonate add_benzoyl_chloride Add 2,6-Difluorobenzoyl Chloride add_malonate->add_benzoyl_chloride stir Stir at RT for 12-16h add_benzoyl_chloride->stir quench Quench with 1M HCl stir->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Pure Product

Caption: A workflow diagram for the synthesis of this compound.

Structural Elucidation: Spectroscopic Analysis

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known structure and typical spectroscopic values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • δ 1.25 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester group.

    • δ 4.20 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group.

    • δ 4.05 (s, 2H): Singlet for the methylene protons alpha to the two carbonyl groups.

    • δ 7.10-7.20 (m, 2H): Multiplet for the two meta-protons of the difluorophenyl ring.

    • δ 7.45-7.55 (m, 1H): Multiplet for the para-proton of the difluorophenyl ring.

  • ¹³C NMR (Predicted):

    • δ 14.0: Methyl carbon of the ethyl ester.

    • δ 46.0: Methylene carbon alpha to the carbonyls.

    • δ 61.5: Methylene carbon of the ethyl ester.

    • δ 112.0 (dd): Aromatic carbons ortho to the fluorine atoms (showing carbon-fluorine coupling).

    • δ 119.0 (t): Aromatic carbon ipso to the carbonyl group (showing carbon-fluorine coupling).

    • δ 132.0 (t): Aromatic carbon para to the carbonyl group (showing carbon-fluorine coupling).

    • δ 162.0 (dd): Aromatic carbons bearing the fluorine atoms (showing strong carbon-fluorine coupling).

    • δ 168.0: Ester carbonyl carbon.

    • δ 190.0: Ketone carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
~3000-2850C-HAlkyl stretch
~1745C=OEster carbonyl stretch
~1690C=OKetone carbonyl stretch
~1620, 1580C=CAromatic ring stretch
~1250C-OEster stretch
~1100C-FStretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 228. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29), as well as fragments corresponding to the 2,6-difluorobenzoyl cation.

Reactivity and Synthetic Utility

This compound is a rich scaffold for further chemical transformations, primarily due to the reactivity of the β-keto ester moiety.[1][2]

  • Alkylation and Acylation: The methylene protons alpha to the carbonyls are acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can be alkylated or acylated to introduce a wide range of substituents.

  • Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated systems.[9]

  • Michael Addition: The enolate can also act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[9]

  • Heterocycle Synthesis: β-Keto esters are classic precursors for the synthesis of various heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in pharmaceuticals.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

The Role of the 2,6-Difluorophenyl Group

The 2,6-difluorophenyl group is a bioisostere for other functionalities and can impart several beneficial properties to a drug candidate:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.[3][4]

  • Increased Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.[10][11]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Potential Therapeutic Targets

Given the prevalence of the 2,6-difluorophenyl moiety in various bioactive molecules, derivatives of this compound could be explored for a range of therapeutic targets, including:

  • Enzyme Inhibitors: The β-keto ester functionality can be elaborated into structures that target the active sites of enzymes such as kinases, proteases, and deacetylases.

  • Receptor Modulators: The scaffold can be used to synthesize ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors.

  • Antimicrobial Agents: The compound could serve as a precursor for novel antibacterial or antifungal agents.[12]

A Logical Pathway for Drug Discovery

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start This compound derivatization Derivatization via β-Keto Ester Reactivity start->derivatization library Compound Library Generation derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Studies (in vitro/in vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug drug clinical->drug New Drug Candidate

Caption: A logical pathway for utilizing the title compound in a drug discovery program.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a molecule of significant interest due to the combined reactivity of the β-keto ester and the advantageous properties imparted by the 2,6-difluorophenyl group. This guide has provided a detailed overview of its structure, a robust synthetic methodology, and its potential applications in organic synthesis and drug discovery. The insights provided herein are intended to empower researchers and scientists to effectively utilize this compound in their research endeavors.

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An In-Depth Technical Guide to Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate: Safety, Handling, and Synthetic Context for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs—a difluorinated phenyl ring and a reactive β-keto ester group—make it a valuable intermediate for synthesizing complex molecular architectures. The incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the critical safety data, handling protocols, and disposal procedures for this compound, grounded in established chemical safety principles. Furthermore, it delves into the compound's chemical reactivity and its strategic application in modern drug discovery, offering field-proven insights for researchers, scientists, and process chemists.

Compound Identification and Physicochemical Profile

Precise identification and understanding of a compound's physical properties are the foundation of its safe and effective use in a research setting.

Table 1: Compound Identifiers

Identifier Value Source(s)
Chemical Name This compound [2]
Synonym(s) 3-(2,6-Difluorophenyl)-3-oxopropionic acid ethyl ester [2]
CAS Number 97305-12-9 [2][3][4]
Molecular Formula C₁₁H₁₀F₂O₃ [2][3][5]
Molecular Weight 228.19 g/mol [3][5][6]

| MDL Number | MFCD11041490 |[2][4] |

Table 2: Physicochemical Properties

Property Value (Predicted/Experimental) Source(s)
Appearance Colorless to light yellow liquid [5]
Boiling Point 266.0 ± 25.0 °C (Predicted) [5]
Density 1.251 ± 0.06 g/cm³ (Predicted) [5]
pKa 10.21 ± 0.50 (Predicted) [5]

| Storage | 2-8°C, Sealed in a dry environment |[5][7] |

Caption: Chemical structure of this compound.

Hazard Identification and Toxicological Profile

While a specific, comprehensive safety data sheet for the 2,6-difluoro isomer is not universally published, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds and the known toxicology of its constituent functional groups. The primary hazards are associated with its irritant properties and the general considerations for fluorinated aromatic compounds.

Table 3: GHS Hazard Classification (Inferred from Analogs)

Hazard Class Hazard Code Statement Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation [6][8][9]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [6][8][9]
STOT - Single Exposure H335 May cause respiratory irritation [6][8][9]

| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed |[9] |

Precautionary Statements (Selected): P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501.[6][8][10]

Expert Analysis of Toxicological Risk:
  • Irritancy: As a β-keto ester, the compound possesses two electrophilic carbonyl carbons. On contact with moist surfaces like skin, eyes, or the respiratory tract, it can act as an irritant. The causality stems from its potential to react with biological nucleophiles or cause localized pH changes upon slow hydrolysis.

  • Fluorinated Aromatic Toxicity: The toxicology of fluorinated aromatic compounds is complex and cannot be generalized.[1] The carbon-fluorine bond is exceptionally strong, which often imparts high metabolic stability.[11] However, metabolic processes can, in some cases, lead to defluorination, releasing fluoride ions, or generate other toxic metabolites.[12][13] While this compound is not expected to be acutely toxic via pathways like those involving fluoroacetic acid, chronic exposure data is lacking, and caution is warranted.[12][13] Researchers should assume that, like many organofluorine compounds, it may be persistent in the environment.[11]

Safe Handling and Exposure Control Protocol

A self-validating protocol for handling this substance minimizes risk by integrating engineering controls, appropriate personal protective equipment (PPE), and deliberate, systematic procedures.

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10][14]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For transfers of larger volumes (>50 mL) or when there is a heightened risk of splashing, a full-face shield worn over safety glasses is required.

  • Skin Protection:

    • Gloves: Wear standard nitrile gloves for incidental contact. For extended handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Crucially, always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. [15] Double-gloving is a prudent practice for neat transfers.

    • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[14]

Step-by-Step Handling Workflow
  • Preparation: Cordon off the work area within the fume hood. Assemble all necessary glassware, reagents, and spill cleanup materials before retrieving the compound.

  • Don PPE: Put on all required PPE as described in section 3.1.

  • Compound Retrieval: Retrieve the container from its 2-8°C storage. Allow it to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture into the compound.

  • Transfer/Weighing: Perform the transfer of the liquid using a calibrated pipette or syringe. If weighing, tare a sealed container, add the compound, and re-seal before recording the mass. This minimizes vapor release.

  • Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.

  • Cleanup: Immediately after use, securely close the primary container. Decontaminate any affected surfaces and glassware.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Dispose of single-use PPE in the appropriate solid waste stream.

Safe_Handling_Workflow start Start: Prepare for Handling ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe hood 2. Work Inside Certified Chemical Fume Hood ppe->hood transfer 3. Equilibrate Container & Transfer Compound hood->transfer secure 4. Securely Close Container After Use transfer->secure clean 5. Decontaminate Work Area & Glassware secure->clean doff 6. Doff & Dispose of PPE Correctly clean->doff wash 7. Wash Hands Thoroughly doff->wash end End: Procedure Complete wash->end

Caption: A standardized workflow for the safe handling of liquid chemical reagents.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 4: First Aid Measures

Exposure Route Action
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and provide the safety data sheet or container label to the medical professional.[10] |

Spill Response Protocol

The response must be scaled to the size and location of the spill.

  • Assess the Situation: Determine the quantity spilled and if anyone is contaminated.

  • Small Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[15][16]

    • Collect the contaminated absorbent into a sealable, labeled container for hazardous waste disposal.

    • Wipe the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the immediate area.

    • Alert others and activate the nearest fire alarm if necessary to facilitate a full lab evacuation.

    • Close the laboratory doors.

    • Call your institution's emergency response number and report the spill of a halogenated organic compound.

    • Do not attempt to clean it up yourself. Wait for trained emergency personnel.[16]

Reactivity, Stability, and Storage

Understanding the chemical behavior of this compound is key to its successful use in synthesis and for preventing hazardous reactions.

  • Chemical Stability: The compound is stable under recommended storage conditions (2-8°C, dry, away from light).

  • Reactivity Profile:

    • The β-Keto Ester Moiety: This functional group is the center of the compound's reactivity. The α-protons (on the CH₂ group flanked by two carbonyls) are significantly acidic (pKa ~10-11 in solution) and can be readily removed by a suitable base (e.g., sodium ethoxide, LDA) to form a resonance-stabilized enolate.[17]

    • Nucleophilic Character: This enolate is a potent carbon nucleophile, making the compound an excellent substrate for C-C bond-forming reactions, such as alkylations and acylations (the "acetoacetic ester synthesis").[17] This is a cornerstone of its utility as a synthetic building block.[18]

    • Decarboxylation: Upon hydrolysis of the ethyl ester to a carboxylic acid, the resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) when heated to yield 2',6'-difluoroacetophenone.[17]

  • Conditions to Avoid: Avoid contact with strong bases (unless a planned reaction), strong oxidizing agents, and excessive heat.

  • Incompatible Materials: Strong acids, strong bases, oxidizing agents, and reducing agents.

Caption: General reactivity of β-keto esters via enolate formation and alkylation.

Waste Disposal Protocol

Proper chemical waste management is a legal and ethical responsibility. As a halogenated organic compound, this substance requires specific disposal procedures.

Core Principle: Waste Segregation

The primary directive is to segregate halogenated organic waste from all other waste streams. [19][20] The rationale is twofold:

  • Regulatory Compliance: Halogenated waste is regulated differently due to the potential to form toxic byproducts (e.g., dioxins, furans) and corrosive acids (e.g., hydrofluoric acid) upon improper incineration.

  • Disposal Cost: The specialized high-temperature incineration and flue-gas scrubbing required for halogenated waste make its disposal significantly more expensive than that of non-halogenated solvents, which can often be blended for fuel.[15][20]

Step-by-Step Disposal Procedure
  • Identify the Correct Waste Container: Use a container designated and clearly labeled "Halogenated Organic Waste." These containers must be in good condition, made of a compatible material (e.g., HDPE or glass), and have a secure, threaded cap.[16]

  • Labeling: Before adding any waste, affix a hazardous waste tag to the container.[15] As waste is added, update the log on the tag with the chemical name ("this compound") and the estimated volume or mass. Do not use abbreviations.[16]

  • Transferring Waste: Conduct all waste transfers inside a chemical fume hood. Keep the waste container closed at all times except when actively adding waste.[16][20]

  • Prohibited Mixtures: DO NOT mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[20]

    • Strong acids or bases.[20]

    • Aqueous waste.[19]

    • Heavy metal waste.[15][20]

    • Oxidizers or reducers.[20]

  • Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area with secondary containment. Follow your institution's procedures for requesting a hazardous waste pickup.

References

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An In-depth Technical Guide to the Storage and Handling of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a key building block in synthetic organic chemistry, plays a crucial role in the development of novel pharmaceutical agents and advanced materials. Its unique structure, featuring a difluorinated phenyl ring and a β-ketoester moiety, makes it a versatile precursor for a variety of complex molecular architectures. The integrity and purity of this reagent are paramount to the success of multi-step syntheses, where even minor impurities can lead to significant downstream consequences, including failed reactions, complex purification challenges, and compromised final product quality.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage and handling conditions for this compound. By synthesizing data from leading chemical suppliers and grounding recommendations in established chemical principles, this document aims to ensure the long-term stability and reliability of this critical reagent.

Section 1: Physicochemical Properties

Understanding the fundamental properties of a compound is the first step toward establishing appropriate storage protocols. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 97305-12-9[1][2]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1]
Appearance Liquid[3]
Purity Typically ≥97%[1]
Boiling Point 266.0±25.0 °C (Predicted)[2]
Density 1.251±0.06 g/cm³ (Predicted)[2]
Flash Point 111.2±18.1 °C[3]

Section 2: Recommended Storage Conditions

A survey of supplier recommendations reveals a degree of variance in the optimal storage temperature for this compound. This highlights the importance of a critical, science-led approach to storage.

Supplier/SourceRecommended TemperatureAdditional Recommendations
Ambeed2-8°CSealed in dry.[4]
ChemicalBook2-8°CN/A.[2]
Sigma-AldrichRoom TemperatureN/A.[3]
SynQuest Labs (General)2-8°CStore under nitrogen, keep container tightly closed in a dry, cool place.[5]

Core Recommendation:

While some suppliers permit room temperature storage, the consensus and most chemically prudent approach is to store this compound at 2-8°C (refrigerated) .[2][4]

Causality and Rationale: The β-ketoester functionality is susceptible to hydrolysis, a reaction catalyzed by moisture and elevated temperatures. Storing the compound under refrigeration significantly slows the rate of potential degradation pathways, preserving its purity over the long term. For applications in drug discovery and development, where reagent integrity is non-negotiable, the more conservative 2-8°C storage condition is the authoritative standard. Room temperature storage should only be considered for short-term, in-use scenarios.

Furthermore, the following conditions are critical:

  • Dry Environment: The container must be tightly sealed to prevent the ingress of atmospheric moisture, which can lead to hydrolysis of the ester group.[4]

  • Inert Atmosphere: For long-term storage, displacing the headspace of the container with an inert gas like nitrogen or argon is a best practice. This minimizes oxidation and moisture-related degradation.[5]

  • Light Protection: Store in an opaque or amber vial to protect the compound from potential light-induced degradation.

Section 3: Stability Profile and Degradation Pathways

The primary risk to the stability of this compound is hydrolysis. The ester linkage is the most vulnerable site.

Hydrolytic Degradation: In the presence of water, the ethyl ester can hydrolyze to form the corresponding carboxylic acid, 3-(2,6-difluorophenyl)-3-oxopropanoic acid, and ethanol. This process is accelerated by acidic or basic contaminants and by increased temperature. The resulting carboxylic acid impurity can interfere with subsequent reactions, particularly those sensitive to pH or requiring precise stoichiometry.

To ensure the self-validating integrity of your experiments, it is crucial to mitigate these risks through the stringent storage protocols outlined in Section 2.

Section 4: Safe Handling Protocols

Based on available safety data, this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.[6]

  • May cause an allergic skin reaction.[3]

  • May cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

Handling Procedure:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid inhalation of vapors or mists.[7]

  • Prevent contact with skin and eyes.[7]

  • Keep the container tightly closed when not in use.

  • In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8]

Section 5: Experimental Protocol for Quality Assessment

To validate the purity of a stored sample, particularly if it has been stored for an extended period or if storage conditions have deviated from the recommendation, a simple quality control check using High-Performance Liquid Chromatography (HPLC) is advised.

Objective: To assess the purity of this compound and detect the presence of potential hydrolytic degradation products.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL solution of a new, trusted reference standard of the compound in acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL solution of the stored sample in acetonitrile.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to determine the retention time of the pure compound.

    • Inject the stored sample.

    • Compare the chromatograms. The appearance of a significant new peak, particularly an earlier-eluting peak (indicative of the more polar carboxylic acid degradant), suggests sample degradation.

    • Purity can be estimated by the relative peak area of the main component.

This protocol provides a self-validating system; the reference standard confirms system suitability and provides a benchmark against which the stored material can be judged.

Section 6: Visualization of Storage and Handling Workflow

The following diagram outlines the decision-making process for the proper storage and use of this compound.

G Workflow for this compound start Receive Compound check_docs Check Supplier Docs (SDS, CoA) start->check_docs storage_decision Select Storage Location check_docs->storage_decision long_term Long-Term Storage (>1 month) 2-8°C Refrigerator storage_decision->long_term Long-Term Storage short_term Short-Term / In-Use Benchtop (Room Temp) storage_decision->short_term Immediate / Short-Term Use prepare_storage Prepare for Storage: - Tightly seal cap - Purge with N2/Ar - Use amber vial long_term->prepare_storage use_compound Use in Experiment short_term->use_compound prepare_storage->use_compound post_use After Use use_compound->post_use return_storage Return to Correct Storage post_use->return_storage Material Remaining dispose Dispose Remainder (Follow EHS) post_use->dispose No Material Remaining return_storage->storage_decision

Caption: Decision workflow for compound storage and handling.

Conclusion

The chemical integrity of this compound is best maintained by adopting a conservative and scientifically-grounded storage strategy. The authoritative recommendation is storage at 2-8°C in a dry, sealed container, preferably under an inert atmosphere . While room temperature storage may be acceptable for brief periods, it introduces unnecessary risk of degradation, which can compromise research outcomes. By adhering to these guidelines and implementing routine quality control checks, researchers can ensure the reliability and consistency of this valuable synthetic intermediate in their critical drug discovery and development workflows.

References

  • Es-wiki.org. (n.d.). 3-(2,6-difluorofenil)-3-oxopropanoato de etilo 97305-12-9 wiki. Retrieved from Es-wiki.org. [Link]

  • Chemspace. (n.d.). This compound. Retrieved from Chemspace. [Link]

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An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl (2,6-difluorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in Ethyl (2,6-difluorobenzoyl)acetate, a β-keto ester of significant interest to researchers, scientists, and professionals in drug development. The presence of the 2,6-difluorobenzoyl moiety introduces unique steric and electronic effects that profoundly influence the tautomeric equilibrium. This document delineates the synthesis, detailed spectroscopic characterization, and the solvent-dependent equilibrium dynamics of this compound. Methodologies for quantifying the tautomeric ratio using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are presented, alongside a discussion of the critical role of tautomerism in medicinal chemistry and drug design.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and pharmacology.[1][2] The distinct tautomeric forms of a molecule can exhibit different physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles.[3] For drug development professionals, understanding and controlling tautomeric equilibria is crucial for optimizing drug efficacy, bioavailability, and stability.

β-Dicarbonyl compounds, a common structural motif in many pharmaceuticals, are classic examples of molecules that exhibit keto-enol tautomerism.[4] The equilibrium between the keto and enol forms can be influenced by various factors including solvent polarity, temperature, and the electronic and steric nature of substituents. This guide focuses on Ethyl (2,6-difluorobenzoyl)acetate, a β-keto ester where the benzoyl group is substituted with two fluorine atoms at the ortho positions. These fluorine atoms are expected to exert a significant "ortho effect," influencing the tautomeric equilibrium through a combination of steric hindrance and electronic effects.[5]

Synthesis of Ethyl (2,6-difluorobenzoyl)acetate

The most direct and widely applicable method for the synthesis of β-keto esters is the Claisen condensation.[6][7][8] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. For the synthesis of Ethyl (2,6-difluorobenzoyl)acetate, a mixed Claisen condensation between ethyl acetate and an activated derivative of 2,6-difluorobenzoic acid, such as 2,6-difluorobenzoyl chloride, is the most logical approach.

Proposed Synthetic Pathway: Mixed Claisen Condensation

The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically employed to ensure complete enolate formation and prevent self-condensation of ethyl acetate.

Diagram 1: Proposed Synthesis of Ethyl (2,6-difluorobenzoyl)acetate

G reagent1 Ethyl Acetate base 1. NaH, THF 2. H3O+ (workup) reagent1->base reagent2 2,6-Difluorobenzoyl Chloride reagent2->base product Ethyl (2,6-difluorobenzoyl)acetate base->product Claisen Condensation

Detailed Experimental Protocol

Materials:

  • 2,6-Difluorobenzoyl chloride (1 equivalent)[9][10]

  • Ethyl acetate (2 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl acetate (2 eq) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 2,6-difluorobenzoyl chloride (1 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl (2,6-difluorobenzoyl)acetate.

Spectroscopic Characterization of Tautomeric Forms

The keto-enol equilibrium of Ethyl (2,6-difluorobenzoyl)acetate can be readily investigated and quantified using a combination of NMR, IR, and UV-Vis spectroscopy. Each technique provides distinct signatures for the keto and enol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the unambiguous identification and quantification of tautomers in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[11][12]

3.1.1. Predicted ¹H NMR Spectra

  • Keto Tautomer:

    • Methylene protons (-CH₂-): A sharp singlet is expected for the α-protons, typically in the range of δ 3.8-4.2 ppm.

    • Ethyl group (-OCH₂CH₃): A quartet for the methylene protons (~δ 4.2 ppm) and a triplet for the methyl protons (~δ 1.3 ppm).

    • Aromatic protons: A complex multiplet pattern characteristic of a 2,6-disubstituted benzene ring.

  • Enol Tautomer:

    • Enolic proton (-OH): A broad singlet at a significantly downfield chemical shift, typically δ 12-14 ppm, due to strong intramolecular hydrogen bonding.

    • Vinylic proton (=CH-): A singlet in the region of δ 5.5-6.0 ppm.

    • Ethyl group (-OCH₂CH₃): A quartet and a triplet, with slightly different chemical shifts compared to the keto form.

    • Aromatic protons: A multiplet pattern, which may differ slightly from the keto form due to changes in conjugation.

3.1.2. Predicted ¹³C NMR Spectra

  • Keto Tautomer:

    • Ketone carbonyl (C=O): A signal around δ 190-200 ppm.

    • Ester carbonyl (C=O): A signal around δ 165-175 ppm.

    • Methylene carbon (-CH₂-): A signal around δ 45-55 ppm.[13]

  • Enol Tautomer:

    • Enolic carbon (=C-OH): A signal in the range of δ 160-170 ppm.[14]

    • Carbonyl carbon (conjugated): A signal around δ 175-185 ppm.

    • Vinylic carbon (=CH-): A signal around δ 90-100 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of Ethyl (2,6-difluorobenzoyl)acetate

TautomerFunctional GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Keto Methylene (-CH₂-)3.8 - 4.2 (s)45 - 55
Ketone (C=O)-190 - 200
Ester (C=O)-165 - 175
Enol Enolic (-OH)12 - 14 (br s)-
Vinylic (=CH-)5.5 - 6.0 (s)90 - 100
Enolic (=C-OH)-160 - 170
Conjugated Ester (C=O)-175 - 185

Note: These are predicted values and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in each tautomer.[15]

  • Keto Tautomer:

    • Ketone C=O stretch: A strong absorption band around 1720-1740 cm⁻¹.

    • Ester C=O stretch: A strong absorption band around 1735-1750 cm⁻¹.[16]

    • C-H stretch (methylene): Around 2900-3000 cm⁻¹.

  • Enol Tautomer:

    • O-H stretch: A very broad and strong absorption band from 2500-3200 cm⁻¹ due to intramolecular hydrogen bonding.

    • Conjugated C=O stretch: A strong absorption band shifted to a lower frequency, around 1640-1660 cm⁻¹.

    • C=C stretch: An absorption band around 1600-1620 cm⁻¹.

Diagram 2: Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Ethyl (2,6-difluorobenzoyl)acetate nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv quant Tautomer Ratio Quantification nmr->quant ir->quant uv->quant equil Equilibrium Constant (K_T) quant->equil

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the conjugated systems present in the tautomers.

  • Keto Tautomer: Expected to show a weaker n→π* transition for the isolated carbonyl groups at a longer wavelength and a stronger π→π* transition for the aromatic ring at a shorter wavelength.

  • Enol Tautomer: The extended conjugation in the enol form (aromatic ring conjugated with the enone system) will result in a significant bathochromic (red) shift of the π→π* transition to a longer wavelength with increased molar absorptivity compared to the keto form.[17][18]

The Tautomeric Equilibrium: Influence of Substituents and Solvents

The position of the keto-enol equilibrium is a delicate balance of several factors, with the 2,6-difluoro substituents and the solvent playing pivotal roles.

The Ortho Effect of Fluorine Substituents

The two fluorine atoms at the ortho positions of the benzoyl group are expected to influence the tautomeric equilibrium in two primary ways:

  • Steric Effects: The fluorine atoms will sterically hinder the rotation of the benzoyl group. This may force the carbonyl group out of planarity with the benzene ring, disrupting conjugation in the keto form. In the enol form, this steric hindrance could also influence the planarity of the conjugated system.

  • Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can increase the acidity of the α-protons, potentially favoring enolization. Conversely, fluorine can also participate in resonance as a π-donor (+R), although this effect is generally weaker than its inductive effect. The interplay of these electronic factors will modulate the stability of both the keto and enol tautomers.

Solvent Effects on the Equilibrium

The keto-enol equilibrium is highly sensitive to the solvent environment.[19]

  • Non-polar Solvents (e.g., Hexane, Carbon Tetrachloride): In non-polar solvents, the enol form is generally favored. The intramolecular hydrogen bond in the enol tautomer is a key stabilizing feature, and non-polar solvents do not compete for hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form and stabilizing the more polar keto form.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but often stabilize the keto form to a greater extent by forming intermolecular hydrogen bonds with the carbonyl groups.

Table 2: Expected Trend of Enol Percentage in Various Solvents

SolventDielectric Constant (ε)Expected Enol PercentagePrimary Interaction
Hexane1.9HighMinimal solvent interaction
Chloroform-d4.8Intermediate to HighWeak H-bond acceptor
Acetone-d₆20.7Intermediate to LowStrong H-bond acceptor
DMSO-d₆46.7LowVery strong H-bond acceptor
Methanol-d₄32.7LowH-bond donor and acceptor

Conclusion: Implications for Drug Design

The tautomeric behavior of Ethyl (2,6-difluorobenzoyl)acetate serves as a compelling model for understanding how subtle structural modifications can significantly impact molecular properties. For drug development scientists, the ability to predict and control tautomerism is a powerful tool. The prevalence of a particular tautomer can influence a molecule's ability to bind to a biological target, its membrane permeability, and its metabolic stability.[20][21] The insights gained from studying the keto-enol equilibrium of this and similar compounds can guide the design of more effective and reliable therapeutic agents.

References

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  • Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. (n.d.). Retrieved January 5, 2026, from [Link]

  • 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved January 5, 2026, from [Link]

  • Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. (n.d.). Retrieved January 5, 2026, from [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. ResearchGate. (2024). Retrieved January 5, 2026, from [Link]

  • The beta-fluorine effect. Electronic versus steric effects in radical deoxygenations of fluorine-containing pentofuranose nucleosides. PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • A Study of the Tautomerism of β-Dicarbonyl Compounds with Special Emphasis on Curcuminoids. ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • What impact does tautomerism have on drug discovery and development? PMC. (n.d.). Retrieved January 5, 2026, from [Link]

  • Method for continuously producing 2, 6-difluorobenzoyl isocyanate. Google Patents. (n.d.).
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Keto-enol tautomerism and the formation of chelate. Notations... ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • The ortho effect in the pyrolysis of iodonium halides. A case for a sterically controlled nucleophilic aromatic (SN) substitution reaction. The Journal of Organic Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • What impact does tautomerism have on drug properties and development? ChemRxiv. (2024). Retrieved January 5, 2026, from [Link]

  • Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. (n.d.). Retrieved January 5, 2026, from [Link]

  • Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society. (n.d.). Retrieved January 5, 2026, from [Link]

  • A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. (2014). Retrieved January 5, 2026, from [Link]

  • Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • There and back again: the role of hyperconjugation in the fluorine gauche effect. ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers. (n.d.). Retrieved January 5, 2026, from [Link]

  • A proton and 13C NMR study of keto-enol tautomerism of some β-ketoamides. SciSpace. (n.d.). Retrieved January 5, 2026, from [Link]

  • Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane in. (n.d.). Retrieved January 5, 2026, from [Link]

  • Ortho effect. Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. (2024). Retrieved January 5, 2026, from [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. (2016). Retrieved January 5, 2026, from [Link]

  • Ethyl Acetoacetate and Its Enol Form. Chemistry LibreTexts. (2022). Retrieved January 5, 2026, from [Link]

  • Continuous process for the production of beta-keto esters by claisen condensation. Google Patents. (n.d.).
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  • Tautomers of Dicarbonyl Compounds. YouTube. (2015). Retrieved January 5, 2026, from [Link]

  • In Situ UV-Vis-NIR Absorption Spectroscopy and Catalysis. PubMed. (2024). Retrieved January 5, 2026, from [Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility of ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents detailed experimental protocols for its quantitative determination, and offers insights into the practical implications of the resulting data. In the absence of extensive published solubility data for this specific compound, this guide emphasizes robust methodologies to empower researchers to generate reliable and reproducible results.

Introduction: The Significance of Solubility in Pharmaceutical Research

This compound, a fluorinated β-keto ester, represents a class of compounds of significant interest in medicinal chemistry and materials science.[1] The solubility of such active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that governs a multitude of processes, including:

  • Reaction Kinetics and Purity: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction rates and minimizing side-product formation.

  • Purification and Crystallization: The selection of appropriate solvents is paramount for effective purification through techniques like recrystallization and chromatography.

  • Formulation and Bioavailability: For an API to be effective, it must be soluble in a suitable carrier for formulation and exhibit adequate solubility in physiological media to be absorbed.

This guide will provide the necessary tools to systematically evaluate the solubility profile of this compound.

Physicochemical Properties and Theoretical Solubility Considerations

A foundational understanding of the molecule's inherent properties is essential for predicting its solubility behavior. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar intermolecular forces are more likely to be miscible.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀F₂O₃[2]
Molecular Weight228.19 g/mol [2]
AppearanceColorless to light yellow liquid (predicted)
Boiling Point266.0 ± 25.0 °C (predicted)[2]
Density1.251 ± 0.06 g/cm³ (predicted)[2]
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

The structure of this compound features a polar β-keto ester functional group capable of acting as a hydrogen bond acceptor, and a difluorophenyl ring which introduces both polarity and lipophilicity. The presence of the electron-withdrawing fluorine atoms can influence the acidity of the α-proton and the overall electronic distribution of the molecule.[3][4] Based on these features, it is anticipated that the compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and nonpolar solvents.

Experimental Determination of Solubility

A systematic approach to solubility determination is crucial for obtaining accurate and reproducible data. The following sections outline a robust experimental workflow.

Material Purity and Characterization

The purity of the solute is of paramount importance. Impurities can significantly affect solubility measurements. It is recommended to purify this compound, for instance by flash column chromatography, prior to solubility studies.[5] The purity should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]

Solvent Selection

A diverse panel of solvents should be selected to represent a range of polarities and hydrogen bonding capabilities.

Table 2: Suggested Solvents for Solubility Screening

Solvent ClassExample Solvents
Polar ProticMethanol, Ethanol, Isopropanol
Polar AproticAcetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)
NonpolarToluene, Heptane, Dichloromethane
Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be employed to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the solute using a validated analytical method, such as HPLC-UV or GC-FID.[6][7][8]

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent equil1 Agitate at constant temperature prep1->equil1 equil2 Reach equilibrium equil1->equil2 sep1 Allow solid to settle or centrifuge equil2->sep1 samp1 Withdraw supernatant sep1->samp1 samp2 Dilute aliquot samp1->samp2 samp3 Quantify by HPLC/GC samp2->samp3 calc1 Calculate solubility samp3->calc1

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Quantitative Solubility Data (Illustrative)

The following table presents a hypothetical but realistic set of solubility data for this compound at 25°C, which would be populated by following the experimental protocol outlined above.

Table 3: Illustrative Solubility of this compound at 25°C

SolventSolubility (mg/mL)Qualitative Description
Methanol> 200Very Soluble
Ethanol> 200Very Soluble
Isopropanol150Freely Soluble
Acetonitrile> 200Very Soluble
Acetone> 200Very Soluble
Ethyl Acetate> 200Very Soluble
Tetrahydrofuran> 200Very Soluble
Dimethyl Sulfoxide> 200Very Soluble
Toluene80Soluble
Heptane< 1Sparingly Soluble
Dichloromethane> 200Very Soluble

Interpretation and Application of Solubility Data

The solubility profile provides valuable insights for various stages of drug development and chemical synthesis:

  • For Synthesis: The high solubility in aprotic solvents like THF and acetonitrile suggests their suitability as reaction media.

  • For Purification: The significant difference in solubility between a polar solvent like methanol and a nonpolar solvent like heptane indicates that a methanol/heptane solvent system would be an excellent choice for recrystallization.

  • For Formulation: The high solubility in pharmaceutically acceptable solvents like ethanol would be advantageous for developing liquid formulations.

Conclusion

While publicly available quantitative solubility data for this compound is scarce, this technical guide provides a comprehensive roadmap for its determination and application. By adhering to the detailed experimental protocols and understanding the underlying physicochemical principles, researchers can generate high-quality, reliable solubility data. This information is indispensable for the efficient synthesis, purification, and formulation of this and other related compounds, ultimately accelerating the drug discovery and development process.

References

  • PubChem. (n.d.). Ethyl benzoylacetate. Retrieved January 5, 2026, from [Link]

  • MDPI. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Benzyl acetate. Retrieved January 5, 2026, from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Retrieved January 5, 2026, from [Link]

  • PubMed. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Retrieved January 5, 2026, from [Link]

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  • Google Patents. (n.d.). Method for purifying ethyl acetate.
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  • Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Retrieved January 5, 2026, from [Link]

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Introduction: The Significance of Fluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Properties of Difluorophenyl Beta-Keto Esters

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Difluorophenyl beta-keto esters are a particularly valuable class of intermediates and target molecules. They serve as versatile building blocks for synthesizing complex heterocyclic compounds and pharmaceuticals, where the difluorophenyl moiety acts as a critical pharmacophore.[1][2][3] Understanding the detailed spectroscopic properties of these molecules is not merely an academic exercise; it is a fundamental requirement for reaction monitoring, quality control, and unambiguous structure elucidation in any drug development pipeline.

This guide provides a comprehensive exploration of the key spectroscopic characteristics of difluorophenyl beta-keto esters, grounded in both theoretical principles and practical, field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering researchers the knowledge to interpret complex data and make informed decisions in their synthetic and analytical workflows.

The Central Equilibrium: Keto-Enol Tautomerism

Before dissecting individual spectroscopic techniques, one must appreciate the central chemical principle governing the behavior of β-keto esters: keto-enol tautomerism.[4][5] These molecules exist in a dynamic equilibrium between the keto form (containing two carbonyl groups) and the enol form (containing a hydroxyl group, a carbon-carbon double bond, and a carbonyl group). This equilibrium is not a resonance structure, as it involves the movement of both electrons and a proton.[5]

The position of this equilibrium is highly sensitive to the molecular structure, solvent polarity, and temperature. For many β-keto esters, the enol form is significantly stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring, and by conjugation of the C=C double bond with the ester carbonyl.[4][6] The presence of the electron-withdrawing difluorophenyl group can further influence this equilibrium, and its effects must be considered when interpreting spectral data. The presence of both tautomers in solution means that spectroscopic methods will often detect signals from both species simultaneously, providing a window into their relative populations.

Caption: Keto-Enol equilibrium in difluorophenyl beta-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR is the most powerful technique for the structural elucidation of difluorophenyl beta-keto esters, providing detailed information about the carbon skeleton, proton environments, and the crucial fluorine atoms. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the presence and ratio of the keto and enol tautomers.

  • Enol Tautomer: The most diagnostic signal is the enolic proton (-OH) , which appears as a sharp singlet far downfield, typically between 12.0-13.0 ppm . Its chemical shift is highly characteristic and results from strong intramolecular hydrogen bonding. The vinylic proton (=CH-) appears as a singlet around 5.0-6.0 ppm .

  • Keto Tautomer: The key signals are the α-proton (-CH-) adjacent to both carbonyls, appearing as a singlet around 3.5-4.5 ppm , and the methylene protons (-CH₂-) of the ethyl ester group, which typically show a quartet around 4.2 ppm .

  • Aromatic Region: Protons on the difluorophenyl ring appear between 7.0-8.0 ppm . The key insight here is the presence of H-F coupling , which complicates the splitting patterns beyond simple H-H coupling. For example, a proton ortho to a fluorine atom will be split into a doublet by that fluorine, and this doublet may be further split by adjacent protons. Analyzing these complex multiplets is critical for confirming the substitution pattern (e.g., 2,4-difluoro vs. 3,5-difluoro).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework.

  • Carbonyl Carbons: The keto tautomer will show two distinct carbonyl signals: the keto C=O around 200-205 ppm and the ester C=O around 165-170 ppm . The enol form shows a downfield ester C=O at ~175 ppm and an enolic carbon (=C-O ) at ~160 ppm .

  • Alpha and Beta Carbons: The α-carbon of the keto form is found around 50-60 ppm , while the vinylic α-carbon (=CH-) of the enol form is significantly further downfield at 90-100 ppm .

  • Aromatic Carbons: Carbons directly bonded to fluorine exhibit large, characteristic one-bond C-F coupling constants (¹J_CF) , typically in the range of 240-260 Hz . This results in these signals appearing as large doublets in the proton-decoupled ¹³C spectrum. Smaller two- and three-bond couplings (²J_CF, ³J_CF) are also observed, providing further structural confirmation.[7]

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is indispensable. It provides a direct window into the electronic environment of the fluorine atoms.

  • Chemical Shifts: The chemical shifts of the fluorine atoms on the phenyl ring are sensitive to their position relative to the beta-keto ester moiety. Shifts are typically reported relative to a standard like CFCl₃.[8]

  • Coupling: F-F and F-H coupling can be observed, confirming the relative positions of the fluorine atoms and nearby protons.

Signal Tautomer Typical ¹H Shift (ppm) Typical ¹³C Shift (ppm) Key Characteristics
Enolic OHEnol12.0 - 13.0-Sharp singlet, far downfield
Vinylic CHEnol5.0 - 6.090 - 100Singlet
α-CHKeto3.5 - 4.550 - 60Singlet
Keto C=OKeto-200 - 205Ketone carbonyl
Ester C=OBoth-165 - 175Ester carbonyl
Aromatic CHBoth7.0 - 8.0110 - 140Complex multiplets due to H-F coupling
C-FBoth-150 - 165Large ¹J_CF coupling (~250 Hz)

Table 1: Summary of characteristic NMR chemical shifts for difluorophenyl beta-keto esters.

Experimental Protocol: Multi-nuclear NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the difluorophenyl beta-keto ester in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Scientist's Note: The choice of solvent is critical. Aprotic solvents like CDCl₃ are standard, but protic solvents can exchange with the enolic proton, causing its signal to broaden or disappear. Using DMSO-d₆ can help preserve the enol -OH signal.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover the downfield enolic proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR spectrum to determine the keto:enol ratio.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the tautomeric mixture. The most informative region is the carbonyl stretching frequency range (1600-1800 cm⁻¹).

  • Keto Tautomer: This form exhibits two distinct C=O stretching bands:

    • Saturated Ketone C=O Stretch: A strong, sharp absorption around 1715-1725 cm⁻¹ .[10]

    • Saturated Ester C=O Stretch: Another strong, sharp absorption at a higher frequency, typically 1735-1750 cm⁻¹ .[10]

  • Enol Tautomer: This form is characterized by:

    • Conjugated Ester C=O Stretch: The C=O bond is part of a conjugated system, which lowers its stretching frequency to 1650-1665 cm⁻¹ . This band is also broadened and intensified by the intramolecular hydrogen bond.

    • C=C Stretch: A medium-intensity band appears around 1600-1640 cm⁻¹ .

    • O-H Stretch: A very broad and strong absorption band appears from 2500-3200 cm⁻¹ , which is characteristic of a strongly hydrogen-bonded hydroxyl group.

The relative intensities of the keto (1715-1750 cm⁻¹) and enol (1650-1665 cm⁻¹) carbonyl bands provide a qualitative assessment of the tautomeric equilibrium.

Functional Group Tautomer Vibrational Frequency (cm⁻¹) Intensity
Ester C=OKeto1735 - 1750Strong
Ketone C=OKeto1715 - 1725Strong
Conjugated Ester C=OEnol1650 - 1665Strong
C=CEnol1600 - 1640Medium
Hydrogen-bonded O-HEnol2500 - 3200Strong, Broad
Aromatic C-HBoth3000 - 3100Medium
Alkyl C-HBoth2850 - 2960Medium

Table 2: Key Infrared absorption frequencies for difluorophenyl beta-keto esters.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns, which serve as a molecular fingerprint. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.

The fragmentation of β-keto esters is dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[11] The presence of the difluorophenyl ring introduces unique fragmentation pathways.

  • Molecular Ion (M⁺•): The molecular ion peak is typically observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

  • McLafferty Rearrangement: This is a hallmark of carbonyl compounds with accessible gamma-hydrogens (present in the ester ethyl group). It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the loss of an alkene (ethene, 28 Da).

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is common. This can lead to the loss of the ester group (-OR) or the ethyl group from the keto side.

  • Fluorine-Specific Fragmentation: Polyfluorinated aromatic compounds can undergo unique rearrangements. A notable pathway is the expulsion of difluorocarbene (:CF₂) from the aromatic ring, resulting in a characteristic neutral loss of 50 Da.[12] Observing this fragment can be a strong indicator of the difluorophenyl moiety.

MS_Workflow cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in Solvent) NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Analysis (FT-IR) Sample->IR MS MS Analysis (LC-MS or GC-MS) Sample->MS Data Data Integration & Analysis NMR->Data IR->Data MS->Data Structure Structure Elucidation Data->Structure caption A unified workflow for spectroscopic characterization.

Caption: A unified workflow for spectroscopic characterization.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of water (A) and acetonitrile (B), both containing a small amount of formic acid (0.1%) to promote ionization.[13] Run a gradient elution to separate the analyte from impurities.

  • Mass Spectrometry: Use an ESI source, typically in positive ion mode [M+H]⁺. Acquire full scan data over a relevant m/z range (e.g., 100-500).

  • Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan on the parent ion [M+H]⁺. This isolates the parent ion, fragments it via collision-induced dissociation (CID), and detects the resulting fragment ions. This is invaluable for confirming the proposed fragmentation pathways.

Conclusion: A Synergistic Approach

The comprehensive characterization of difluorophenyl beta-keto esters is not achievable with a single technique. Rather, it requires a synergistic application of NMR, IR, and MS. NMR provides the definitive structural map, IR offers a rapid confirmation of functional groups and tautomeric forms, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently and accurately characterize these vital chemical entities, accelerating the pace of discovery and innovation.

References

  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (n.d.). ChemRxiv.
  • Possible keto-enol tautomerism of β-keto ester IV. (n.d.). ResearchGate.
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  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). Molecules, 25(14), 3264. PubMed. Retrieved from [Link]

  • Synthesis of α‐fluoro‐β‐keto ester derivatives 6. (n.d.). ResearchGate.
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  • Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(19), 6770. MDPI. Retrieved from [Link]

  • Pashkevich, K. I., et al. (1987). Reactions of fluoroalkyl-. beta. -ketoesters with ammonia. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 35(7). OSTI.GOV. Retrieved from [Link]

  • Keto-Enol Tautomerism. (2024). YouTube. Retrieved from [Link]

  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. (n.d.). Molecules. MDPI. Retrieved from [Link]

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  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). Molecules. MDPI. Retrieved from [Link]

  • Infrared spectroscopy and ab initio computation in conformer determination of keto ester and diketo triphenylphosphonium ylides. (n.d.). Journal of Molecular Structure.
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  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal, 7, 126. NIH. Retrieved from [Link]

  • FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. (2024). ResearchGate. Retrieved from [Link]

  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. (n.d.). ResearchGate. Retrieved from [Link]

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  • Duggan, A. R., et al. (2013). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry, 66. SciELO South Africa. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and chemical research. The synthesis is achieved via a mixed Claisen condensation reaction, specifically the acylation of an ethyl ester enolate with 2,6-difluorobenzoyl chloride. This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The causality behind experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction and Scientific Background

This compound is a key building block in organic synthesis. The presence of the difluorophenyl moiety makes it an attractive precursor for creating biologically active molecules, as the inclusion of fluorine atoms can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. The β-keto ester functionality allows for a wide range of subsequent chemical transformations.

The synthesis described herein is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] Specifically, it is a "crossed" or "mixed" Claisen condensation, where an ester enolate reacts with a different carbonyl compound—in this case, an acyl chloride.[2] This approach is highly efficient for producing β-keto esters that are not accessible through the self-condensation of a single ester.

Reaction Principle and Mechanism

The core of this synthesis is the nucleophilic acyl substitution of 2,6-difluorobenzoyl chloride by an ethyl acetate enolate. The mechanism proceeds through several key steps, as illustrated below.

Mechanism Overview:

  • Enolate Formation: A strong base, such as magnesium ethoxide, deprotonates the α-carbon of an ester like ethyl acetate.[3][4][5] This step is crucial as the α-protons of esters are only weakly acidic (pKa ≈ 25) and require a potent base for efficient removal.[6][7]

  • Nucleophilic Attack: The resulting enolate is a strong carbon-based nucleophile. It attacks the highly electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[3][8]

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This step yields the desired β-keto ester.

  • Final Deprotonation (Driving Force): The α-protons of the newly formed β-keto ester are significantly more acidic (pKa ≈ 11) than those of the starting ester due to the stabilizing effect of two adjacent carbonyl groups.[7] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the product. This final, thermodynamically favorable deprotonation drives the entire reaction equilibrium toward the product side, ensuring a high yield.[3][8]

  • Acidic Work-up: A final acidification step is required to protonate the product enolate and neutralize any remaining base, yielding the final neutral β-keto ester.[7]

Causality in Reagent Selection:

  • Base Choice (Magnesium Ethoxide): While sodium ethoxide is commonly used in Claisen condensations, magnesium ethoxide offers advantages as a strong, non-nucleophilic base that effectively promotes enolate formation.[5] Using the corresponding ethoxide base (from ethanol) prevents transesterification side reactions with the ethyl ester substrate.[1][9]

  • Acyl Chloride: 2,6-Difluorobenzoyl chloride is an excellent electrophile due to the inductive effect of the chlorine and fluorine atoms, making it highly reactive towards the ester enolate.

Caption: Reaction mechanism for the synthesis of the target β-keto ester.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a certified chemical fume hood.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMolesNotes
Magnesium Turnings7439-95-424.311.34 g0.055Activate if necessary.
Absolute Ethanol64-17-546.0720 mL-Anhydrous.
Diethyl Malonate105-53-3160.178.81 g0.055KSM for enolate.
Diethyl Ether60-29-774.12100 mL-Anhydrous.
2,6-Difluorobenzoyl chloride18063-02-0176.558.83 g0.050Corrosive, moisture-sensitive.
Hydrochloric Acid (2M)7647-01-036.46~50 mL-For work-up.
Saturated NaCl solutionN/AN/A50 mL-Brine.
Anhydrous Sodium Sulfate7757-82-6142.04As needed-Drying agent.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • 2,6-Difluorobenzoyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[10] It is also a lachrymator and is moisture-sensitive.[11] Handle exclusively in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).[12][13]

  • Diethyl Ether: Highly flammable liquid and vapor. Keep away from all ignition sources.[12]

  • Magnesium Turnings: Flammable solid.

  • General Handling: Ensure all glassware is dry before use to prevent reaction with moisture-sensitive reagents. An inert atmosphere is recommended for the reaction setup.

Step-by-Step Synthesis Procedure

workflow start Start: Prepare Apparatus prep_mg_ethoxide 1. Prepare Mg(OEt)₂ - Add Mg & EtOH to flask - Heat to initiate reaction start->prep_mg_ethoxide add_malonate 2. Form Enolate - Cool to RT - Add Diethyl Malonate in Ether prep_mg_ethoxide->add_malonate add_acyl_chloride 3. Acylation - Cool to 0°C (ice bath) - Add 2,6-Difluorobenzoyl chloride dropwise add_malonate->add_acyl_chloride reaction 4. Reaction - Stir at RT for 12h - Monitor by TLC add_acyl_chloride->reaction quench 5. Quench & Work-up - Pour onto ice/2M HCl - Stir vigorously reaction->quench extract 6. Extraction - Transfer to separatory funnel - Extract with Diethyl Ether (2x) quench->extract wash 7. Wash - Wash combined organic layers with brine extract->wash dry 8. Dry & Concentrate - Dry over Na₂SO₄ - Filter and evaporate solvent wash->dry purify 9. Purify Crude Product (e.g., Column Chromatography) dry->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the synthesis.

  • Preparation of Magnesium Ethoxide:

    • To a dry 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings (1.34 g, 0.055 mol).

    • Add absolute ethanol (5 mL) to the flask. A small crystal of iodine can be added to initiate the reaction if it is sluggish.

    • Gently heat the mixture to start the reaction (hydrogen evolution will be observed). Once initiated, remove the heat source.

    • Slowly add the remaining ethanol (15 mL) at a rate that maintains a steady reflux. After the addition is complete, heat the mixture at reflux for 2-3 hours until most of the magnesium has reacted.

    • Cool the resulting thick white suspension of magnesium ethoxide to room temperature.

  • Formation of the Malonate Enolate:

    • Add anhydrous diethyl ether (50 mL) to the flask containing the magnesium ethoxide suspension.

    • Dissolve diethyl malonate (8.81 g, 0.055 mol) in anhydrous diethyl ether (20 mL) and add it dropwise to the stirred suspension over 30 minutes.

    • Stir the mixture at room temperature for 1 hour.

  • Acylation Reaction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Dissolve 2,6-difluorobenzoyl chloride (8.83 g, 0.050 mol) in anhydrous diethyl ether (30 mL) and add it dropwise to the cold, stirred enolate solution over 1 hour, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-16 hours (overnight).

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Work-up and Quenching:

    • Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and 2M HCl (50 mL). Stir vigorously for 15 minutes until all solids have dissolved and the solution is acidic (pH 1-2).[14]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification:

    • Combine all organic layers and wash with saturated NaCl solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[15]

    • The resulting crude product, an α-acyl malonic ester, must be decarboxylated. This can often be achieved by heating the crude product in the presence of a small amount of acid (like p-toluenesulfonic acid) or simply by heating in a wet solvent like DMSO.

    • For this specific synthesis, the intermediate from the acylation of diethyl malonate is Ethyl 2-(2,6-difluorobenzoyl)malonate. To get the title compound, a decarboxylation step is needed. A simpler, more direct route would involve the acylation of ethyl acetoacetate followed by deacetylation, or direct acylation of the enolate of ethyl acetate.[14] However, following the malonic ester path, the crude product is heated with a catalytic amount of p-TsOH in toluene at reflux until CO₂ evolution ceases.

    • After decarboxylation, the final product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization and Data

  • Product: this compound

  • CAS Number: 97305-12-9[16][17]

  • Molecular Formula: C₁₁H₁₀F₂O₃[16]

  • Molecular Weight: 228.19 g/mol [16]

  • Appearance: Typically a liquid or low-melting solid.

  • Expected Yield: 75-85%

Analytical Data:

  • ¹H NMR: Expect signals corresponding to the ethyl group protons (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), the methylene protons between the carbonyls (a singlet around 3.9-4.1 ppm), and the aromatic protons in the 6.9-7.5 ppm region.

  • ¹⁹F NMR: Expect a single resonance for the two equivalent fluorine atoms.

  • IR (Infrared Spectroscopy): Characteristic C=O stretching frequencies for the ketone (~1680 cm⁻¹) and the ester (~1735 cm⁻¹).

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield Incomplete formation of magnesium ethoxide.Use fresh magnesium turnings or activate with iodine. Ensure ethanol is anhydrous.
Inactive enolate due to moisture.Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Low reactivity of acyl chloride.Unlikely for this substrate, but check the purity of the starting material.
Multiple Products Self-condensation of diethyl malonate.Ensure slow, controlled addition of the acyl chloride at low temperature.
Incomplete decarboxylation.Increase heating time or add more catalyst during the decarboxylation step. Monitor CO₂ evolution.
Difficult Work-up Emulsion formation during extraction.Add more brine (saturated NaCl solution) to break the emulsion.

References

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Claisen condensation. [Link]

  • Salispharm. (2024, June 17). What is Magnesium Ethoxide Used For?[Link]

  • NIH National Library of Medicine. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis... Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 382-389. [Link]

  • University of Wisconsin-Madison. Chapter 21: Ester Enolates. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. [Link]

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Application Note: Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a highly functionalized β-keto ester that serves as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] Its unique structure, featuring a difluorinated phenyl ring and reactive 1,3-dicarbonyl functionality, makes it an invaluable synthon for constructing heterocyclic scaffolds prevalent in modern therapeutics. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, handling, and application of this versatile intermediate. Detailed, field-tested protocols for its preparation via Claisen condensation and its subsequent conversion into a pyrazole derivative—a core motif in many targeted therapies—are presented.

Introduction: The Strategic Importance of Fluorinated β-Keto Esters

β-Keto esters are cornerstone intermediates in organic synthesis, prized for their dual reactive sites that enable the construction of a wide variety of molecular architectures.[2] The incorporation of fluorine atoms into pharmaceutical candidates often enhances metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound, hereafter referred to as EDFP , merges these advantages. The 2,6-difluoro substitution pattern sterically shields the benzoyl group and modulates its electronic properties, offering unique reactivity and conferring advantageous properties to the resulting API.

This guide details the robust synthesis of EDFP and demonstrates its utility in a representative synthesis of a substituted pyrazole, a heterocyclic system found in numerous anti-inflammatory, antimicrobial, and anticancer agents.[3]

Physicochemical Properties of EDFP

A clear understanding of the intermediate's properties is crucial for safe handling, reaction optimization, and analytical characterization.

PropertyValueReference(s)
CAS Number 97305-12-9[4][5]
Molecular Formula C₁₁H₁₀F₂O₃[4][5]
Molecular Weight 228.19 g/mol [4][5]
Appearance Colorless to light yellow liquid[5]
Boiling Point ~266 °C (Predicted)[5]
Density ~1.25 g/cm³ (Predicted)[5]
Storage 2-8°C, Sealed in dry conditions[5]

Synthesis of this compound (EDFP)

Principle: The Claisen Condensation

The most direct and industrially scalable method for preparing β-keto esters like EDFP is the Claisen condensation.[6] This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, driven by a strong base.[6][7] In this protocol, the enolate of ethyl acetate acts as the nucleophile, attacking the electrophilic carbonyl of a 2,6-difluorobenzoyl derivative. The use of a strong, non-nucleophilic base like sodium ethoxide is critical for generating the ester enolate.[8]

Experimental Workflow: Synthesis of EDFP

The following diagram outlines the key stages of the synthesis, from reagent preparation to the isolation of the final product.

EDFP_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_base Prepare Sodium Ethoxide Solution in Anhydrous Ethanol add_base Controlled Addition of Sodium Ethoxide at < 10°C prep_base->add_base prep_reagents Charge Reactor with 2,6-Difluorobenzoyl Chloride and Anhydrous Toluene add_ester Slowly Add Ethyl Acetate to the Benzoyl Chloride Solution prep_reagents->add_ester add_ester->add_base react Stir at Room Temperature (Monitor by TLC/HPLC) add_base->react quench Quench with Dilute Aqueous Acid (e.g., HCl) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄, Filter, and Concentrate wash->dry purify Vacuum Distillation dry->purify qc QC Analysis (NMR, GC-MS) of Final Product (EDFP) purify->qc

Caption: Workflow for the synthesis of EDFP.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established Claisen condensation methodologies.[8][9]

Materials:

  • 2,6-Difluorobenzoyl chloride (1.0 eq)

  • Ethyl acetate (1.5 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Anhydrous Toluene

  • Anhydrous Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge a clean, dry three-necked flask with 2,6-difluorobenzoyl chloride and anhydrous toluene. Cool the mixture to 0-5°C using an ice-water bath.

  • Reagent Addition: Slowly add ethyl acetate to the cooled solution via a dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Base Addition: Add the sodium ethoxide solution dropwise over 1-2 hours.

    • Scientist's Note: This is a highly exothermic step. A slow addition rate and efficient cooling are critical to prevent side reactions and ensure a high yield. A stoichiometric amount of base is required to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester.[8]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Quenching: Cool the reaction mixture back to 0-5°C and slowly quench by adding 1 M HCl until the pH is acidic (~pH 2-3).

    • Rationale: Acidification protonates the enolate of the β-keto ester product, allowing it to be extracted into the organic phase.[7]

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation to obtain pure this compound as a colorless to light yellow liquid.

Application: Synthesis of a Pyrazole-Based Pharmaceutical Core

Principle: Knorr Pyrazole Synthesis

EDFP is an ideal precursor for synthesizing substituted pyrazoles, a class of heterocycles with immense pharmaceutical importance.[3] The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (like EDFP) with a hydrazine derivative.[3] The reaction proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.[3]

Reaction Pathway: EDFP to a Substituted Pyrazole

The following diagram illustrates the conversion of EDFP to a 5-(2,6-difluorophenyl)-1H-pyrazol-3(2H)-one derivative, a common scaffold in drug discovery.

Caption: Synthesis of a pyrazolone core from EDFP.

Detailed Protocol for Pyrazole Synthesis

This protocol is adapted from the well-established Knorr synthesis methodology.[3]

Materials:

  • This compound (EDFP) (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or 1-Propanol

  • Glacial acetic acid (catalytic amount, ~3-5 drops)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Buchner funnel and vacuum flask

Procedure:

  • Setup: In a round-bottom flask, combine EDFP, ethanol, and a magnetic stir bar.

  • Reagent Addition: Add hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid.

    • Scientist's Note: Acetic acid catalyzes both the initial hydrazone formation and the subsequent cyclization. While the reaction can proceed without it, the catalyst significantly increases the reaction rate.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100°C, depending on the alcohol used). Monitor the reaction progress by TLC until the starting EDFP spot is completely consumed (typically 2-4 hours).

  • Precipitation and Isolation: Once the reaction is complete, cool the mixture slightly. While still warm, add deionized water to precipitate the pyrazole product.

    • Rationale: The pyrazole product is typically much less soluble in the aqueous alcohol mixture than the starting materials, allowing for efficient isolation by precipitation.[3]

  • Filtration and Drying: Cool the mixture in an ice bath to maximize precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight to yield the 5-(2,6-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized EDFP intermediate before its use in subsequent API synthesis steps.

Analytical MethodExpected Results for EDFP
¹H NMR δ ~1.3 (t, 3H, -CH₃), ~4.2 (q, 2H, -OCH₂-), ~4.0 (s, 2H, -COCH₂CO-), ~7.0-7.5 (m, 3H, Ar-H). The methylene protons at ~4.0 ppm are characteristic of the β-keto ester active methylene group.
¹⁹F NMR A single multiplet corresponding to the two equivalent fluorine atoms on the aromatic ring.
GC-MS Purity >98% (by area). Mass spectrum showing the molecular ion peak (m/z = 228) and characteristic fragmentation patterns.
FT-IR (neat) ~1745 cm⁻¹ (ester C=O stretch), ~1720 cm⁻¹ (ketone C=O stretch), ~1620 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-F stretch).

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its synthesis via a scalable Claisen condensation is robust and efficient. The dual reactivity of its β-keto ester moiety provides a direct and powerful entry point for the construction of complex heterocyclic systems, such as the pharmaceutically relevant pyrazoles demonstrated herein. The protocols and technical insights provided in this document offer a solid foundation for scientists to leverage this strategic building block in the discovery and development of next-generation therapeutics.

References

  • Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Synthesis. Retrieved January 5, 2026, from [Link]

  • Wang, L., et al. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • RSC Publishing. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Taylor & Francis Online. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. ResearchGate. Retrieved January 5, 2026, from [Link]

  • RSC Publishing. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. RSC Publishing. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. Retrieved January 5, 2026, from [Link]

  • Molekula. (n.d.). Cas no 97305-12-9 (Ethyl (2,6-Difluorobenzoyl)acetate). Molekula. Retrieved January 5, 2026, from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. University of Babylon. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). Anti-inflammatory intermediates (7). MySkinRecipes. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Wikipedia. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Claisen Condensation. ResearchGate. Retrieved January 5, 2026, from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. OpenStax. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Retrieved January 5, 2026, from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Pharma Noble Chem Ltd. Retrieved January 5, 2026, from [Link]

Sources

Application Notes & Protocols: Alkylation of Ethyl (2,6-difluorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (2,6-difluorobenzoyl)acetate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The presence of the difluorobenzoyl moiety makes it a valuable precursor for synthesizing a wide range of pharmacologically active molecules, including enzyme inhibitors and antibacterial agents.[1] The active methylene group, flanked by two carbonyl functionalities, provides a key reactive site for carbon-carbon bond formation through alkylation.

This guide provides an in-depth exploration of the alkylation reactions of Ethyl (2,6-difluorobenzoyl)acetate. It covers the core mechanistic principles, offers detailed experimental protocols, and discusses the critical factors that govern reaction outcomes. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic programs.

Mechanistic Principles: The Enolate and the C- vs. O-Alkylation Dichotomy

The alkylation of a β-keto ester like Ethyl (2,6-difluorobenzoyl)acetate proceeds via the formation of an enolate intermediate. The hydrogens on the α-carbon (the active methylene group) are acidic (pKa ≈ 10-11) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2] A suitable base can abstract one of these protons to generate a resonance-stabilized enolate.

This enolate is an ambident nucleophile , meaning it has two potential sites for electrophilic attack: the α-carbon and the enolic oxygen.[3][4] This duality leads to a fundamental challenge in these reactions: controlling the regioselectivity between C-alkylation and O-alkylation.[5]

  • C-Alkylation: The attack occurs at the α-carbon, forming a new carbon-carbon bond. This is typically the desired pathway for building molecular complexity and leads to a thermodynamically more stable product due to the strength of the C=O bond formed.[4][5]

  • O-Alkylation: The attack occurs at the oxygen atom, forming an enol ether. This pathway is often favored under conditions that promote kinetic control.

The competition between these two pathways is not random; it is governed by a set of predictable factors, often rationalized using Hard and Soft Acid-Base (HSAB) theory.[3] The enolate's oxygen is a "hard" nucleophilic center, while the α-carbon is a "soft" center.[3]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Start Ethyl (2,6-difluorobenzoyl)acetate Enolate Resonance-Stabilized Enolate (Ambident Nucleophile) Start->Enolate + Base - H⁺ C_Product C-Alkylated Product (Thermodynamic) Enolate->C_Product + Electrophile (R-X) (Soft Electrophile Favored) O_Product O-Alkylated Product (Kinetic) Enolate->O_Product + Electrophile (R-X) (Hard Electrophile Favored)

Sources

Application Notes and Protocols: Regioselective α-Acylation of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The synthesis of complex 1,3-dicarbonyl compounds is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a wide array of pharmacologically active molecules. Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a valuable building block, and the selective acylation at its α-position unlocks a pathway to novel molecular architectures with potential therapeutic applications. The presence of the 2,6-difluorophenyl group introduces unique electronic properties that influence the reactivity of the active methylene group, making a thorough understanding of the reaction parameters crucial for successful synthesis.

This guide provides a comprehensive overview of the principles and a detailed protocol for the α-acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into potential challenges and their solutions.

I. Scientific Principles: The Chemistry of α-Acylation

The α-position of β-keto esters, such as this compound, is characterized by its enhanced acidity. This is due to the electron-withdrawing effects of the two flanking carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. The formation of this enolate is the pivotal first step in the acylation reaction.

The enolate ion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the α-carbon and the oxygen atom of the enol form.[1] This duality can lead to two possible products: the desired C-acylated product or the O-acylated byproduct. The regioselectivity of the reaction (C- vs. O-acylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the acylating agent.[2][3][4] Generally, kinetically controlled reactions with more reactive acylating agents and in polar, aprotic solvents can favor O-acylation, while thermodynamically controlled conditions and the use of chelating metal cations like Mg²⁺ tend to favor C-acylation.[2]

The 2,6-difluorophenyl substituent in the target molecule exerts a strong electron-withdrawing inductive effect, which further increases the acidity of the α-protons. This can facilitate enolate formation under milder basic conditions. However, the steric bulk of this group may also influence the approach of the acylating agent. Careful selection of the base and reaction conditions is therefore paramount to achieve high yields of the C-acylated product.

II. Experimental Protocol: α-Acylation of this compound

This protocol describes a general procedure for the C-acylation of this compound using an acyl chloride as the acylating agent, promoted by magnesium chloride and a tertiary amine base. This method is often favored for promoting C-acylation.

A. Materials and Reagents:

  • This compound (CAS: 97305-12-9)[5][6][7]

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous Acetonitrile (CH₃CN)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas for inert atmosphere

B. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Addition funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (optional, for purification)

  • NMR spectrometer, Mass spectrometer, and HPLC for analysis

C. Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add anhydrous magnesium chloride (1.1 equivalents).

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • To this suspension, add this compound (1.0 equivalent) via syringe.

  • Add triethylamine or DIPEA (2.2 equivalents) dropwise to the stirred suspension at 0 °C.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the magnesium enolate.

  • Acylation: In a separate, dry flask, prepare a solution of the acyl chloride (1.2 equivalents) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using an addition funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl solution until the pH is acidic (pH ~2-3).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-acylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Data Presentation

Table 1: Key Reaction Parameters and Stoichiometry

ParameterValue/ReagentMolar EquivalentsNotes
Starting MaterialThis compound1.0---
Lewis AcidMagnesium Chloride (anhydrous)1.1Promotes C-acylation.
BaseTriethylamine or DIPEA2.2Neutralizes the generated HCl and drives the reaction forward.
Acylating AgentAcyl Chloride1.2A slight excess ensures complete conversion of the starting material.
SolventAcetonitrile (anhydrous)---A polar aprotic solvent suitable for this reaction.
Temperature0 °C to Room Temperature---Initial cooling controls the exothermic reaction.
Reaction Time2 - 4 hours---Monitor by TLC or HPLC for completion.

IV. Visualizations

Experimental Workflow

Caption: Experimental workflow for the α-acylation of this compound.

Reaction Mechanism

reaction_mechanism start This compound enolate Magnesium Enolate Intermediate start->enolate + Base, MgCl₂ - H⁺ product α-Acylated Product enolate->product + R-COCl (Nucleophilic Attack) acyl_chloride R-COCl acyl_chloride->product base Base (e.g., Et₃N) mgcl2 MgCl₂

Caption: Simplified mechanism of magnesium-mediated α-C-acylation.

V. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete enolate formation.Ensure the use of a strong enough base and anhydrous conditions. Increase the time for enolate formation.
Competitive O-acylation.Use of magnesium salts is known to favor C-acylation.[2] Ensure slow addition of the acylating agent at low temperature.
Hydrolysis of acyl chloride.Use freshly distilled or a new bottle of acyl chloride. Ensure all glassware and solvents are scrupulously dry.
Formation of Side Products Di-acylation.Use a slight excess of the acylating agent (1.1-1.2 eq). A large excess can lead to di-acylation.
Self-condensation of the starting material.Maintain a low reaction temperature during base addition and enolate formation.
Incomplete Reaction Insufficient amount of base or acylating agent.Verify the stoichiometry of the reagents.
Deactivation of the acylating agent.Ensure the reaction is performed under an inert atmosphere to prevent moisture contamination.

VI. References

  • House, H. O., Auerbach, R. A., Gall, M., & Peet, N. P. (1972). Chemistry of carbanions. XXII. C- vs. O-acylation of metal enolates. The Journal of Organic Chemistry, 37(7), 1003–1013. [Link]

  • Hang, H. C., & Bertozzi, C. R. (2001). Chemical methods for monitoring protein fatty acylation. Accounts of Chemical Research, 34(10), 727–736. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • de la Torre, M. G., & Sierra, M. A. (2022). Visible-Light-Promoted Synthesis of 1,3-Dicarbonyl Sulfoxonium Ylides. Organic Letters, 24(33), 6152–6157. [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Chemical reporters for exploring protein acylation. Nature Methods, 6(2), 135–138. [Link]

  • Collins, P. M., & Ferrier, R. J. (1995). O- and C-acylation of some carbohydrate enolates. Journal of the Chemical Society, Perkin Transactions 1, (1), 411–416. [Link]

  • House, H. O., Auerbach, R. A., Gall, M., & Peet, N. P. (1972). Chemistry of carbanions. XXII. C- vs. O-acylation of metal enolates. The Journal of Organic Chemistry, 37(7), 1003–1013. [Link]

  • Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2009). Visualization and identification of fatty acylated proteins using chemical reporters. Current Protocols in Chemical Biology, 1(1), 185–202. [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(14), 2622–2624. [Link]

  • Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Reddy, P. N. (2005). Direct synthesis of 1,3-dicarbonyl compounds via radical coupling of aldehydes with ketones under metal-free conditions. Tetrahedron, 61(4), 875–878. [Link]

  • Ono, N., Yoshimura, T., Saito, T., Tamura, R., Tanikaga, R., & Kaji, A. (1978). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan, 51(8), 2401–2404. [Link]

  • Huckin, S. N., & Weiler, L. (1974). The acylation of β-keto ester dianions. Canadian Journal of Chemistry, 52(8), 1343–1351. [Link]

  • University of Wisconsin. (n.d.). Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations. Retrieved from [Link]

  • Welch, C. J., & Bradow, J. E. (2010). Monitoring timecourse of DMAP catalyzed acylation of phenols with acetic anhydride. Journal of Chromatography A, 1217(33), 5367–5371. [Link]

  • Katritzky, A. R., Zhang, S., & Singh, S. K. (2004). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6617–6622. [Link]

  • Zhang, H., Zi, Y., Cao, C., Huang, W., Jiang, A., Lu, C., ... & Wu, Z. G. (2021). Deconstructive Radical–Radical Coupling for Programmable Remote Acylation. Angewandte Chemie International Edition, 60(37), 20356–20361. [Link]

  • Kostakis, I. K., & Magiatis, P. (2006). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Current Organic Chemistry, 10(10), 1163–1184. [Link]

  • Zhang, H., Zi, Y., Cao, C., Huang, W., Jiang, A., Lu, C., ... & Wu, Z. G. (2021). Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. Organic Letters, 23(16), 6319–6324. [Link]

  • Ranu, B. C., & Jana, R. (2005). Alkylation of active methylene compounds. Indian Journal of Chemistry-Section B, 44(9), 1912–1915. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]

  • Ni, S., & Paquin, J. F. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 24(4), 495–512. [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Organic Reactions, 8(2), 59-196. [Link]

  • Google Patents. (2007). CN100335456C - Method for preparing acyclic beta keto ester. Retrieved from

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • JoVE. (2023). Enolate Mechanism Conventions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Leah4sci. (2017, July 5). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. YouTube. [Link]

  • Benetti, S., Romagnoli, R., & De Risi, C. (1995). Mastering .beta.-Keto Esters. Chemical Reviews, 95(4), 1065–1114. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1–11. [Link]

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Sources

Knoevenagel condensation protocol with Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Knoevenagel Condensation Protocol with Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of Fluorinated α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable pathway to α,β-unsaturated compounds from active methylene precursors and carbonyls.[1][2] These products are not merely synthetic curiosities; they are pivotal intermediates in the creation of pharmaceuticals, fine chemicals, and functional polymers.[3][4]

This guide focuses on a substrate of significant interest in modern medicinal chemistry: this compound. The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacokinetic and physicochemical properties.[5] Fluorine's high electronegativity and relatively small size can improve metabolic stability, modulate lipophilicity, and increase binding affinity to target proteins.[5][6][7] Consequently, developing robust protocols for fluorinated building blocks is a critical endeavor for drug development professionals.[8][9] The 2,6-difluoro substitution pattern on the phenyl ring of the title compound presents unique electronic and steric characteristics that influence the reactivity of the adjacent β-keto ester system, making a dedicated protocol essential for predictable and high-yield synthesis.

Mechanistic Rationale & Experimental Causality

A successful protocol is built upon a solid understanding of the reaction mechanism. The Knoevenagel condensation is typically catalyzed by a weak base, such as a secondary amine like piperidine.[10][11] Using a strong base is generally avoided as it can promote the unwanted self-condensation of the aldehyde partner.[1]

The mechanism proceeds through several key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (the α-carbon of the β-keto ester). In the case of this compound, the strong electron-withdrawing effect of the two ortho-fluorine atoms increases the acidity of the methylene protons, facilitating this step.

  • Nucleophilic Attack: The resulting resonance-stabilized enolate attacks the electrophilic carbonyl carbon of the aldehyde.[12]

  • Intermediate Formation: This attack forms a tetrahedral alkoxide intermediate.[13]

  • Dehydration: A subsequent proton transfer and elimination of a water molecule yields the final α,β-unsaturated product.[12][13]

An alternative pathway, particularly with secondary amine catalysts, involves the initial formation of an iminium ion from the aldehyde and the amine. This iminium ion is a more potent electrophile than the aldehyde itself, which can accelerate the reaction with the enolate.[14][15][16][17]

The elimination of water is a critical equilibrium step. To drive the reaction towards the product, especially with less reactive substrates, water can be actively removed from the reaction medium.[11]

Knoevenagel_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Products KetoEster Active Methylene (β-Keto Ester) Enolate Enolate Formation KetoEster->Enolate Aldehyde Aldehyde Attack Nucleophilic Attack Aldehyde->Attack Catalyst Base (Piperidine) Catalyst->Enolate Deprotonation Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product Dean_Stark_Workflow start 1. Assemble Flask, Dean-Stark, & Condenser add_reagents 2. Add Reactants & Toluene start->add_reagents add_catalyst 3. Add Piperidine & Acetic Acid add_reagents->add_catalyst heat 4. Heat to Reflux add_catalyst->heat collect_water 5. Collect Water in Trap heat->collect_water monitor 6. Monitor by TLC collect_water->monitor Continue until no more H₂O cool 7. Cool to Room Temp monitor->cool Reaction Complete workup 8. Aqueous Work-up (Wash Sequentially) cool->workup dry 9. Dry & Concentrate workup->dry purify 10. Purify Product (Recrystallize/Chromatography) dry->purify end Final Product purify->end

Sources

Synthesis of Pyrimidines from Ethyl (2,6-difluorobenzoyl)acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the synthesis of functionalized pyrimidine derivatives, specifically 3,4-dihydropyrimidin-2(1H)-ones, utilizing Ethyl (2,6-difluorobenzoyl)acetate as a key precursor. Pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic incorporation of a 2,6-difluorophenyl moiety can significantly modulate the pharmacological properties of the resulting compounds. This document provides a step-by-step methodology for the synthesis of Ethyl (2,6-difluorobenzoyl)acetate via a Claisen condensation, followed by its application in the Biginelli reaction to construct the pyrimidine ring. The rationale behind experimental choices, safety precautions, and detailed analytical characterization are thoroughly discussed to ensure scientific rigor and reproducibility.

Introduction

Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental to cellular biology and drug discovery. As integral components of nucleic acids (cytosine, thymine, and uracil), they play a vital role in genetic coding and cellular function. Beyond their biological significance, synthetic pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1][2] The Biginelli reaction, a one-pot three-component condensation, stands as a classic and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] This reaction typically involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea.

The choice of substituents on the reacting components allows for the generation of a diverse library of pyrimidine analogues with tailored biological activities. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,6-difluorophenyl group, in particular, can introduce unique electronic and conformational properties. This guide focuses on the synthesis of pyrimidines from Ethyl (2,6-difluorobenzoyl)acetate, a substrate that introduces this valuable fluorinated moiety.

Part I: Synthesis of Ethyl (2,6-difluorobenzoyl)acetate

The synthesis of the β-ketoester, Ethyl (2,6-difluorobenzoyl)acetate, is a prerequisite for the subsequent pyrimidine synthesis. The Claisen condensation is a reliable method for the formation of β-ketoesters from the reaction of an ester with a ketone in the presence of a strong base.

Reaction Scheme: Claisen Condensation

Claisen_Condensation reagents Ethyl 2,6-difluorobenzoate + Ethyl acetate arrow1 -> reagents->arrow1 conditions 1. Sodium ethoxide (NaOEt) 2. Acidic workup (e.g., aq. HCl) arrow1->conditions arrow2 -> conditions->arrow2 product Ethyl (2,6-difluorobenzoyl)acetate arrow2->product

Caption: Claisen condensation for the synthesis of Ethyl (2,6-difluorobenzoyl)acetate.

Experimental Protocol: Synthesis of Ethyl (2,6-difluorobenzoyl)acetate

Materials:

  • Ethyl 2,6-difluorobenzoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium ethoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl acetate and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Handle all chemicals in a fume hood.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add a mixture of Ethyl 2,6-difluorobenzoate (1 equivalent) and ethyl acetate (1.5 equivalents) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold 1M HCl solution to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl (2,6-difluorobenzoyl)acetate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Rationale for Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of ethyl acetate, forming the enolate nucleophile necessary for the condensation.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the esters and the quenching of the sodium ethoxide.

  • Acidic Workup: Neutralization with acid is crucial to protonate the resulting β-ketoester enolate and to quench any unreacted base.

Part II: Synthesis of 4-(2,6-difluorophenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate

The core of this application note is the Biginelli reaction, a one-pot, three-component synthesis of dihydropyrimidinones. In this protocol, we will use Ethyl (2,6-difluorobenzoyl)acetate, benzaldehyde, and urea.

Reaction Scheme: Biginelli Reaction

Biginelli_Reaction reagents Ethyl (2,6-difluorobenzoyl)acetate + Benzaldehyde + Urea arrow1 -> reagents->arrow1 conditions Catalyst (e.g., Lewis acid) Solvent (e.g., Ethanol) Heat arrow1->conditions arrow2 -> conditions->arrow2 product Ethyl 4-(2,6-difluorophenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one-5-carboxylate arrow2->product

Caption: Biginelli reaction for the synthesis of a substituted pyrimidine.

Experimental Protocol: Biginelli Reaction

Materials:

  • Ethyl (2,6-difluorobenzoyl)acetate

  • Benzaldehyde

  • Urea

  • Lewis Acid Catalyst (e.g., Zinc Chloride (ZnCl₂), Ytterbium(III) triflate (Yb(OTf)₃))

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Lewis acids can be moisture-sensitive and corrosive. Handle with care.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Ethyl (2,6-difluorobenzoyl)acetate (1 equivalent), benzaldehyde (1 equivalent), urea (1.5 equivalents), and the Lewis acid catalyst (0.1 equivalents) in ethanol.

  • Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat the reaction to reflux. Monitor the reaction progress by TLC. The reaction time can vary from 2 to 8 hours depending on the catalyst and substrates.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure dihydropyrimidinone.

Rationale for Experimental Choices:

  • Lewis Acid Catalyst: The Biginelli reaction is acid-catalyzed. Lewis acids like ZnCl₂ or Yb(OTf)₃ are effective in promoting the reaction, often leading to higher yields and shorter reaction times compared to Brønsted acids, especially with sterically hindered or electron-deficient substrates.[5]

  • Excess Urea: Using a slight excess of urea helps to drive the reaction to completion.

  • Ethanol as Solvent: Ethanol is a common and effective solvent for the Biginelli reaction, as it dissolves the reactants and is relatively easy to remove.

Proposed Mechanism of the Biginelli Reaction

The mechanism of the Biginelli reaction is believed to proceed through the following key steps:

Biginelli_Mechanism cluster_0 Step 1: Acyliminium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization and Dehydration A Aldehyde + Urea B Acyliminium Ion A->B Acid Catalyst D Open-chain ureide B->D C β-ketoester (enol form) C->D E Dihydropyrimidinone D->E Intramolecular cyclization & dehydration

Caption: Simplified mechanism of the Biginelli reaction.

  • Acyliminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate.

  • Nucleophilic Attack: The enol form of the β-ketoester then acts as a nucleophile and attacks the acyliminium ion.

  • Cyclization and Dehydration: The resulting open-chain ureide undergoes an intramolecular cyclization followed by dehydration to yield the final dihydropyrimidinone product.

Part III: Characterization Data

The synthesized pyrimidine derivative should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR - Singlet for the C4-H proton of the pyrimidine ring (typically δ 5.0-6.0 ppm).- Signals for the aromatic protons of the 2,6-difluorophenyl and phenyl groups.- Signals for the ethyl ester group (quartet and triplet).- Singlet for the methyl group if using a methyl-substituted ketoester.- Broad singlets for the N-H protons of the pyrimidine ring.
¹³C NMR - Signal for the C2 carbonyl carbon (δ ~150-155 ppm).- Signals for the C4, C5, and C6 carbons of the pyrimidine ring.- Signals for the aromatic carbons, showing C-F coupling for the difluorophenyl ring.- Signals for the ethyl ester carbons.
FT-IR (cm⁻¹) - N-H stretching vibrations (around 3200-3400 cm⁻¹).- C=O stretching of the ester and the pyrimidine ring (around 1650-1750 cm⁻¹).- C=C and C-N stretching vibrations in the aromatic and pyrimidine rings.
Mass Spec. - Molecular ion peak corresponding to the calculated mass of the product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of pyrimidines from Ethyl (2,6-difluorobenzoyl)acetate. By first synthesizing the requisite β-ketoester via a Claisen condensation and then employing it in the robust Biginelli reaction, researchers can efficiently access novel fluorinated dihydropyrimidinone derivatives. The provided rationale for experimental choices and detailed characterization guidelines are intended to facilitate the successful implementation of this synthetic route in drug discovery and medicinal chemistry research. The strategic incorporation of the 2,6-difluorophenyl moiety offers a promising avenue for the development of new therapeutic agents with enhanced pharmacological profiles.

References

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  • Ranu, B. C.; Hajra, A.; Jana, U. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. J. Org. Chem.2000 , 65, 6270–6272. [Link]

Sources

Application Note: A Framework for Investigating the Biological Activity of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a novel small molecule with structural motifs that suggest significant potential for biological activity. While specific activities for this compound are not yet established in the literature, its chemical architecture—a β-keto ester functional group combined with a di-fluorinated phenyl ring—provides a strong basis for hypothesizing its utility in drug discovery.

  • The β-Keto Ester Pharmacophore: This functional group is a versatile scaffold in medicinal chemistry. It is known to be a key component in compounds designed as enzyme inhibitors and has been explored for antibacterial properties.[1][2][3][4] The reactive nature of the β-keto ester system allows it to participate in various biological interactions.

  • The 2,6-Difluorophenyl Group: The incorporation of fluorine atoms into a phenyl ring is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[5] The specific 2,6-difluoro substitution pattern creates a unique electronic and steric profile that can drive potency and selectivity.

Given these structural features, this compound warrants investigation across several therapeutic areas. This document provides a comprehensive, structured guide for initiating a screening campaign to uncover its potential biological activities, focusing on cytotoxicity, antimicrobial efficacy, and anti-inflammatory effects. The protocols herein are designed to be robust, self-validating, and serve as a foundational workflow for hit identification.[6][7][8][9]

Overall Screening Workflow

A logical, tiered approach is recommended to efficiently characterize the compound's biological potential. This begins with broad, high-throughput primary screens to identify any general bioactivity, followed by more focused secondary assays to elucidate the mechanism of action.

Screening_Workflow cluster_0 Phase 1: Compound Preparation & QC cluster_1 Phase 2: Primary Screening (High-Throughput) cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Mechanistic & Secondary Assays Compound This compound (Stock Solution in DMSO) QC Purity & Identity Check (LC-MS, NMR) Compound->QC Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo®) QC->Cytotoxicity Test Concentration Range Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) QC->Antimicrobial Test Concentration Range AntiInflam Anti-inflammatory Screen (LPS-induced Cytokine Release) QC->AntiInflam Test Concentration Range IC50 IC50 Determination (Cytotoxicity) Cytotoxicity->IC50 If Active MIC MIC Determination (Antimicrobial) Antimicrobial->MIC If Active Cytokine_IC50 IC50 Determination (Cytokine Inhibition) AntiInflam->Cytokine_IC50 If Active EnzymeAssay Targeted Enzyme Inhibition Assay (e.g., Protease, Kinase) IC50->EnzymeAssay Hypothesis-driven Pathway Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) Cytokine_IC50->Pathway Elucidate MOA NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates TNFa TNF-α Gene Transcription NFkB->TNFa Binds Promoter Compound Test Compound Compound->IKK Potential Inhibition Site

Caption: Simplified NF-κB signaling pathway and a potential inhibition point.

Conclusion and Future Directions

This application note outlines a strategic, multi-pronged approach to characterizing the biological potential of this compound. The described protocols for cytotoxicity, antimicrobial, and anti-inflammatory screening provide a robust foundation for initial hit discovery. Positive results in any of these primary assays should be followed by more in-depth secondary and mechanistic studies. For example, observed anti-inflammatory activity could be further explored with NF-κB reporter assays or by profiling a wider array of cytokines. Similarly, any confirmed antimicrobial or cytotoxic "hits" would necessitate target identification and lead optimization studies. This systematic workflow ensures a thorough and efficient evaluation of this promising chemical entity.

References

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  • Mussbacher, M., Salzmann, M., Brostjan, C., Hoesel, B., Schoergenhofer, C., & Datler, H. (2019). NF-κB in Host-Pathogen Interaction: An Expanding Frontier. Frontiers in Immunology, 10, 2819. [Link]

  • Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]

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  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Journal of visualized experiments : JoVE, (86), 51401. [Link]

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  • Singh, S., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 143-146. [Link]

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  • Pérez-Vásquez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14357. [Link]

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  • Agouridas, C., et al. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & medicinal chemistry letters, 10(17), 2019–2022. [Link]

  • Analytica Chimica Acta. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. [Link]

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Application Notes and Protocols: The Boc-Protected Amine as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protecting groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out for its widespread application in safeguarding amine functionalities.[1] Its popularity stems from a unique combination of stability across a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] This orthogonality allows for the precise unmasking of the amine at the desired synthetic stage, a critical consideration in the synthesis of complex molecules such as pharmaceuticals and peptides.[3][4]

This technical guide provides an in-depth exploration of the Boc-protected amine as a versatile building block. We will delve into the mechanistic underpinnings of Boc protection and deprotection, provide detailed, field-proven protocols for these transformations, and showcase its application in the context of drug development and solid-phase peptide synthesis (SPPS).

The Chemistry of the Boc Protecting Group

The tert-butoxycarbonyl group is a carbamate-based protecting group.[5] The decision to use the tert-butyl carbamate over, for example, a methyl carbamate, is rooted in the stability of the tert-butyl carbocation that is formed during the deprotection step.[5] This increased stability facilitates the cleavage of the C-O bond under milder acidic conditions.

Mechanism of Boc Protection

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate.[6][7] Subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which is a good leaving group. This anion can then act as a base to deprotonate the newly formed carbamate, or it can spontaneously decarboxylate to form carbon dioxide and the tert-butoxide anion, which then deprotonates the carbamate.[6][7]

Caption: Mechanism of Boc protection of an amine using Boc₂O.

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][5] The mechanism begins with the protonation of the carbonyl oxygen of the carbamate.[2][6] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[2][5] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5][6] The liberated amine is then protonated by the acid in the reaction medium, forming an amine salt.[2]

Caption: Mechanism of acidic deprotection of a Boc-protected amine.

A potential side reaction during deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[2] This can be suppressed by the addition of scavengers, such as anisole or thioanisole, to the reaction mixture.[2]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 eq) in THF or DCM (approximately 0.5 M).

  • Add triethylamine (1.1 - 1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.[8]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude Boc-protected amine.

  • Purify the product by flash column chromatography on silica gel if necessary.

ReagentEquivalentsPurpose
Primary Amine1.0Substrate
Boc₂O1.1Boc source
Triethylamine1.1 - 1.5Base to neutralize the acid formed
THF/DCM-Solvent
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM (approximately 0.2 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. A common ratio is 25% TFA in DCM.[9]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. The evolution of CO₂ gas is often observed.[6]

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

  • The product is often obtained as a TFA salt and may be used directly in the next step or further purified.

ReagentEquivalents/ConcentrationPurpose
Boc-protected Amine1.0Substrate
Trifluoroacetic Acid5-10 eq (or 25% v/v)Acid for deprotection
Dichloromethane-Solvent

Applications in Drug Discovery and Development

Boc-protected amines are indispensable intermediates in the synthesis of a vast array of pharmaceuticals.[4] Their ability to mask the nucleophilicity and basicity of the amine functionality allows for selective transformations at other sites of a complex molecule.[10] For instance, in the synthesis of the HIV protease inhibitor Atazanavir, a chiral Boc-protected amino epoxide serves as a key building block.[4] The Boc group's stability to the conditions required for epoxide opening and subsequent reactions, followed by its clean removal, highlights its utility in complex synthetic campaigns.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was foundational to the development of solid-phase peptide synthesis, a technique pioneered by R.B. Merrifield.[11] In Boc-based SPPS, the α-amino group of the growing peptide chain is temporarily protected with a Boc group.[12] Each cycle of peptide elongation involves the following steps:

  • Deprotection: The N-terminal Boc group is removed with TFA.[11][12]

  • Neutralization: The resulting ammonium salt is neutralized with a base, typically DIPEA.[12]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[12]

This cycle is repeated until the desired peptide sequence is assembled. The side chains of reactive amino acids are protected with groups that are stable to TFA but can be removed at the end of the synthesis, often with a strong acid like hydrogen fluoride (HF).[12][13] The choice of Boc for Nα-protection and more acid-labile groups for side-chain protection is an example of an "orthogonal" protection strategy, which is a cornerstone of modern peptide synthesis.[3][12]

Boc-SPPS Cycle Start Resin-Bound Peptide (N-terminal Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIPEA) Deprotection->Neutralization Coupling Coupling (Activated Boc-Amino Acid) Neutralization->Coupling Wash Wash Coupling->Wash Elongated_Peptide Elongated Peptide (N-terminal Boc-protected) Wash->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group has become more prevalent in SPPS due to its base-lability, allowing for milder final cleavage conditions, Boc chemistry remains a robust and valuable strategy, particularly for the synthesis of certain difficult or hydrophobic peptide sequences.[13][]

Conclusion

The Boc-protected amine is a testament to the power of strategic functional group manipulation in organic synthesis. Its predictable reactivity, coupled with the mild conditions required for its removal, has solidified its role as a workhorse protecting group in both academic and industrial laboratories. From the intricate total synthesis of natural products to the automated assembly of peptides, the Boc group continues to enable the construction of complex molecular architectures with precision and efficiency. A thorough understanding of its underlying chemistry and the practical application of the protocols outlined herein will empower researchers to effectively utilize this invaluable synthetic tool.

References
  • Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. 3

  • Organic Chemistry Portal. Boc-Protected Amino Groups. 15

  • Chemistry Steps. Boc Protecting Group for Amines. 5

  • Master Organic Chemistry. Amine Protection and Deprotection. 6

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). 12

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). 7

  • Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. 2

  • PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods. 16

  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis Archives. 11

  • J&K Scientific LLC. BOC Protection and Deprotection. 8

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. 4

  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

  • RSC Publishing. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.

  • Common Organic Chemistry. Boc Deprotection - TFA. 9

  • Sunresin. Boc / Bzl Solid Phase Synthesis. 17

  • Fisher Scientific. Amine Protection / Deprotection. 18

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

  • Springer Link. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. 1

  • RSC Publishing. Dual protection of amino functions involving Boc.

  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

  • ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review.

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Application Notes & Protocols for Quorum-Sensing Inhibition Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Intercepting Bacterial Communication to Combat Pathogenesis

The rise of antimicrobial resistance necessitates a paradigm shift in anti-infective strategies, moving beyond bactericidal or bacteriostatic mechanisms to approaches that disarm pathogens without exerting direct selective pressure for resistance.[1][2][3] Quorum sensing (QS), a sophisticated cell-to-cell communication system, represents a prime target for such anti-virulence therapies.[4][5] Bacteria utilize QS to collectively monitor their population density through the secretion and detection of small signaling molecules called autoinducers (AIs).[1][6] Once a critical concentration of these molecules is reached, QS triggers a coordinated shift in gene expression, activating virulence factors, promoting biofilm formation, and enhancing host evasion mechanisms.[4][7][8]

Interfering with this communication network, a strategy known as quorum quenching (QQ), can effectively attenuate bacterial pathogenicity.[1][9] This guide provides an in-depth overview of the core principles and methodologies central to the discovery and characterization of quorum-sensing inhibitors (QSIs). It is designed for researchers, scientists, and drug development professionals dedicated to exploring this promising frontier in infectious disease research. We will delve into the key QS systems of two clinically significant pathogens, Pseudomonas aeruginosa and Staphylococcus aureus, and provide detailed, field-proven protocols for identifying and validating novel QSIs.

Part 1: Foundational Quorum-Sensing Systems in Model Pathogens

A thorough understanding of the underlying signaling architecture is critical for designing effective screening assays and interpreting experimental results. Below, we detail the QS networks of P. aeruginosa (Gram-negative) and S. aureus (Gram-positive), which are among the most intensely studied systems.

The Hierarchical QS Network of Pseudomonas aeruginosa

P. aeruginosa, an opportunistic pathogen notorious for its role in chronic and hospital-acquired infections, possesses a complex and interconnected QS hierarchy composed of at least four systems: las, rhl, pqs, and iqs.[4][7] The las and rhl systems are canonical examples of Gram-negative QS circuits, relying on N-acyl-homoserine lactone (AHL) autoinducers.[5][10]

  • The las System: This system is positioned at the top of the hierarchy.[1][9] The synthase LasI produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[10][11] At threshold concentrations, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR, which in turn upregulates the expression of numerous virulence genes, including those for elastase (lasB) and alkaline protease.[8][11] Crucially, LasR also activates the rhl and pqs systems.[1][9]

  • The rhl System: Controlled by the las system, the rhl system consists of the synthase RhlI, which produces N-butyryl-L-homoserine lactone (C4-HSL).[10] C4-HSL binds to the regulator RhlR, leading to the expression of another set of virulence factors, including rhamnolipids (key for biofilm maturation) and pyocyanin.[8][12]

  • The pqs System: This system utilizes a distinct class of quinolone signals. The Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, and its precursor HHQ bind to the regulator PqsR (also known as MvfR).[10] This system integrates into the las and rhl hierarchy and is essential for the production of pyocyanin and biofilm development.[8][10]

P_aeruginosa_QS P. aeruginosa Quorum-Sensing Hierarchy cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR RhlI RhlI LasR->RhlI RhlR RhlR LasR->RhlR PqsABCDH PqsABCDH LasR->PqsABCDH PqsR PqsR LasR->PqsR Virulence Virulence Factors (Elastase, Pyocyanin, Biofilm) LasR->Virulence AHL_las->LasR Activates AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes RhlR->Virulence AHL_rhl->RhlR Activates PQS_mol PQS / HHQ PqsABCDH->PQS_mol Synthesizes PqsR->RhlI PqsR->RhlR PqsR->Virulence PQS_mol->PqsR Activates

Caption: Hierarchical QS network in P. aeruginosa.

The Agr System of Staphylococcus aureus

S. aureus is a formidable Gram-positive pathogen responsible for a wide spectrum of infections. Its primary QS system is the accessory gene regulator (agr) locus.[13][14] Unlike Gram-negative bacteria that use AHLs, the agr system employs a post-translationally modified autoinducing peptide (AIP) as its signal.[13]

The agr locus encodes two divergent transcripts: RNAII and RNAIII.

  • RNAII Operon: This transcript codes for the machinery of the signaling circuit:

    • AgrD: The precursor peptide for the AIP.

    • AgrB: A transmembrane protein that processes AgrD into the mature, cyclic AIP and secretes it.

    • AgrC: A transmembrane sensor histidine kinase that detects the extracellular AIP.

    • AgrA: A response regulator that is phosphorylated by an activated AgrC.

  • RNAIII: Once phosphorylated, AgrA activates the transcription of both the RNAII and RNAIII transcripts in a positive feedback loop. RNAIII is the primary effector molecule of the agr system.[15] It is a regulatory RNA that upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates the expression of surface-adhesion proteins.[14][15][16] This switch is thought to facilitate the transition from a colonizing, adhesive phenotype to an invasive, disseminating one.[13]

S_aureus_QS S. aureus agr Quorum-Sensing Circuit cluster_agr_operon agr Operon (RNAII) AgrD AgrD (Precursor) AgrB AgrB (Processing/Export) AgrD->AgrB Processed by AIP AIP (Signal) AgrB->AIP Secretes AgrC AgrC (Sensor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates RNAIII RNAIII (Effector RNA) AgrA->RNAIII Activates Transcription AIP->AgrC Binds to Virulence ↑ Secreted Toxins ↓ Surface Adhesins RNAIII->Virulence Regulates

Caption: The agr quorum-sensing circuit in S. aureus.

Part 2: Screening Strategies for Quorum-Sensing Inhibitors

The discovery of QSIs often begins with high-throughput screening campaigns to identify initial hits from compound libraries.[1][2] These primary screens typically rely on whole-cell biosensor assays that provide a readily measurable output linked to a QS-regulated phenotype.

Activity-Based Screening with Biosensors

Biosensor strains are bacteria (either naturally producing a colored or luminescent output, or genetically engineered) that report on the activation of a QS circuit.[1][9] They are invaluable tools for the initial identification of QSI candidates.[3]

Biosensor StrainQS System TargetedPhenotypic ReadoutPrinciple of Inhibition
Chromobacterium violaceum (e.g., ATCC 12472, CV026) CviI/R (AHL-dependent)Violacein (purple pigment)Inhibition of pigment production in the presence of an AHL signal.[17][18]
Agrobacterium tumefaciens NTL4(pZLR4) TraR (AHL-dependent)β-galactosidase (LacZ)Reduction of colorimetric signal from X-gal substrate.[17]
Vibrio harveyi Multiple (AI-1, AI-2, CAI-1)BioluminescenceReduction in light output.[1]
Engineered E. coli / P. aeruginosa Specific (e.g., LasR, RhlR)GFP, Luciferase, LacZReduction in fluorescence, luminescence, or colorimetric signal.[1][19][20]

Causality Behind Biosensor Choice: The selection of a biosensor depends on the screening goal. C. violaceum is a popular choice for primary screening due to its simple, visual, and cost-effective colorimetric readout.[1] For more specific targeting of the P. aeruginosa QS systems, engineered reporter strains expressing lasR or rhlR fused to a reporter gene like gfp or lux are superior choices as they directly interrogate the receptor of interest.[1]

Part 3: Experimental Protocols for QSI Characterization

Following initial screening, hit compounds must be validated through a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their impact on key pathogenic phenotypes like biofilm formation and virulence factor production.

Protocol 1: Primary QSI Screening using Chromobacterium violaceum

Principle: C. violaceum produces a purple pigment, violacein, in a QS-dependent manner.[17] A mutant strain, CV026, is unable to synthesize its own AHL signal but will produce violacein if an external short-chain AHL is provided. QSIs can be identified by their ability to inhibit this AHL-induced pigment production.[1] This assay is a robust, self-validating system; if a compound inhibits pigment production without inhibiting bacterial growth, it is a potential QSI.

Materials:

  • C. violaceum CV026

  • Luria-Bertani (LB) Broth and Agar

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Plate reader

Step-by-Step Methodology:

  • Prepare Inoculum: Grow C. violaceum CV026 in LB broth overnight at 30°C with shaking.

  • Prepare Assay Plate:

    • Dilute the overnight culture 1:100 into fresh LB broth.

    • Add C6-HSL to the diluted culture to a final concentration of 1 µM to induce violacein production.

    • Dispense 180 µL of this culture-AHL mix into the wells of a 96-well plate.

    • Add 20 µL of test compounds (at various concentrations) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known QSI, if available).

  • Incubation: Cover the plate and incubate at 30°C for 24 hours with shaking (150 rpm).

  • Assess Growth: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. Sub-inhibitory concentrations of the test compound should be used to ensure that any observed effect is not due to bactericidal or bacteriostatic activity.[21]

  • Quantify Violacein:

    • Centrifuge the plate at 4,000 x g for 10 minutes to pellet the cells.

    • Discard the supernatant carefully.

    • Add 200 µL of DMSO to each well and resuspend the pellet thoroughly to solubilize the violacein.

    • Centrifuge again to pellet cell debris.

    • Transfer 150 µL of the violacein-containing DMSO to a new flat-bottomed plate.

    • Measure the absorbance at 585 nm (A585).

  • Data Analysis: Normalize the violacein production (A585) to bacterial growth (OD600). Calculate the percentage of inhibition relative to the vehicle control.

Protocol_1_Workflow start Start prep_inoculum Prepare CV026 Inoculum start->prep_inoculum prep_plate Prepare Assay Plate: Culture + C6-HSL + Compound prep_inoculum->prep_plate incubate Incubate (30°C, 24h) prep_plate->incubate read_growth Measure Growth (OD600) incubate->read_growth quantify_violacein Quantify Violacein (A585) incubate->quantify_violacein analyze Analyze Data: % Inhibition read_growth->analyze quantify_violacein->analyze end End analyze->end

Caption: Workflow for C. violaceum QSI screening.

Protocol 2: Biofilm Inhibition Assay

Principle: Many QSIs effectively inhibit biofilm formation, a key virulence trait. The crystal violet (CV) microtiter plate assay is a standard method to quantify the total biomass of a biofilm.[22] QSIs are added at the time of inoculation to assess their ability to prevent the initial stages of biofilm development.

Materials:

  • P. aeruginosa PAO1 (or other target strain)

  • Appropriate growth medium (e.g., LB or Tryptic Soy Broth)

  • Test compounds

  • 96-well flat-bottomed polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the bacterial strain overnight. Dilute the culture in fresh medium to a standardized cell density (e.g., OD600 of 0.05, or ~1 x 10^6 CFU/mL).[22]

  • Prepare Assay Plate:

    • Add 100 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 100 µL of the diluted bacterial inoculum to each well.[18] Include a vehicle control (no compound) and a sterile medium control (no bacteria).

  • Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[22]

  • Wash Plate:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.[23]

  • Stain Biofilm:

    • Dry the plate, for instance, by inverting on a paper towel and then air-drying or placing in a 60°C oven for 45 minutes.[23]

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[23]

  • Wash and Solubilize:

    • Discard the CV solution and wash the wells thoroughly with water until the wash water is clear.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the CV retained by the biofilm.[22]

  • Quantify: Measure the absorbance of the solubilized CV using a plate reader at a wavelength of 570-595 nm.

  • Data Analysis: Subtract the absorbance of the sterile medium control. Calculate the percentage of biofilm inhibition compared to the vehicle control.

Protocol_2_Workflow start Start prep_plate Prepare Plate: Inoculum + Compound start->prep_plate incubate Incubate (Static) (37°C, 24-48h) prep_plate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain with Crystal Violet wash_planktonic->stain wash_stain Wash Excess Stain stain->wash_stain solubilize Solubilize Stain wash_stain->solubilize read_abs Read Absorbance (570-595 nm) solubilize->read_abs end End read_abs->end

Caption: Workflow for the crystal violet biofilm inhibition assay.

Protocol 3: Virulence Factor Inhibition - Pyocyanin Assay

Principle: Pyocyanin is a blue-green, redox-active pigment produced by P. aeruginosa that contributes to its virulence. Its production is tightly regulated by the rhl and pqs QS systems.[12] Measuring the inhibition of pyocyanin production is a direct way to assess a QSI's impact on a key virulence factor.

Materials:

  • P. aeruginosa PAO1

  • LB Broth or Pseudomonas P Broth

  • Test compounds

  • Chloroform

  • 0.2 M HCl

Step-by-Step Methodology:

  • Culture Preparation: Inoculate 5 mL of LB broth with PAO1. Add sub-inhibitory concentrations of the test compound. Include a vehicle control.

  • Incubation: Grow the cultures at 37°C for 18-24 hours with vigorous shaking.

  • Extraction:

    • Transfer 3 mL of the culture supernatant (after pelleting the cells) to a new tube.

    • Add 1.5 mL of chloroform and vortex vigorously for 30 seconds. The pyocyanin will be extracted into the lower chloroform layer, turning it blue.

    • Centrifuge to separate the phases.

  • Re-extraction and Quantification:

    • Carefully transfer 1 mL of the blue chloroform layer to a new tube.

    • Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move into the upper aqueous layer, turning it pink.

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper pink layer at 520 nm (A520).

  • Data Analysis: The concentration of pyocyanin (µg/mL) is calculated by multiplying the A520 by 17.072. Normalize this value to the cell density (OD600) of the original culture to account for any minor effects on growth.

Protocol_3_Workflow start Start culture Culture PAO1 with Test Compound start->culture incubate Incubate (37°C, 18-24h) culture->incubate extract_chloroform Extract Supernatant with Chloroform incubate->extract_chloroform extract_hcl Re-extract Chloroform Layer with 0.2M HCl extract_chloroform->extract_hcl read_abs Read Absorbance (A520) of Aqueous Layer extract_hcl->read_abs analyze Calculate Concentration and Normalize to Growth read_abs->analyze end End analyze->end

Caption: Workflow for pyocyanin quantification.

Part 4: Challenges and Future Directions

While the promise of anti-QS therapies is significant, researchers must be aware of several challenges.[24][25] The complexity and redundancy of QS networks in pathogens like P. aeruginosa mean that inhibiting a single pathway may not be sufficient to fully abrogate virulence.[11] Furthermore, the potential for bacteria to develop resistance to QSIs, for instance by upregulating efflux pumps that remove the inhibitor, is a consideration that requires ongoing investigation.[25] Finally, the translation from in vitro success to in vivo efficacy is a major hurdle, as the host environment can significantly influence QS signaling and inhibitor activity.[6][14]

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  • Malgaonkar, S., & Nair, S. (2024). Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress. eLife, 13. [Link]

  • Kalia, V. C., Patel, S. K. S., Kang, Y. C., & Lee, J.-K. (2019). Challenges and Limitations of Anti-quorum Sensing Therapies. Frontiers in Microbiology, 10, 2473. [Link]

  • Rasmussen, T. B., Bjarnsholt, T., Skindersoe, M. E., Hentzer, M., Kristoffersen, P., Köte, M., Nielsen, J., Eberl, L., & Givskov, M. (2005). Screening for Quorum-Sensing Inhibitors (QSI) by Use of a Novel Genetic System, the QSI Selector. Journal of Bacteriology, 187(5), 1799–1814. [Link]

  • Fleming, D., & Rumbaugh, K. P. (2017). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers in Microbiology, 8, 188. [Link]

  • Weiland-Bräuer, N., Kisch, M. J., & Schmitz, R. A. (2016). Reporter systems. Two E. coli reporter strains containing a gene... ResearchGate. [Link]

  • Kim, H. S., Lee, S. H., & Lee, J. H. (2019). In Silico Screening of Quorum Sensing Inhibitor Candidates Obtained by Chemical Similarity Search. Molecules, 24(16), 2898. [Link]

  • McLean, R. J. C., Pierson, L. S., & Fuqua, C. (2004). Use of Whole-Cell Bioassays for Screening Quorum Signaling, Quorum Interference, and Biofilm Dispersion. Methods in Enzymology, 377, 1-13. [Link]

  • Annisa, T. N., et al. (2021). Screening and quantification of anti-quorum sensing and antibiofilm activities of phyllosphere bacteria against biofilm forming bacteria. Heliyon, 7(10), e08153. [Link]

  • Rowe, S. E., et al. (2019). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. Sensors, 19(18), 3986. [Link]

  • Al-Shabib, N. A., et al. (2024). Quorum Sensing Inhibition and Virulence Factor Attenuation in Pseudomonas aeruginosa by Camphor. Infection and Drug Resistance, 17, 100007. [Link]

  • Weiland-Bräuer, N., Kisch, M. J., & Schmitz, R. A. (2016). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 82(12), 3496–3506. [Link]

  • Sankar, S., et al. (2022). Detection of quorum sensing virulence factor genes and its consanguinity to antibiotic sensitivity profile in the clinical isolates of Pseudomonas aeruginosa. Gene Reports, 28, 101659. [Link]

  • El-Mowafy, M., et al. (2019). Impact of Quorum Sensing System on Virulence Factors Production in Pseudomonas aeruginosa. Journal of Pure and Applied Microbiology, 13(4), 2135-2147. [Link]

  • Kalia, V. C., et al. (2019). Challenges and Limitations of Anti-quorum Sensing Therapies. Semantic Scholar. [Link]

  • Krzyżek, P. (2019). Challenges and Limitations of Anti-quorum Sensing Therapies. Frontiers in Microbiology, 10. [Link]

  • Rajamanickam, E., et al. (2021). Investigation of anti-quorum sensing and biofilm inhibition activities of medicinal plants against antibiotic resistant microbia. Society for Science and Nature, 12(2), 221-226. [Link]

  • JoVE. (n.d.). Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. [Link]

  • Annapoorani, A., Umamageswaran, V., & Paripoornam, P. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega, 5(40), 25876–25885. [Link]

  • Babaniyi, G. G., & Akor, U. J. (2024). Anti-quorum Sensing Therapies: Issues and Limitations. ResearchGate. [Link]

  • Adonizio, A. L., Downum, K., Bennett, B. C., & Mathee, K. (2006). Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts. Antimicrobial Agents and Chemotherapy, 50(10), 3247–3260. [Link]

  • LaSarre, B., & Federle, M. J. (2013). Exploiting Quorum Sensing to Confuse Bacterial Pathogens. Microbiology and Molecular Biology Reviews, 77(1), 73–111. [Link]

  • Rémy, B., Mion, S., Plener, L., Elias, M., Chabrière, E., & Daudé, D. (2018). An insight on the powerful of bacterial quorum sensing inhibition. Journal of Experimental Medicine, 215(3), 747-771. [Link]

  • Masoko, P., & Mphahlele, K. G. (2022). Anti-Biofilm, Antibacterial, and Anti-Quorum Sensing Activities of Selected South African Plants Traditionally Used to Treat Diarrhoea. Plants, 11(16), 2145. [Link]

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Application Notes and Protocols for Stereoselective Reactions Involving Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Hydroxy-3-(2,6-difluorophenyl)propanoates

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a prochiral β-keto ester of significant interest in medicinal chemistry and drug development. Its stereoselective reduction to the corresponding chiral β-hydroxy esters, namely ethyl (R)- and (S)-3-(2,6-difluorophenyl)-3-hydroxypropanoate, furnishes highly valuable building blocks for the synthesis of complex, biologically active molecules. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates, making the efficient and stereocontrolled synthesis of these chiral intermediates a critical objective.

This guide provides an in-depth exploration of the primary stereoselective methodologies for the transformation of this compound, with a focus on asymmetric reduction. We will delve into both chemo-catalytic and biocatalytic approaches, offering detailed protocols and the scientific rationale behind the experimental designs. These methodologies are crucial for researchers and drug development professionals seeking to access enantiomerically pure synthons for their discovery and development pipelines.

Part 1: Chemo-Catalytic Approach: Asymmetric Hydrogenation with Ruthenium-BINAP Catalysts

Asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones and β-keto esters.[1][2] The use of chiral transition metal complexes, particularly those of ruthenium with atropisomeric diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), has become a cornerstone of modern asymmetric synthesis.[3]

Principle of Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation

The mechanism of Ru-BINAP catalyzed hydrogenation of β-keto esters involves the formation of a chiral ruthenium hydride species. The substrate, this compound, coordinates to the chiral metal center in a specific orientation dictated by the steric and electronic properties of the BINAP ligand. This pre-coordination ensures that the hydride is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the corresponding alcohol in excess. The choice of the (R)- or (S)-enantiomer of the BINAP ligand directly determines the stereochemical outcome of the reduction, affording either the (R)- or (S)-hydroxy ester, respectively.

G cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction Ru-BINAP Precatalyst Ru-BINAP Precatalyst Active Ru-H Species Active Ru-H Species Ru-BINAP Precatalyst->Active Ru-H Species H2 Substrate Coordination Substrate Coordination Active Ru-H Species->Substrate Coordination Hydride Transfer Hydride Transfer Substrate Coordination->Hydride Transfer Face-selective This compound This compound This compound->Substrate Coordination Chiral Product Release Chiral Product Release Hydride Transfer->Chiral Product Release Chiral Product Release->Active Ru-H Species Regeneration Ethyl (R)- or (S)-3-(2,6-difluorophenyl)-3-hydroxypropanoate Ethyl (R)- or (S)-3-(2,6-difluorophenyl)-3-hydroxypropanoate Chiral Product Release->Ethyl (R)- or (S)-3-(2,6-difluorophenyl)-3-hydroxypropanoate

Figure 1: General workflow for Ru-BINAP catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.[3]

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]

  • Methanol (degassed)

  • High-purity hydrogen gas

  • High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

  • Reactor Preparation: In a glovebox, charge a glass liner for the autoclave with this compound (1.0 mmol) and the chiral Ruthenium-BINAP catalyst (e.g., [RuCl₂((R)-BINAP)], 0.01 mmol, 1 mol%).

  • Solvent Addition: Add degassed methanol (10 mL) to the glass liner.

  • Assembly and Purging: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen gas line. Purge the autoclave by pressurizing with hydrogen to ~10 atm and then venting (repeat 3-5 times) to ensure an inert atmosphere.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm). Begin stirring and heat the reaction to the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after cooling and venting the reactor) and analyzing by TLC or GC/HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired chiral ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate.

  • Characterization: Determine the yield and enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Data Presentation: Expected Performance

While specific data for this compound is not extensively published, the following table summarizes typical results for the asymmetric hydrogenation of analogous fluorinated β-keto esters.

Catalyst (1 mol%)SubstrateSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)e.e. (%)
[RuCl₂((S)-BINAP)]Ethyl 3-(4-fluorophenyl)-3-oxopropanoateMethanol505012>9998 (S)
[RuCl₂((R)-BINAP)]Ethyl 3-(2-fluorophenyl)-3-oxopropanoateEthanol604016>9997 (R)
[Ru(OAc)₂((S)-BINAP)]Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoateMethanol505010>9999 (S)

Part 2: Biocatalytic Approach: Stereoselective Reduction Using Ketoreductases

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for asymmetric synthesis.[4] Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at the stereoselective reduction of prochiral ketones and β-keto esters to their corresponding chiral alcohols, often with exceptional enantiomeric excess.[5]

Principle of Ketoreductase-Mediated Reduction

Ketoreductases catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate. The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, leading to a highly stereoselective hydride transfer. The regeneration of the expensive cofactor is crucial for the economic viability of this process. This is often achieved in situ by using a coupled-enzyme system (e.g., glucose dehydrogenase, GDH) or a sacrificial co-substrate (e.g., isopropanol).

G cluster_0 Cofactor Regeneration cluster_1 Stereoselective Reduction NADP+ NADP+ NADPH NADPH NADP+->NADPH GDH, Glucose NADPH->NADP+ KRED Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone This compound This compound Chiral Product Ethyl (R)- or (S)-3-(2,6-difluorophenyl)-3-hydroxypropanoate This compound->Chiral Product KRED

Figure 2: Biocatalytic reduction of a β-keto ester using a KRED with cofactor regeneration.

Experimental Protocol: Biocatalytic Reduction with a Recombinant Ketoreductase

This protocol describes a general procedure for the asymmetric reduction of this compound using a recombinant E. coli expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

Materials:

  • This compound

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., from Candida albicans) and glucose dehydrogenase

  • D-Glucose

  • NADP⁺ (catalytic amount)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Incubator shaker

Procedure:

  • Cell Suspension: Prepare a suspension of the recombinant E. coli cells (e.g., 50 g/L wet cell weight) in the phosphate buffer.

  • Reaction Mixture: In a reaction vessel, combine the cell suspension, D-glucose (e.g., 1.2 equivalents relative to the substrate), and a catalytic amount of NADP⁺ (e.g., 0.1 mM).

  • Substrate Addition: Add this compound (e.g., 50 mM) to the reaction mixture.

  • Incubation: Place the reaction vessel in an incubator shaker at a suitable temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals, extracting with ethyl acetate, and analyzing the organic layer by chiral GC or HPLC.

  • Work-up: Once the reaction is complete, centrifuge the reaction mixture to pellet the cells.

  • Extraction: Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by silica gel column chromatography if necessary. Determine the yield and enantiomeric excess.

Data Presentation: Expected Performance with Biocatalysts

The following table presents typical results for the biocatalytic reduction of analogous β-keto esters using ketoreductases.

BiocatalystSubstrateCofactor SystemTemp (°C)pHTime (h)Conversion (%)e.e. (%)
KRED from Candida albicans (recombinant E. coli)Ethyl 4-chloro-3-oxobutanoateNADPH (GDH/Glucose)307.012>99>99 (S)
Carbonyl Reductase (recombinant E. coli)Ethyl 3-oxo-3-phenylpropanoateNADPH (GDH/Glucose)307.024>95>99 (S)
Baker's Yeast (Saccharomyces cerevisiae)Ethyl 3-oxo-3-phenylpropanoateGlucose30~5-648~90>95 (S)

Conclusion

The stereoselective reduction of this compound is a key transformation for accessing valuable chiral building blocks in pharmaceutical synthesis. Both chemo-catalytic asymmetric hydrogenation with Ruthenium-BINAP complexes and biocatalytic reduction with ketoreductases represent highly effective and reliable methodologies. The choice between these approaches will depend on factors such as scale, cost, desired enantiomer, and available equipment. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement these stereoselective reactions in their laboratories.

References

  • An, M., et al. (2012). A novel reductase from Candida albicans for the production of ethyl (S)-4-chloro-3-hydroxybutanoate. Bioscience, Biotechnology, and Biochemistry, 76(6), 1210-2. Available at: [Link]

  • Chen, B., et al. (2017). Asymmetric reduction of ketones using recombinant E. coli cells that produce a versatile carbonyl reductase with high enantioselectivity and broad substrate specificity. Journal of Industrial Microbiology & Biotechnology, 44(8), 1145-1156.
  • Contente, M. L., & Molinari, F. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(3), 776-793. Available at: [Link]

  • Kitamura, M., et al. (1995). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 71, 1. Available at: [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Noyori, R., et al. (1999). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 121(41), 9580-9588. Available at: [Link]

  • Ramachandran, P. V., & Ramani, K. (2012). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. Organic & Biomolecular Chemistry, 10(4), 757-763. Available at: [Link]

  • Ren, B., et al. (2022). Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Organic Chemistry Frontiers, 9(1), 107-112. Available at: [Link]

  • Takasago International Corp. (1993). Ruthenium-binap asymmetric hydrogenation catalyst. US Patent 5,202,473.
  • Takeda Pharmaceutical Company Limited. (2006). Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters. US Patent Application US20060205056A1.
  • Velasco-Lozano, S., et al. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. Chemistry – A European Journal, 23(66), 16848-16856. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification of this moderately polar β-keto ester.

Core Principles: The "Why" Behind the Method

Purifying this compound, a compound with both polar (β-keto ester) and non-polar (difluorophenyl ring) functionalities, requires a well-optimized normal-phase chromatography strategy. The separation relies on the principle of adsorption, where components of a mixture partition between a polar stationary phase and a less polar mobile phase.[1][2]

  • Stationary Phase Selection: We recommend standard silica gel (SiO₂) of mesh size 230-400 for flash chromatography.[3][4] Its polar surface, rich in silanol (Si-OH) groups, effectively interacts with the ketone and ester moieties of the target molecule.[1] However, the acidic nature of these silanol groups can sometimes lead to the degradation of sensitive compounds like β-keto esters.[5] If you observe compound degradation, using deactivated silica (e.g., washed with triethylamine) is a prudent alternative.[6][7]

  • Mobile Phase (Eluent) Strategy: The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[3] This Rf range typically translates to a good separation on a column. A common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][8] The precise ratio must be determined empirically via TLC analysis before committing to the column.[1]

Recommended Experimental Protocol

This protocol outlines a standard flash column chromatography procedure for purifying gram-scale quantities of the title compound.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Optimization Slurry 2. Slurry Preparation TLC->Slurry Pack 3. Column Packing Slurry->Pack Load 4. Sample Loading Pack->Load Elute 5. Elution & Fraction Collection Load->Elute Analyze 6. TLC Analysis of Fractions Elute->Analyze Pool 7. Pooling & Solvent Removal Analyze->Pool Final 8. Final Product Characterization Pool->Final

Caption: Standard workflow for column chromatography purification.

Step-by-Step Methodology
  • TLC Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 3:1).

    • Identify the solvent system that places the desired product spot at an Rf of ~0.2-0.4. This will be your starting eluent.[3]

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 40-60g of silica per 1g of crude mixture) with your starting eluent.[4]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble, preferably a component of your mobile phase like dichloromethane or ethyl acetate.[9] Carefully pipette this concentrated solution onto the top of the silica bed.[3]

    • Dry Loading (for less soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel (~1-2 times the mass of your crude product), and remove the solvent by rotary evaporation to get a free-flowing powder.[3][7] Carefully add this powder to the top of the packed column.[3]

    • After loading, add a protective layer of sand on top of your sample band.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate. A flow rate that is too fast can lead to poor separation, while one that is too slow can cause band broadening due to diffusion.[9]

    • Collect the eluting solvent in fractions (e.g., test tubes or vials). The size of the fractions depends on the column size and separation.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide (Q&A)

Problem-Solving Decision Tree

G Start Problem Observed P1 Poor Separation / Mixed Fractions Start->P1 P2 Compound Not Eluting Start->P2 P3 Low Yield Start->P3 P4 Tailing or Broad Peaks Start->P4 Q1 Did you overload the column? P1->Q1 S5 Solution: Repack column carefully using slurry method. P1->S5 Q2 Is the eluent polarity too low? P2->Q2 Q3 Has the compound degraded? P2->Q3 P3->Q3 S2 Solution: Increase eluent polarity (gradient elution). P3->S2 Flush column with polar solvent P4->Q3 Q4 Is the flow rate optimal? P4->Q4 S1 Solution: Reduce sample load. (Rule of thumb: 1:50 sample:silica) Q1->S1 Q2->S2 S3 Solution: Check stability on TLC. Use deactivated silica. Q3->S3 S4 Solution: Adjust pressure. Avoid excessively fast/slow flow. Q4->S4

Caption: A decision tree for common chromatography issues.

Q: My compound is eluting with the solvent front (Rf = 1). What went wrong?

  • Potential Cause: The mobile phase is too polar for the compound, causing it to have little to no interaction with the silica gel.[5] Alternatively, the sample was loaded in a large volume of a strong solvent, which carried it down the column prematurely.

  • Recommended Solution:

    • Re-optimize with TLC: Find a solvent system with a lower percentage of the polar component (e.g., switch from 4:1 to 9:1 hexanes:ethyl acetate).

    • Loading Technique: Ensure you are loading the sample in the minimum possible volume of solvent. If the sample is not soluble in the mobile phase, use the dry loading technique.[3][7]

Q: My compound won't elute from the column, even after I've passed a large volume of solvent.

  • Potential Cause: The mobile phase is not polar enough to desorb the compound from the silica gel.[5] In a more severe case, the compound may have decomposed on the acidic silica.[5]

  • Recommended Solution:

    • Increase Eluent Polarity: Gradually increase the concentration of the polar solvent (gradient elution).[2] For example, if you started with 9:1 hexanes:ethyl acetate, switch to 4:1, then 2:1. This will increase the eluting power of the mobile phase.

    • Check for Decomposition: Scrape a small amount of the silica from the top of the column, suspend it in a polar solvent like methanol or ethyl acetate, filter, and run a TLC of the filtrate. If you see a streak or new spots at the baseline, decomposition is likely. For future attempts, consider using deactivated silica gel.[5][7]

Q: The separation between my product and an impurity is poor, and I'm getting many mixed fractions.

  • Potential Cause: This is a common issue that can stem from several factors:

    • Overloading: Too much sample was loaded for the amount of silica used.[10]

    • Poor Packing: The column was not packed evenly, leading to channeling.

    • Suboptimal Solvent System: The eluent does not provide enough selectivity between the two compounds.

    • On-Column Degradation: One compound may be degrading into another during the separation.[5]

  • Recommended Solution:

    • Reduce Sample Load: Use a higher ratio of silica to crude material (e.g., 100:1 for very difficult separations).

    • Repack Carefully: Always use the slurry method to ensure a homogenous, air-free column bed.[4]

    • Optimize Eluent: Try a different solvent system. Sometimes switching one component (e.g., using dichloromethane/hexanes instead of ethyl acetate/hexanes) can dramatically alter selectivity.[5]

    • Run a Gradient: Start with a low-polarity eluent to separate the less polar components first, then gradually increase the polarity to elute your target compound.[7]

Q: My final yield is very low. Where did my compound go?

  • Potential Cause: The compound may be irreversibly adsorbed to the silica, could have decomposed, or the collected fractions were too dilute to show a strong spot on TLC, leading to premature termination of collection.[5]

  • Recommended Solution:

    • Column Flush: After you believe your compound has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane). Collect this flush and analyze it by TLC. This will elute any strongly bound material.

    • Concentrate Fractions: Before discarding fractions you believe are empty, try concentrating a few of them to see if the compound is present at a low concentration.[5]

    • Assess Stability: As mentioned previously, test for stability on a small scale to rule out decomposition.[5]

Frequently Asked Questions (FAQs)

Q1: What grade of silica gel should I use? For flash chromatography, 230-400 mesh (40-63 µm particle size) silica is the standard as it provides high surface area and good resolution under pressure.[4] For gravity chromatography, a coarser 70-230 mesh silica is used.[3]

Q2: How much silica gel should I use? A general rule of thumb is a 40:1 to 60:1 ratio of silica gel to crude sample by weight. For difficult separations with close Rf values, this ratio can be increased to 100:1 or more.

Q3: Can I reuse my column? It is strongly discouraged. Reusing a column can lead to contamination from previously retained compounds and unpredictable separation performance. Always use fresh stationary phase for each purification.

Q4: My compound is a solid. How should I load it? If your solid compound is highly soluble in a small amount of a suitable solvent, you can use the wet loading method. If it requires a large volume of solvent to dissolve, the dry loading method is superior to ensure a narrow starting band and better separation.[3]

Q5: What are the key properties of this compound?

  • Molecular Formula: C₁₁H₁₀F₂O₃[11][12]

  • Molecular Weight: 228.19 g/mol [11][12]

  • Appearance: Typically an oil or low-melting solid.

  • Polarity: It is a moderately polar molecule due to the ester and ketone groups.

Data Summary Table

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of polar compounds.[13][14] Consider triethylamine-deactivated silica if acid-sensitivity is observed.[7]
Primary Eluent Hexanes / Ethyl AcetateA versatile, common system. The ratio must be optimized via TLC to achieve an Rf of 0.2-0.4 for the target compound.[6][8]
Alternative Eluents Petroleum Ether / Ethyl AcetateSimilar to hexanes, can be a more economical choice.
Dichloromethane / HexanesCan offer different selectivity but may result in slower flow rates and higher backpressure.[7]
Sample Loading Dry Loading or Concentrated Wet LoadingMinimizes the initial band width, which is critical for achieving good resolution.[3][9]
Detection Method TLC with UV visualization (254 nm)The aromatic ring allows for easy visualization under UV light. Staining (e.g., with permanganate) can be used as a secondary method.

References

  • uHPLCs. (2024, December 28). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from uHPLCs Professional HPLC Column Hardware Consumables Supplier.
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  • Restek. (n.d.). Troubleshooting Guide.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
  • ChemicalBook. (2025, October 14). This compound | 97305-12-9.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
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  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Wiley-VCH. (2008).
  • SynQuest Laboratories. (n.d.). This compound.
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  • Knowledge UChicago. (n.d.). Supporting Information.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation.
  • SOP: FLASH CHROM
  • Organic Syntheses. (2025, June 19).
  • PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate.
  • PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
  • Jasperse, J. (n.d.). Column, Combiflash, and TLC 52 Chem 355.
  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate.

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Technical Support Center: Optimizing Synthesis of Ethyl (2,6-difluorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (2,6-difluorobenzoyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the practical application of the Claisen condensation, offering insights grounded in mechanistic principles to optimize your reaction conditions and achieve high-yield, high-purity outcomes.

Introduction to the Synthesis

The synthesis of Ethyl (2,6-difluorobenzoyl)acetate, a valuable β-keto ester intermediate, is most commonly achieved through a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between an enolizable ester (ethyl acetate) and a non-enolizable ester (ethyl 2,6-difluorobenzoate) in the presence of a strong base. The electron-withdrawing nature of the fluorine atoms on the benzoyl ring presents unique challenges and opportunities for optimization.

This guide will address common issues encountered during this synthesis, from reagent selection and reaction control to product purification and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Ethyl (2,6-difluorobenzoyl)acetate?

A1: The primary method is a crossed Claisen condensation . In this reaction, the enolate of ethyl acetate acts as a nucleophile, attacking the carbonyl carbon of ethyl 2,6-difluorobenzoate. The subsequent loss of an ethoxide group yields the desired β-keto ester.[1][2]

Q2: Why is a strong base necessary for the Claisen condensation?

A2: A strong base is required to deprotonate the α-carbon of ethyl acetate, forming the reactive enolate anion.[2] The pKa of the α-proton of an ester is typically around 25, necessitating a base strong enough to generate a sufficient concentration of the enolate for the reaction to proceed. Furthermore, a stoichiometric amount of base is often required because the resulting β-keto ester is more acidic than the starting ester and will be deprotonated by the base, driving the reaction to completion.[3][4]

Q3: Can I use sodium hydroxide or other common bases?

A3: It is not recommended to use hydroxide or other nucleophilic bases. These can lead to saponification (hydrolysis) of the ester starting materials and product, significantly reducing the yield. The ideal base is a non-nucleophilic, strong base such as sodium ethoxide, sodium hydride, or lithium diisopropylamide (LDA).[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Ethyl (2,6-difluorobenzoyl)acetate.

Issue 1: Low or No Product Yield

A low yield of the desired product is a common frustration. The following table outlines potential causes and their corresponding solutions.

Potential Cause Explanation Recommended Solution(s)
Inactive Base Sodium ethoxide and sodium hydride are highly sensitive to moisture and air. Contamination will neutralize the base, rendering it ineffective.Use freshly prepared sodium ethoxide or a new, unopened container of sodium hydride. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base The Claisen condensation is driven to completion by the deprotonation of the product. An insufficient amount of base will result in an unfavorable equilibrium.Use at least one full equivalent of a strong base relative to the enolizable ester (ethyl acetate).
Low Reaction Temperature While low temperatures can be used, the activation energy for enolate formation and subsequent nucleophilic attack may not be overcome, leading to a stalled reaction.Gradually increase the reaction temperature. For sodium ethoxide, refluxing in a suitable solvent like ethanol or THF is common.
Poor Quality Starting Materials Impurities in ethyl acetate or ethyl 2,6-difluorobenzoate can interfere with the reaction.Purify starting materials before use. Ethyl acetate can be distilled from a drying agent like anhydrous potassium carbonate.
Issue 2: Formation of Multiple Byproducts

The appearance of unexpected peaks in your analytical data (TLC, GC-MS, NMR) indicates the formation of side products.

Potential Side Product Formation Mechanism Mitigation Strategy
Ethyl acetoacetate Self-condensation of ethyl acetate. This is a competing reaction where the enolate of ethyl acetate reacts with another molecule of ethyl acetate.To minimize self-condensation, slowly add the ethyl acetate to a mixture of the non-enolizable ester (ethyl 2,6-difluorobenzoate) and the base. This keeps the concentration of the enolizable ester low at any given time.
2,6-Difluorobenzoic acid Saponification of the starting ester, ethyl 2,6-difluorobenzoate, due to the presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous.
Transesterification Products If the alkoxide base used does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters), a mixture of methyl and ethyl esters can be formed.Always use a base with the same alkoxide as the esters (e.g., sodium ethoxide with ethyl esters).

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis and purification of Ethyl (2,6-difluorobenzoyl)acetate.

Protocol 1: Claisen Condensation using Sodium Ethoxide

This protocol is a standard approach for the synthesis of β-keto esters.

Materials:

  • Ethyl 2,6-difluorobenzoate

  • Anhydrous Ethyl Acetate

  • Sodium Ethoxide

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add freshly prepared or commercially available sodium ethoxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous ethanol or THF to the flask to dissolve the sodium ethoxide.

  • Ester Addition: To the stirred solution, add ethyl 2,6-difluorobenzoate (1.0 equivalent).

  • Enolizable Ester Addition: Slowly add anhydrous ethyl acetate (1.0 to 1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and dilute HCl or acetic acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. For less soluble samples, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the non-polar mobile phase and gradually increase the polarity to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl (2,6-difluorobenzoyl)acetate.

Visualizing the Workflow and Key Concepts

Reaction Mechanism

The following diagram illustrates the key steps in the Claisen condensation for the synthesis of Ethyl (2,6-difluorobenzoyl)acetate.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Acid Work-up EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Deprotonation Base Base (EtO⁻) Base->EA EDFB Ethyl 2,6-difluorobenzoate Enolate->EDFB Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate EDFB->Tetrahedral_Intermediate Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate Elimination of Ethoxide Ethoxide Ethoxide (EtO⁻) Tetrahedral_Intermediate->Ethoxide Final_Product Ethyl (2,6-difluorobenzoyl)acetate Product_Enolate->Final_Product Protonation Acid Acid (H₃O⁺) Acid->Product_Enolate

Caption: Key steps in the Claisen condensation mechanism.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Low or No Product Yield Check_Base Check Base Activity & Stoichiometry Start->Check_Base Check_Conditions Review Reaction Conditions (Temp, Time) Check_Base->Check_Conditions OK Inactive_Base Use Fresh/Anhydrous Base & Inert Atmosphere Check_Base->Inactive_Base Inactive? Incorrect_Stoichiometry Use >= 1 Equivalent of Base Check_Base->Incorrect_Stoichiometry Stoichiometry? Check_Reagents Verify Starting Material Purity Check_Conditions->Check_Reagents OK Optimize_Temp_Time Increase Temperature/Time Gradually Check_Conditions->Optimize_Temp_Time Suboptimal? Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure? Success Improved Yield Check_Reagents->Success Pure Inactive_Base->Success Incorrect_Stoichiometry->Success Optimize_Temp_Time->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low product yield.

References

  • Shriner, R. L., Schmidt, A. G., & Roll, L. J. (n.d.). ACETIC ACID, BENZOYL-, ETHYL ESTER. Organic Syntheses Procedure. Retrieved from [Link]

  • McElvain, S. M., & Weber, K. H. (n.d.). ACETIC ACID, BENZOYL-, ETHYL ESTER. Organic Syntheses Procedure. Retrieved from [Link]

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1999). Mastering β-Keto Esters. Chemical Reviews, 99(9), 2741–2796. [Link]

  • Claisen Condensation. (n.d.). SynArchive. Retrieved from [Link]

  • Claisen Condensation. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Claisen condensation. (2023, October 29). In Wikipedia. [Link]

  • Crossed Claisen and Claisen Variation Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). Retrieved from [Link]

  • 23.7: The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 23.8 Mixed Claisen Condensations. (2021). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. Retrieved from [Link]

  • Ethyl difluoroacetate. (n.d.). PubChem. Retrieved from [Link]

  • 23.7 The Claisen Condensation Reaction. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Principle: a Claisen condensation promoted by NaH/cat. EtOH takes. (2005, September 18). Retrieved from [Link]

  • 23.8: The Claisen Condensation Reaction. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important β-keto ester intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems that may arise during the synthesis, explaining the underlying chemistry and offering step-by-step protocols to mitigate these issues.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, which is typically a Claisen or a crossed Claisen-type condensation, can stem from several factors. The core of this reaction is the formation of a carbon-carbon bond between an ester and another carbonyl compound in the presence of a strong base.[1] Let's break down the common culprits and their solutions.

Causality and Mechanism: The desired reaction is a crossed Claisen condensation between a derivative of 2,6-difluorobenzene (like 2',6'-difluoroacetophenone) and an ethyl ester-based reagent (like diethyl carbonate or ethyl acetate). A strong base is required to deprotonate the α-carbon of the ketone or the less substituted ester, creating a nucleophilic enolate.[2][3] This enolate then attacks the electrophilic carbonyl carbon of the other reactant. The subsequent elimination of an alkoxide group forms the β-keto ester.[3][4] The final deprotonation of the product drives the reaction to completion.[5][6]

Potential Issues & Solutions:

  • Incomplete Enolate Formation: The choice and stoichiometry of the base are critical. Insufficient base will lead to incomplete deprotonation of the starting material, resulting in a low concentration of the reactive enolate.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH), sodium ethoxide (NaOEt), or magnesium ethoxide.[7][8] A stoichiometric amount of base is often necessary because the product, a β-keto ester, is more acidic than the starting materials and will be deprotonated by the base, driving the equilibrium forward.[1][4]

  • Presence of Water: Moisture in the reactants or solvent will quench the strong base and the enolate intermediate, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Incorrect Reaction Temperature: The rate of enolate formation and subsequent condensation is temperature-dependent.

    • Solution: The optimal temperature can vary. Some protocols recommend adding the ketone dropwise to a refluxing mixture of the base and the other ester.[9] Careful control of the reaction temperature is essential to balance the rate of reaction against potential side reactions.

  • Self-Condensation of the Ester: If using a reagent like ethyl acetate, it can undergo self-Claisen condensation to form ethyl acetoacetate, consuming your starting material.[4]

    • Solution: This is a common issue in crossed Claisen condensations.[10] Using a reagent without α-hydrogens, such as diethyl carbonate or ethyl formate, can prevent this side reaction.[2][7] If ethyl acetate must be used, adding it slowly to the reaction mixture containing the ketone and base can minimize self-condensation.

Question 2: I am observing significant amounts of unreacted 2',6'-difluoroacetophenone. How can I drive the reaction to completion?

Answer:

Recovering a large amount of the starting ketone indicates that the initial acylation step is inefficient. This is a common problem when the enolate formation or its subsequent reaction is hindered.

Causality and Mechanism: The reaction initiates with the deprotonation of the α-carbon of the 2',6'-difluoroacetophenone by a strong base to form a ketone enolate. This enolate then acts as the nucleophile. If this enolate does not form in sufficient quantity or if it is not reactive enough to attack the electrophilic ester, the starting ketone will remain unreacted.

Troubleshooting Protocol:

  • Base Selection and Handling:

    • Stronger Bases: Consider using a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA). NaH provides an irreversible deprotonation, which can be advantageous.[7] Magnesium ethoxide is also an effective base for promoting enolate formation.[8]

    • Base Quality: Ensure your base has not been deactivated by exposure to air and moisture. Use freshly opened or properly stored reagents.

  • Reaction Conditions Optimization:

    • Increased Temperature: Gently heating the reaction mixture can increase the rate of both enolate formation and the subsequent nucleophilic attack. Refluxing conditions are often employed.[9]

    • Extended Reaction Time: Some reactions require longer periods to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reagent Stoichiometry:

    • Excess of the Acylating Agent: Using a slight excess (1.1-1.5 equivalents) of the acylating agent (e.g., diethyl carbonate) can help drive the reaction towards the product according to Le Chatelier's principle.

Question 3: My final product is contaminated with a significant amount of a carboxylic acid byproduct. What is causing this and how can I prevent it?

Answer:

The presence of a carboxylic acid, likely 2,6-difluorobenzoic acid or acetic acid (if ethyl acetate was a starting material), points towards hydrolysis of either the starting ester or the final β-keto ester product.[11]

Causality and Mechanism: Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols under basic (saponification) or acidic conditions.[12][13] During a Claisen condensation, if water is present, the strong base (e.g., sodium ethoxide) can promote the hydrolysis of the ethyl ester starting material or the product.[11] Additionally, during the acidic workup, if conditions are too harsh (e.g., prolonged exposure to strong acid at high temperatures), the β-keto ester product can also be hydrolyzed.

Preventative Measures:

  • Strict Anhydrous Conditions: As mentioned before, the exclusion of water is paramount. Use anhydrous solvents and dry glassware.

  • Choice of Base: Use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters). This prevents transesterification, another potential side reaction, and minimizes the introduction of hydroxide ions that would lead to hydrolysis.[5][11] Using hydroxide bases is not recommended as they lead to irreversible ester hydrolysis.[11]

  • Careful Workup:

    • Neutralization: After the reaction is complete, quench the reaction mixture by pouring it into a cold, dilute acid solution (e.g., ice-cold HCl or H₂SO₄) with vigorous stirring.[2] This neutralizes the base and protonates the enolate of the product.

    • Avoid Excess Acid and Heat: Do not use a large excess of strong acid or heat the mixture during workup, as this can promote hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the primary side reaction, self-condensation?

A1: The self-condensation of an ester like ethyl acetate is a classic Claisen condensation.[4] One molecule of the ester is deprotonated at the α-carbon by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second molecule of the ester. The resulting tetrahedral intermediate then expels an ethoxide leaving group to form ethyl acetoacetate.[3]

Self_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products 2 EtOAc 2x Ethyl Acetate Base Strong Base (e.g., NaOEt) 2 EtOAc->Base 1. Enolate Enolate Formation Base->Enolate Deprotonation Attack Nucleophilic Attack Enolate->Attack 2. Elimination Ethoxide Elimination Attack->Elimination 3. EAA Ethyl Acetoacetate (Side Product) Elimination->EAA EtOH Ethanol Elimination->EtOH

Caption: Self-condensation of ethyl acetate.

Q2: Can the β-keto ester product undergo decarboxylation during the reaction or workup?

A2: Decarboxylation is a common reaction for β-keto acids, but not typically for β-keto esters under standard Claisen conditions.[14][15] Decarboxylation involves the loss of carbon dioxide and requires the ester to be first hydrolyzed to the corresponding carboxylic acid.[16][17] This hydrolysis can occur during a harsh acidic workup, especially with heating. The resulting β-keto acid is unstable and can readily lose CO₂ to form a ketone.[14]

To avoid this, use a mild acidic workup and avoid heating the reaction mixture after acidification.

Decarboxylation_Pathway Start Ethyl 3-(2,6-difluorophenyl) -3-oxopropanoate (β-Keto Ester) Intermediate 3-(2,6-difluorophenyl) -3-oxopropanoic acid (β-Keto Acid) Start->Intermediate Hydrolysis Hydrolysis Harsh Acidic Workup (H₃O⁺, Δ) End 2',6'-Difluoroacetophenone (Side Product) + CO₂ Intermediate->End Decarboxylation Decarboxylation Heat (Δ)

Caption: Decarboxylation pathway of the product.

Q3: What are the optimal conditions for this synthesis?

A3: While optimal conditions can be substrate-specific, a general and effective protocol for a crossed Claisen-type synthesis of this compound is summarized below. This protocol uses diethyl carbonate to avoid self-condensation side reactions.[9][18]

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Strong base to ensure efficient enolate formation.[7]
Stoichiometry 1.0 eq. Ketone, 1.1-1.5 eq. Diethyl Carbonate, 1.1 eq. BaseSlight excess of acylating agent drives the reaction. Stoichiometric base is required.[1][4]
Solvent Anhydrous Toluene or Tetrahydrofuran (THF)Inert, anhydrous solvent to prevent side reactions.
Temperature RefluxIncreased temperature to promote reaction rate.
Workup Quench with cold, dilute aqueous acid (e.g., 1M HCl)Neutralizes the base and protonates the product enolate without causing hydrolysis.[2]
Experimental Protocol: Synthesis using Diethyl Carbonate

This protocol provides a step-by-step methodology for the synthesis of this compound.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a stream of inert gas (N₂ or Ar).

    • Allow the apparatus to cool to room temperature.

  • Reaction Setup:

    • To the flask, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

    • Add anhydrous toluene, followed by diethyl carbonate (1.5 eq.).

    • Heat the mixture to reflux with stirring.

  • Addition of Ketone:

    • Dissolve 2',6'-difluoroacetophenone (1.0 eq.) in a small amount of anhydrous toluene.

    • Add the ketone solution dropwise to the refluxing mixture over 1-2 hours.

  • Reaction Monitoring:

    • Continue refluxing for an additional 2-4 hours after the addition is complete.

    • Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any unreacted NaH by the slow addition of ethanol.

    • Pour the mixture into a beaker of ice-cold 1M HCl with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate or diethyl ether (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

References

  • NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

  • Prexams. Hydrolysis of Ethyl Acetate. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • J-Stage. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • SUNY Oneonta. CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. [Link]

  • Sci-Hub. Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. [Link]

  • JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction (McMurry). [Link]

  • PrepChem.com. Synthesis of β-keto ester. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. [Link]

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • University of Babylon. The Claisen Condensation. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

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Technical Support Center: Managing Exotherms in Large-Scale Synthesis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale synthesis of β-keto esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing the exothermic nature of these critical reactions. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design safer, more efficient, and scalable synthetic processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns that arise during the scale-up of β-keto ester syntheses.

Q1: What are the primary drivers of exotherms in large-scale β-keto ester synthesis?

A1: The primary exothermic events in the large-scale synthesis of β-keto esters typically stem from the core reaction mechanism, most commonly the Claisen condensation or related transesterification reactions.[1][2][3]

  • Claisen Condensation: This reaction involves the formation of a carbon-carbon bond between two esters in the presence of a strong base.[1][2] The key exothermic step is the initial deprotonation of the ester α-proton by a strong base (e.g., sodium ethoxide) to form an enolate. While the subsequent nucleophilic attack and elimination of an alkoxide are also energetically significant, the acid-base neutralization at the start contributes substantially to the overall heat release. The final deprotonation of the newly formed β-keto ester is a strong thermodynamic driving force for the reaction.[4][5]

  • Transesterification: While often considered milder, catalytic transesterification reactions for β-keto ester synthesis can also generate significant heat, particularly at scale.[6][7][8] The heat of reaction is influenced by the specific catalyst used (e.g., acid, base, or enzyme) and the reaction kinetics.[7][9]

It is crucial to understand that as the reaction scale increases, the surface-area-to-volume ratio decreases, leading to reduced heat dissipation capacity.[10] This makes effective thermal management paramount to prevent dangerous temperature increases.

Q2: My reaction is experiencing a rapid temperature spike (thermal runaway). What are the immediate steps I should take?

A2: A thermal runaway is a critical situation where an increase in temperature accelerates the reaction rate, leading to a further, often uncontrollable, temperature increase.[10] Immediate and decisive action is required:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents. For highly exothermic reactions, controlled addition is a primary safety measure.[11]

  • Enhance Cooling: Maximize cooling to the reactor jacket. If available, initiate emergency cooling systems.

  • Increase Agitation: Ensure vigorous mixing to improve heat transfer to the cooling jacket and prevent the formation of localized hot spots.[10]

  • Prepare for Quenching: If the temperature continues to rise despite maximum cooling, be prepared to quench the reaction by adding a pre-determined, appropriate quenching agent. The choice of quenching agent should be part of your initial safety assessment and readily available.

  • Emergency Shutdown: If the situation cannot be controlled, follow your facility's emergency shutdown procedures, which may include reactor depressurization or transfer to a quench tank.[12]

A thorough risk assessment prior to any scale-up is essential to identify potential runaway scenarios and establish clear protocols for intervention.[13]

Q3: How can I proactively design a safer large-scale β-keto ester synthesis to minimize the risk of exotherms?

A3: Proactive safety design is the most effective way to manage exotherms. Consider the following strategies during process development:

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), adopt a semi-batch process where one of the reactive components is added gradually.[14] This allows the rate of heat generation to be controlled by the addition rate, ensuring it does not exceed the reactor's cooling capacity.[11]

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction and moderate temperature changes.[10] However, this must be balanced with considerations of reaction kinetics and downstream processing.

  • Choice of Base/Catalyst: For Claisen-type reactions, the choice of base is critical. Using the alkoxide corresponding to the ester's alcohol component can prevent side reactions like transesterification.[5] For transesterifications, exploring milder catalysts, such as enzymatic or heterogeneous catalysts, can reduce the overall exothermicity.[6][9][15]

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction, heat flow, and adiabatic temperature rise.[16] This data is invaluable for designing appropriate cooling systems and emergency relief measures.

A systematic reaction hazard assessment should be conducted at each stage of scale-up.[13]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during large-scale β-keto ester synthesis.

Observed Issue Potential Cause(s) Recommended Action(s)
Localized Hot Spots Detected by Internal Probes Inadequate mixing, leading to poor heat distribution.[10]Increase agitation speed. Verify that the impeller design is appropriate for the vessel geometry and reaction viscosity.
Viscosity increase as the reaction progresses.Consider a solvent with lower viscosity or a higher solvent-to-reagent ratio.
Exotherm Occurs Too Rapidly Upon Initial Reagent Charge Incorrect order of addition.Review and revise the standard operating procedure (SOP). Typically, the more reactive species should be added to the less reactive one.[11]
Initial reactor temperature is too high.Ensure the initial temperature of the reactor contents is within the specified range before initiating the addition of the reactive reagent.
Secondary, Unexpected Exotherm Observed Undesired side reactions or decomposition of intermediates/products.Conduct a thorough chemical compatibility and thermal stability study of all components at the process temperature.[14]
Accumulation of unreacted reagent followed by a rapid reaction.Slow down the addition rate to ensure the reaction proceeds at a controlled pace.[11]
Cooling System is Unable to Maintain Set Temperature Heat generation rate exceeds the heat removal capacity of the reactor.Reduce the reagent addition rate.[14] Lower the temperature of the cooling fluid.
Fouling of the reactor jacket, reducing heat transfer efficiency.Implement a regular cleaning and maintenance schedule for the reactor.

Section 3: Experimental Protocol - Controlled Semi-Batch Synthesis of Ethyl Acetoacetate

This protocol outlines a controlled, semi-batch approach for the synthesis of ethyl acetoacetate via a Claisen condensation, emphasizing exothermic management.

Materials:

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene (or another suitable solvent)

  • Aqueous sulfuric acid (for workup)

Equipment:

  • Jacketed glass reactor with temperature control unit

  • Overhead stirrer with appropriate impeller

  • Addition funnel or dosing pump

  • Internal temperature probe

  • Condenser

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Initial Charge: Charge the reactor with a solution of sodium ethoxide in toluene.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 5-10 °C).

  • Controlled Addition: Begin the slow, dropwise addition of ethyl acetate to the stirred sodium ethoxide solution via the addition funnel or dosing pump.

  • Temperature Monitoring: Continuously monitor the internal temperature. The addition rate should be controlled to maintain the temperature within a pre-defined range (e.g., ± 2 °C of the setpoint). If the temperature exceeds the upper limit, immediately stop the addition until the temperature stabilizes.[11]

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the set temperature for a specified period to ensure complete conversion.

  • Workup: Once the reaction is complete, slowly add aqueous sulfuric acid to neutralize the reaction mixture while maintaining cooling.[1][2]

Section 4: Visualizing Key Concepts

Workflow for Managing Exotherms

Exotherm_Management_Workflow cluster_planning Pre-Synthesis Planning cluster_execution Reaction Execution cluster_response Excursion Response A Reaction Hazard Assessment B Calorimetry Studies (RC1) A->B C Define Safe Operating Limits B->C D Controlled Reagent Addition (Semi-Batch) C->D E Continuous Temperature Monitoring D->E F Effective Agitation E->F G Stop Reagent Feed E->G Temp > Limit H Maximize Cooling G->H I Emergency Quench Protocol H->I If Temp Still Rises

Caption: A workflow diagram illustrating the key stages of managing exotherms in large-scale synthesis.

Claisen Condensation Mechanism and Exothermic Steps

Claisen_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product R1 2x Ester S1 Step 1: Enolate Formation (Exothermic) R1->S1 R2 Strong Base (e.g., NaOEt) R2->S1 S2 Step 2: Nucleophilic Attack S1->S2 S3 Step 3: Elimination of Alkoxide S2->S3 S4 Step 4: Final Deprotonation (Driving Force) S3->S4 P β-Keto Ester S4->P After Acidic Workup

Caption: The mechanism of the Claisen condensation, highlighting the key exothermic steps.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Scale-up Reactions - Division of Research Safety | Illinois. (2019, September 18).
  • Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis - Benchchem.
  • Safe scale-up with exothermic reactions - Process Technology Online.
  • The protection of reactors containing exothermic reactions: an HSE view - IChemE.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Claisen condensation - Wikipedia.
  • Beta keto ester preparation. Pilot plant studies and full-scale reactor... | Download Scientific Diagram - ResearchGate.
  • Recent advances in the transesterification of β-keto esters - PMC - NIH.
  • Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions.
  • Claisen Condensation - Chemistry LibreTexts. (2023, January 22).
  • US6642035B2 - Synthesis of B-keto esters - Google Patents.
  • Claisen Condensation - Organic Chemistry Portal.
  • Recent advances in the transesterification of β-keto esters - CORA. (2021, July 2).
  • Claisen Condensation Reaction Mechanism - Chemistry Steps.
  • Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel - OUCI.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC - PubMed Central. (2022, August 3).

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Technical Support Center: Troubleshooting Low Conversion in Claisen Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Claisen condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in this pivotal carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My Claisen condensation has resulted in a low yield or no product. What are the most likely causes?

Low or no yield in a Claisen condensation can be attributed to several critical factors, often related to the reagents, reaction conditions, or the equilibrium of the reaction itself.[1]

  • Improper Base Selection or Stoichiometry: The choice and amount of base are paramount. The base must be strong enough to deprotonate the ester's α-carbon but must not cause unwanted side reactions.[2][3][4][5] A full equivalent of the base is required because it is consumed in the final, irreversible deprotonation step that drives the reaction to completion.[6][7]

  • Presence of Protic Solvents (e.g., Water): Any protic impurities, especially water, can quench the enolate or react with the base, thereby inhibiting the condensation.

  • Inappropriate Reaction Temperature: While some condensations proceed at room temperature, others may require heating to facilitate the reaction.[1] However, excessively high temperatures can promote side reactions and decomposition.[8]

  • Reverse Claisen Condensation: The Claisen condensation is a reversible reaction.[9] If the final product, a β-keto ester, is not deprotonated by the base, the equilibrium can shift back toward the starting materials.[10][11] This is a common issue if the starting ester has only one α-hydrogen.[6][9]

  • Poor Quality of Starting Materials: Impurities in the ester or solvent can interfere with the reaction. It is often advisable to purify starting materials, for instance, by distillation before use.[1]

Q2: I'm observing multiple byproducts in my reaction mixture. How can I improve selectivity?

The formation of multiple products is a common challenge and points towards competing side reactions. Understanding these pathways is key to improving the selectivity for your desired β-keto ester.

  • Transesterification: This occurs when the alkoxide base used does not match the alkoxy group of the ester. For example, using sodium methoxide with ethyl acetate can lead to the formation of methyl acetate, resulting in a mixture of products.[2][3][9] To avoid this, always use an alkoxide base corresponding to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters).[5][6][7][12][13][14]

  • Saponification (Ester Hydrolysis): Using hydroxide bases (e.g., NaOH, KOH) is not recommended for Claisen condensations as they can hydrolyze the ester to a carboxylate salt, which will not undergo the desired reaction.[6][9][13]

  • Self-Condensation in Crossed Claisen Reactions: In a crossed Claisen condensation involving two different esters, if both have α-hydrogens, a statistical mixture of four products can be obtained.[15][16] To achieve high selectivity, one of the esters should lack α-hydrogens (e.g., a benzoate or formate ester), making it exclusively the electrophile.[5][15][17]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens (sometimes used in mixed condensations) can undergo disproportionation to an alcohol and a carboxylic acid. Using milder basic conditions can minimize this side reaction.[18]

Q3: Why is the choice of base so critical, and how do I select the right one?

The base in a Claisen condensation serves a dual purpose: it initiates the reaction by forming the enolate and drives the reaction to completion by deprotonating the product.

Core Principles for Base Selection:

  • Preventing Side Reactions: As detailed in Q2, the base must not be nucleophilic towards the ester carbonyl in a way that leads to irreversible byproducts. The ideal choice is an alkoxide with the same alkyl group as the ester's alkoxy group to prevent transesterification.[2][3][5][6][7][9][12][13][14]

  • Sufficient Basicity: The base must be strong enough to generate a sufficient concentration of the ester enolate. Alkoxide bases like sodium ethoxide are commonly used.[4] For less acidic esters or to increase the reaction rate, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.[15] However, LDA is not typically used in classic Claisen condensations due to potential enolization of the electrophilic ester.[2][3][7]

  • Stoichiometry: A stoichiometric amount of base is required. The final step of the mechanism, the deprotonation of the β-keto ester product, is thermodynamically favorable and drives the overall equilibrium towards the product. This step consumes the base.[6][7]

Table 1: Comparison of Common Bases for Claisen Condensation
BaseTypical Use CaseAdvantagesPotential Issues
Sodium Ethoxide (NaOEt) Standard base for ethyl esters.Inexpensive, prevents transesterification with ethyl esters.[2][3]Less effective for hindered esters.
Sodium Hydride (NaH) When a stronger, non-alkoxide base is needed.Irreversible deprotonation, drives enolate formation.[15]Heterogeneous reaction, requires careful handling.
Lithium Diisopropylamide (LDA) Primarily for crossed Claisen reactions where only one partner can enolize.[2][3]Strong, non-nucleophilic base, provides kinetic control.Can enolize the electrophilic ester in classic Claisen reactions.[7]
Q4: My starting ester has only one α-hydrogen. Why is the reaction failing?

The Claisen condensation will not yield a stable product if the starting ester has only one α-hydrogen.[6][9] This is one of the most fundamental requirements of the reaction.

The driving force of the Claisen condensation is the final deprotonation of the newly formed β-keto ester.[6][9][10][19] This acid-base reaction is highly favorable and shifts the overall equilibrium towards the product side. The resulting enolate is resonance-stabilized. If the starting ester has only one α-hydrogen, the resulting β-keto ester will not have an acidic proton between the two carbonyl groups. Without this final, irreversible deprotonation step, the reaction remains in equilibrium, and the reverse Claisen reaction will dominate, leading back to the more stable starting materials.[20]

Q5: How can I effectively troubleshoot an intramolecular Claisen (Dieckmann) condensation?

The Dieckmann condensation, being an intramolecular version of the Claisen, is subject to the same fundamental principles and potential pitfalls.[10][19][21] However, there are some unique considerations:

  • Ring Strain: The formation of 5- and 6-membered rings is highly favored.[5][10][19][21][22][23] The formation of smaller (3- or 4-membered) or larger (9- to 12-membered) rings can be difficult due to ring strain or unfavorable entropy.[21][22][24]

  • Regioselectivity: In unsymmetrical diesters, two different enolates can potentially form, leading to different cyclic products.[19][21] The more acidic α-proton will be preferentially removed by the base. Ketone α-protons (pKa ~19-20) are more acidic than ester α-protons (pKa ~25), which can be used to direct the cyclization in mixed ketone-ester systems.[21]

  • High Dilution: For the formation of larger rings, high dilution conditions are often necessary to favor the intramolecular reaction over intermolecular polymerization.

A related intramolecular reaction is the Thorpe-Ziegler reaction, which involves the cyclization of dinitriles and is conceptually similar to the Dieckmann condensation.[24][25][26][27][28]

Visual Troubleshooting Guide

The following workflow can help systematically diagnose and resolve issues with your Claisen condensation.

Troubleshooting_Claisen start Low Conversion in Claisen Condensation q1 Check Reactant Purity & Stoichiometry start->q1 q2 Review Base Selection & Stoichiometry q1->q2 Pure & Dry sol1 Purify starting materials (distillation). Ensure solvent is anhydrous. q1->sol1 Impure/Wet? q3 Analyze Reaction Conditions q2->q3 Correct sol2 Use alkoxide matching the ester. Use a full equivalent of base. q2->sol2 Incorrect? q4 Consider Structural Limitations q3->q4 Optimal sol3 Optimize temperature. Ensure adequate reaction time. q3->sol3 Suboptimal? sol4 Does the ester have at least two α-hydrogens? q4->sol4 Check Substrate sol1->q2 sol2->q3 sol3->q4 end Successful Condensation sol4->end Yes

Caption: Troubleshooting workflow for low Claisen condensation yields.

Experimental Protocols

Protocol 1: Standard Claisen Condensation of Ethyl Acetate

This protocol describes the classic self-condensation of ethyl acetate to form ethyl acetoacetate.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, add sodium ethoxide (1.0 eq) to absolute ethanol.

  • Reagent Addition: While stirring the solution, add dry ethyl acetate (2.0 eq) dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Acidify the mixture by slowly adding dilute aqueous acid (e.g., 1M H₂SO₄ or HCl) until the solution is acidic to litmus paper.[7][9] This step protonates the enolate to give the final β-keto ester.[6][16][29][30]

  • Isolation: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Crossed Claisen Condensation

This protocol outlines the reaction between an ester with α-hydrogens (e.g., ethyl acetate) and one without (e.g., ethyl benzoate).

  • Preparation: Prepare a solution of sodium ethoxide (1.0 eq) in absolute ethanol in a flask equipped with an addition funnel and a drying tube.

  • Reagent Addition: Add a mixture of ethyl acetate (1.0 eq) and ethyl benzoate (1.0 eq) dropwise to the stirred base solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently for 2-4 hours, monitoring by TLC.

  • Work-up and Isolation: Follow the same procedure as described in Protocol 1 for work-up and isolation of the β-keto ester product.

Reaction Mechanism Overview

The mechanism of the Claisen condensation is a multi-step process involving enolate formation, nucleophilic attack, and elimination. The final deprotonation is crucial for the reaction's success.[6][7][16]

Claisen_Mechanism cluster_steps Claisen Condensation Mechanism step1 1. Enolate Formation (Base abstracts α-H) step2 2. Nucleophilic Attack (Enolate attacks ester carbonyl) step1->step2 Reversible step3 3. Elimination (Alkoxide leaving group departs) step2->step3 Reversible step4 4. Deprotonation (Product deprotonated by base) step3->step4 Reversible step5 5. Protonation (Acidic work-up) step4->step5 Irreversible (Driving Force)

Caption: Key steps in the Claisen condensation mechanism.

References

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved January 5, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved January 5, 2026, from [Link]

  • GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved January 5, 2026, from [Link]

  • Oregon State University. (n.d.). The Claisen Condensation. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved January 5, 2026, from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved January 5, 2026, from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 5, 2026, from [Link]

  • YouTube. (2021, May 6). Claisen Condensation: Solvent and Base Choice. Retrieved January 5, 2026, from [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved January 5, 2026, from [Link]

  • JoVE. (2025, May 22). Video: Aldol Condensation vs Claisen Condensation. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved January 5, 2026, from [Link]

  • YouTube. (2020, May 30). Reverse Claisen Ester Condensation: Basic concept, Condition for the Reaction Mechanism & Examples. Retrieved January 5, 2026, from [Link]

  • YouTube. (2020, January 23). The Claisen Condensation Fully Explained. Retrieved January 5, 2026, from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved January 5, 2026, from [Link]

  • AK Lectures. (n.d.). Reverse Claisen Condensation. Retrieved January 5, 2026, from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved January 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 5, 2026, from [Link]

  • YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes!. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved January 5, 2026, from [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved January 5, 2026, from [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved January 5, 2026, from [Link]

  • YouTube. (2014, July 8). Reverse Claisen Condensation. Retrieved January 5, 2026, from [Link]

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved January 5, 2026, from [Link]

  • Pearson. (n.d.). Claisen Condensation Practice Problems | Test Your Skills with Real Questions. Retrieved January 5, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved January 5, 2026, from [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 5, 2026, from [Link]

Sources

Removal of unreacted starting materials from Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this valuable β-keto ester.

This compound is a key building block in various synthetic pathways.[1][2][3] Its purity is paramount for the success of subsequent reactions. This guide provides practical, field-proven insights to help you achieve the desired purity of your product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My final product is contaminated with unreacted 2',6'-difluoroacetophenone.

Cause: Incomplete reaction or inefficient removal of the starting ketone. 2',6'-difluoroacetophenone is a common starting material for the synthesis of this compound, often through a Claisen condensation reaction.[4][5][6][7]

Solution:

Step 1: Aqueous Workup Optimization

  • Rationale: A well-executed aqueous workup is the first line of defense. The goal is to partition the polar unreacted starting material and byproducts into the aqueous phase, leaving the desired ester in the organic layer.

  • Protocol:

    • After the reaction is complete, quench the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to neutralize the base used in the condensation.[4]

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution to remove any remaining acidic impurities.

      • Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase and aid in layer separation.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Step 2: Column Chromatography

  • Rationale: If the aqueous workup is insufficient, column chromatography is a highly effective method for separating the more polar 2',6'-difluoroacetophenone from the less polar product.[8][9][10][11][12]

  • Protocol:

    • Stationary Phase: Use silica gel as the stationary phase.[12] To mitigate potential degradation of the β-keto ester on acidic silica, you can use deactivated silica gel (pre-treated with a small amount of triethylamine in the eluent).[8]

    • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 hexane:ethyl acetate), gradually increasing the proportion of ethyl acetate.[10]

    • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Step 3: Recrystallization

  • Rationale: If the product is a solid or can be induced to crystallize, recrystallization is an excellent final purification step.[13] This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.

  • Protocol:

    • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallization of esters include ethanol, or mixtures like hexane/ethyl acetate.[14]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[13] Allow the solution to cool slowly. The pure product should crystallize out, leaving the more soluble impurities in the mother liquor.

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[13]

Issue 2: My final product is contaminated with unreacted diethyl carbonate.

Cause: Use of excess diethyl carbonate as a reactant and/or solvent in the Claisen condensation.

Solution:

Step 1: Distillation

  • Rationale: Diethyl carbonate has a significantly lower boiling point (126-128 °C) than this compound. This large difference in boiling points makes distillation an effective method for removal.

  • Protocol:

    • After the initial workup, remove the bulk of the unreacted diethyl carbonate by rotary evaporation.

    • For more complete removal, perform a simple distillation or a fractional distillation under reduced pressure. This will help to avoid potential thermal decomposition of the β-keto ester product.[15]

Step 2: Aqueous Workup

  • Rationale: While diethyl carbonate has limited water solubility, repeated aqueous washes can help to remove residual amounts.

  • Protocol: During the aqueous workup, perform multiple extractions with water or brine to partition the diethyl carbonate into the aqueous phase.

Issue 3: I am observing product decomposition during purification.

Cause: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[16][17][18]

Solution:

  • Minimize Exposure to Strong Acids and Bases: During the workup, use dilute acids and bases and minimize the contact time.

  • Use Deactivated Silica Gel: As mentioned previously, the acidic nature of standard silica gel can promote decomposition.[8] Use silica gel that has been treated with a base like triethylamine.[8]

  • Avoid Excessive Heat: During distillation or recrystallization, use the lowest temperature necessary to achieve the desired separation. For distillation, performing it under vacuum is highly recommended to lower the boiling point of the product.

  • Prompt Processing: Do not let the crude product sit for extended periods, especially in the presence of residual acid or base from the workup.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

The most effective method often involves a combination of techniques. A typical purification workflow would be:

  • Aqueous Workup: To remove the bulk of water-soluble impurities.

  • Distillation (if applicable): To remove volatile starting materials like diethyl carbonate.

  • Column Chromatography: For separating the product from starting materials and byproducts with different polarities.[8][9][10][11][12]

  • Recrystallization: As a final step to obtain a highly pure, crystalline product.[13]

Q2: How can I confirm the purity of my final product?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for confirming the structure and assessing the purity of your compound.[19] The presence of signals corresponding to starting materials or other impurities will indicate their presence.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups of the β-keto ester, such as the ester carbonyl (around 1740 cm⁻¹) and the ketone carbonyl (around 1720 cm⁻¹).[19][20]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Q3: Can I use a different base for the Claisen condensation to simplify purification?

The choice of base in a Claisen condensation is critical.[5] While sodium ethoxide is commonly used, other strong bases can be employed.[4] However, the use of a base whose conjugate acid is the same as the alcohol portion of the ester (in this case, ethanol) is often preferred to avoid transesterification side products, which would complicate the purification.[5]

Q4: What are the key physical properties to consider during purification?

Knowing the physical properties of your product and potential impurities is crucial for selecting the right purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound228.19Not readily available~1.25 (predicted)
2',6'-Difluoroacetophenone156.1376-79 / 15 mmHg[21]1.197[21]
Diethyl Carbonate118.13126-1280.975

Data sourced from publicly available information.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Wash) start->workup distillation Distillation (Remove Volatiles) workup->distillation If volatile starting material present chromatography Column Chromatography workup->chromatography If non-volatile impurities present distillation->chromatography recrystallization Recrystallization chromatography->recrystallization If solid pure_product Pure Product chromatography->pure_product If liquid recrystallization->pure_product

Caption: Purification workflow for this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters.
  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
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  • RSC Publishing. (n.d.). Breaking the equilibrium limit: synthesis of diethyl carbonate from CO2 using regenerable bis-/tris-triethoxysilane substrates. Retrieved from [Link]

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  • Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]

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Stability and degradation of Ethyl (2,6-difluorobenzoyl)acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Ethyl (2,6-difluorobenzoyl)acetate.

Technical Support Center: Ethyl (2,6-difluorobenzoyl)acetate

Introduction: Navigating the Stability of a Key Synthetic Intermediate

Ethyl (2,6-difluorobenzoyl)acetate is a β-keto ester, a class of compounds prized for their synthetic versatility and role as core building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] However, their utility is intrinsically linked to their chemical stability. The presence of both a ketone and an ester group at the β-position creates a reactive center susceptible to degradation, particularly under the acidic conditions frequently employed in organic synthesis.[2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a foundational understanding of the degradation mechanisms of Ethyl (2,6-difluorobenzoyl)acetate, practical troubleshooting advice for common experimental challenges, and validated protocols to assess and manage its stability. Our goal is to empower you to anticipate potential issues, optimize your reaction conditions, and ensure the integrity and reproducibility of your results.

Core Scientific Principles: The Degradation Cascade

Under acidic conditions, the degradation of Ethyl (2,6-difluorobenzoyl)acetate is not a single event but a two-step cascade. Understanding this pathway is critical for identifying unexpected byproducts and controlling reaction outcomes.

  • Step 1: Acid-Catalyzed Hydrolysis: The process begins with the classic acid-catalyzed hydrolysis of the ethyl ester.[3] In the presence of an acid catalyst (like HCl or H₂SO₄) and water, the ester is cleaved to form its corresponding β-keto acid, 2,6-difluorobenzoylacetic acid , and ethanol.[4][5] This reaction is reversible, and using a large excess of water can drive the equilibrium toward the hydrolysis products.[3]

  • Step 2: Decarboxylation of the β-Keto Acid: The intermediate, 2,6-difluorobenzoylacetic acid, is itself thermally and chemically unstable.[6][7] β-keto acids are highly prone to decarboxylation (the loss of carbon dioxide), especially when heated or under continued acidic conditions.[7] This non-reversible step yields the final ketone product, 2',6'-difluoroacetophenone , and CO₂ gas.

degradation_pathway start Ethyl (2,6-difluorobenzoyl)acetate intermediate 2,6-difluorobenzoylacetic acid (Unstable β-Keto Acid) start->intermediate Step 1: Hydrolysis (+ H₂O, H⁺ cat.) product 2',6'-difluoroacetophenone intermediate->product Step 2: Decarboxylation (Heat, H⁺) co2 CO₂ intermediate->co2

Caption: Degradation pathway of Ethyl (2,6-difluorobenzoyl)acetate under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ethyl (2,6-difluorobenzoyl)acetate in acid? The primary pathway involves two sequential reactions: first, an acid-catalyzed hydrolysis of the ethyl ester to form 2,6-difluorobenzoylacetic acid and ethanol. This is followed by the rapid decarboxylation of the unstable β-keto acid intermediate to yield 2',6'-difluoroacetophenone and carbon dioxide.[3][6]

Q2: How do pH and temperature influence the degradation rate? Both pH and temperature are critical factors.

  • pH: Acidic conditions are required to catalyze the initial hydrolysis step.[5] Furthermore, the subsequent decarboxylation of the β-keto acid intermediate is also accelerated in acidic environments, as the protonated form is more susceptible to losing CO₂.[7]

  • Temperature: Elevated temperatures significantly increase the rate of both the hydrolysis and, most notably, the decarboxylation reaction.[7] For β-keto acids, decarboxylation can often occur spontaneously with gentle heating.[6]

Q3: My process requires acidic conditions. How can I minimize degradation? Minimizing degradation in a required acidic environment is a matter of careful optimization:

  • Temperature Control: Maintain the lowest possible temperature at which your desired reaction proceeds at an acceptable rate. Every effort should be made to avoid excessive heating.

  • Water Exclusion: Since water is a reactant in the initial hydrolysis, using anhydrous solvents and reagents can significantly slow degradation.[1] If water is part of the process, its quantity should be strictly controlled.

  • Reaction Time: Limit the compound's exposure time to acidic conditions. Quench the reaction as soon as it reaches completion.

  • Catalyst Loading: Use the minimum effective concentration of the acid catalyst.

Q4: What are the best practices for storing this compound to ensure its long-term stability? Based on supplier recommendations and the compound's chemical nature, storage conditions are crucial.[8]

  • Short-Term (1-2 weeks): Store at -4°C.

  • Long-Term (1-2 years): Store at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect from moisture, which can cause slow hydrolysis even without a strong acid catalyst.[9]

Troubleshooting Guide for Experimental Issues

Issue 1: I'm observing a significant loss of my starting material and poor yield in my reaction.

Possible Cause Scientific Rationale Recommended Action
Excessive Reaction Temperature The decarboxylation of the β-keto acid intermediate is highly temperature-dependent.[7] High heat rapidly and irreversibly converts the intermediate to the final ketone, pulling the initial hydrolysis equilibrium forward and consuming the starting material.Implement strict temperature control using a cryostat or temperature-controlled bath. Run a temperature screening study (e.g., from 0°C to room temperature) to find the optimal balance between reaction rate and stability.
Presence of Uncontrolled Water Water is a necessary reactant for the initial hydrolysis step.[3] Water contamination in solvents or reagents will accelerate the degradation process.Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly. If possible, run the reaction under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture ingress.
High Acid Catalyst Concentration While catalytic, a higher concentration of H⁺ ions will increase the rate of protonation of the carbonyl group, accelerating the hydrolysis reaction.[5]Titrate the acid catalyst concentration. Perform experiments with lower catalyst loadings to determine the minimum amount required for efficient conversion in your desired timeframe.

Issue 2: My analytical chromatogram (HPLC) shows unexpected or growing impurity peaks.

This common issue requires a systematic approach to identify the unknown species, which are very likely the degradation products discussed previously.

troubleshooting_workflow start Unknown Peak Detected in HPLC step1 Step 1: Characterize with LC-MS start->step1 decision1 Does Mass Match Expected Degradants? (Hydrolysis Product or Ketone) step1->decision1 step2a Step 2a: Perform Co-injection with Authentic Standard decision1->step2a  Yes   step2b Step 2b: Isolate & Characterize (e.g., Prep-HPLC, NMR) decision1->step2b  No   step3 Step 3: Conduct Forced Degradation Study (See Protocol 2) step2a->step3 end_fail Impurity is from Another Source. Re-evaluate Reagents. step2b->end_fail decision2 Does Retention Time Match Stressed Sample Impurity? step3->decision2 end_success Impurity Identity Confirmed decision2->end_success  Yes   decision2->end_fail  No  

Caption: Workflow for identifying unknown impurity peaks in analytical results.

Experimental Protocols

Protocol 1: Kinetic Analysis of Acid-Catalyzed Hydrolysis via HPLC

This protocol provides a framework for quantifying the degradation rate of Ethyl (2,6-difluorobenzoyl)acetate under specific acidic conditions.

Objective: To determine the rate of disappearance of the parent compound and the appearance of its degradation products over time.

Materials:

  • Ethyl (2,6-difluorobenzoyl)acetate

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Appropriate acid catalyst (e.g., 1M HCl in dioxane)

  • Reaction solvent (e.g., THF, Acetonitrile)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Class A volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Standard Preparation: Prepare a stock solution of Ethyl (2,6-difluorobenzoyl)acetate of known concentration (e.g., 1 mg/mL) in the reaction solvent. Prepare a calibration curve by diluting the stock solution to at least five different concentrations.

  • Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of Ethyl (2,6-difluorobenzoyl)acetate in the reaction solvent to a target concentration (e.g., 0.1 M). Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation and Sampling: Initiate the reaction by adding a precise volume of the acid catalyst. Start a timer immediately. At predetermined time points (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 900 µL) of the cold quenching solution. This neutralizes the acid and stops the degradation.

  • HPLC Analysis: Analyze the quenched samples and calibration standards by reverse-phase HPLC. A stability-indicating method is crucial.[10]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: Start with a suitable gradient (e.g., 30% B to 90% B over 15 minutes) to ensure separation of the parent compound from its more polar hydrolysis product and less polar ketone.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Using the calibration curve, quantify the concentration of the parent compound at each time point. Plot concentration vs. time to determine the degradation kinetics.

Protocol 2: Forced Degradation (Stress Testing) for Product Identification

This protocol, based on ICH guidelines, is designed to intentionally degrade the compound to confirm the identity of degradation products seen in other experiments.[11][12]

Objective: To generate and identify degradation products under controlled acidic stress.

Methodology:

  • Sample Preparation: Prepare a solution of Ethyl (2,6-difluorobenzoyl)acetate (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Transfer 1 mL of the sample solution to a vial and add 1 mL of 1N HCl.

  • Thermal Stress: Heat the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 4 hours). Prepare a parallel sample to keep at room temperature as a control.

  • Neutralization: After the stress period, cool the sample and carefully neutralize it with 1N NaOH to a pH of ~7.

  • Analysis: Analyze the stressed and control samples by HPLC-UV and LC-MS.[12] Compare the chromatograms to identify the peaks that formed under stress. The mass data from the LC-MS analysis should correspond to the expected hydrolysis and decarboxylation products.

References

  • Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.

  • Japp, F. R., & Klingemann, F. (1887). Ueber die Einwirkung von Diazobenzol auf Acetessigester, und die Constitution der dabei entstehenden Farbstoffe. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944.

  • Organic Chemistry (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(43), 26843-26861.

  • LibreTexts Chemistry. (2021). 9.4: β-Ketoacids Decarboxylate.

  • Quora. (2024). What makes β-keto acids more acidic than carboxylic acids?.

  • IIP Series. (n.d.). Chemical Stability of Drugs.

  • Kuvshinov, A. M., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1466-1481.

  • BenchChem. (2025). Preventing decarboxylation of beta-keto acids during analysis.

  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346-6353.

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

  • ResearchGate. (2018). Methods and Protocols for Drug Stability Studies.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Slideshare. (2016). Stability testing protocols.

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Clark, J. (2015). Mechanism for the acid catalysed hydrolysis of esters. Chemguide.

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.

  • LibreTexts Chemistry. (2020). 11.9: Acid-Catalyzed Ester Hydrolysis.

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters.

  • ResearchGate. (2021). How to prevent ethyl acetate from degrading into acetic acid?.

  • BIOFOUNT. (n.d.). 97305-12-9|Ethyl (2,6-Difluorobenzoyl)acetate.

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Analysis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a β-keto ester of interest in synthetic organic chemistry and drug discovery. The presence of the difluorophenyl group can significantly influence the molecule's chemical reactivity and biological activity. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. It provides detailed information about the electronic environment of protons within the molecule, allowing for unambiguous structure determination and the study of dynamic processes such as tautomerism.

The Phenomenon of Keto-Enol Tautomerism

β-keto esters, including this compound, exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[1][2][3] This equilibrium is a dynamic process involving the migration of a proton and the shifting of electrons.[1] The interconversion between these tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation of signals from both species in the ¹H NMR spectrum.[1][3][4]

The stability of each tautomer, and thus their relative concentrations at equilibrium, is influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[2][3][5] In the enol form, an intramolecular hydrogen bond can form between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered ring-like structure.[3]

Caption: Keto-enol tautomerism of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for both the keto and enol tautomers. The integration of these signals allows for the quantification of the keto-enol ratio.[6]

Expected Chemical Shifts and Multiplicities

The following table summarizes the predicted ¹H NMR signals for this compound in a typical deuterated solvent like CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment (Keto Form) Chemical Shift (δ, ppm) Multiplicity Integration Notes
CH₃ (Ethyl)~1.2-1.4Triplet3HCoupled to the -OCH₂- protons.
CH₂ (Methylene)~4.0Singlet2HActive methylene protons adjacent to two carbonyl groups.
OCH₂ (Ethyl)~4.1-4.3Quartet2HCoupled to the -CH₃ protons.
Ar-H (Aromatic)~6.9-7.5Multiplet3HProtons on the difluorophenyl ring.
Assignment (Enol Form) Chemical Shift (δ, ppm) Multiplicity Integration Notes
CH₃ (Ethyl)~1.2-1.4Triplet3HCoupled to the -OCH₂- protons.
OCH₂ (Ethyl)~4.1-4.3Quartet2HCoupled to the -CH₃ protons.
=CH (Vinylic)~5.5-6.0Singlet1HVinylic proton of the enol.
Ar-H (Aromatic)~6.9-7.5Multiplet3HProtons on the difluorophenyl ring.
OH (Enolic)~12.0-13.0Broad Singlet1HIntramolecularly hydrogen-bonded hydroxyl proton.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Comparative Analysis: The Impact of Fluorine Substitution

To understand the electronic effects of the fluorine substituents, we can compare the expected ¹H NMR spectrum of this compound with that of its non-fluorinated analog, Ethyl 3-phenyl-3-oxopropanoate (ethyl benzoylacetate).[7]

Proton This compound (Predicted δ, ppm) Ethyl Benzoylacetate (Observed δ, ppm) [8]Effect of Fluorine
CH₂ (Keto)~4.0~3.98Minor deshielding
=CH (Enol)~5.5-6.0~5.66Minor deshielding
Ar-H~6.9-7.5~7.3-8.0Shielding and complex splitting
OH (Enol)~12.0-13.0~12.61Minimal change

The electron-withdrawing nature of the fluorine atoms is expected to have a noticeable effect on the chemical shifts of the aromatic protons, generally causing a shift to a higher field (shielding) and introducing complex splitting patterns due to H-F coupling. The effect on the methylene and vinylic protons is predicted to be less pronounced.

G cluster_0 Comparative Analysis Workflow A Acquire 1H NMR of This compound C Assign Signals for Keto and Enol Tautomers for Both Compounds A->C B Acquire 1H NMR of Ethyl Benzoylacetate B->C D Compare Chemical Shifts (δ) of Analogous Protons C->D E Analyze Differences in Chemical Shifts and Coupling Patterns D->E F Correlate Spectral Differences with Electronic Effects of Fluorine Substituents E->F

Caption: Workflow for the comparative ¹H NMR analysis.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a meticulous experimental protocol is crucial for obtaining a high-resolution and artifact-free ¹H NMR spectrum.

Sample Preparation[9][10][11][12][13]
  • Determine the appropriate amount of sample: Weigh approximately 5-25 mg of this compound.[9]

  • Choose a suitable deuterated solvent: Chloroform-d (CDCl₃) is a common choice for similar compounds. Ensure the solvent is of high purity (≥99.8% D).[10]

  • Dissolve the sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Ensure complete dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filter the sample: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

  • Add an internal standard (optional but recommended): A small amount of tetramethylsilane (TMS) can be added to the sample to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[11]

  • Cap the NMR tube: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition[15]
  • Insert the sample into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[12]

  • Set acquisition parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure quantitative integration.

  • Acquire the spectrum.

Data Processing[15]
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

Conclusion

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • NMR Sample Preparation. University of California, Riverside.
  • NMR Sample Prepar
  • NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi.
  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • Ethyl Acetoacetate and Its Enol Form. Chemistry LibreTexts.
  • ethyl 3-(2,6-difluorophenyl)
  • How to Prepare Samples for NMR.
  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEM. Canadian Journal of Chemistry.
  • ethyl benzoylacetate(94-02-0) 1H NMR spectrum. ChemicalBook.
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural integrity is paramount. In this comprehensive technical guide, we delve into the mass spectrometric fragmentation of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical synthesis. This guide will not only elucidate the primary fragmentation pathways under electrospray ionization (ESI) but will also provide a comparative analysis with alternative analytical techniques, offering a holistic perspective for its characterization.

This compound, with a molecular formula of C₁₁H₁₀F₂O₃ and a molecular weight of 228.19 g/mol , belongs to the class of β-keto esters.[1][2] Its structure presents a unique combination of a reactive β-keto ester moiety and a sterically hindered and electron-withdrawing 2,6-difluorophenyl group. This distinct architecture dictates its fragmentation behavior in the gas phase, providing a wealth of structural information when subjected to mass spectrometry.

Mass Spectrometry Fragmentation Analysis: A Window into Molecular Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] When coupled with a fragmentation technique such as collision-induced dissociation (CID), it allows for the structural elucidation of compounds by breaking them down into smaller, characteristic fragment ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically employed to generate the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[4][5] Subsequent tandem mass spectrometry (MS/MS) experiments then induce fragmentation, revealing the molecule's underlying framework.

The fragmentation of β-keto esters is well-documented and is primarily governed by two key mechanisms: α-cleavage and the McLafferty rearrangement.[3][6][7] The presence of the 2,6-difluorophenyl group introduces additional electronic and steric effects that influence the relative abundance and formation of specific fragment ions.

Proposed Fragmentation Pathways

The primary fragmentation pathways for the protonated molecule of this compound ([M+H]⁺ at m/z 229) are detailed below. The protonation is expected to occur at the most basic site, which is the carbonyl oxygen of the ketone.[8]

1. α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Two main α-cleavage pathways are possible:

  • Loss of the ethoxycarbonylmethyl radical (•CH₂COOC₂H₅): This cleavage results in the formation of the stable 2,6-difluorobenzoyl cation at m/z 141 . This is often a dominant fragmentation pathway for aromatic ketones.

  • Loss of the 2,6-difluorobenzoyl radical (•COC₆H₃F₂): This pathway leads to the formation of the ethyl 2-oxoacetate cation at m/z 88 .

2. McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. In the case of this compound, the ethyl ester moiety provides the necessary γ-hydrogens. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the elimination of a neutral ethene molecule (C₂H₄, 28 Da). This results in the formation of a resonance-stabilized enol cation at m/z 201 .

3. Other Fragmentations:

  • Loss of ethanol (C₂H₅OH, 46 Da): Cleavage of the ester group can lead to the loss of a neutral ethanol molecule, resulting in an acylium ion at m/z 183 .

  • Decarboxylation (Loss of CO₂, 44 Da): Subsequent fragmentation of the m/z 183 ion could involve the loss of carbon dioxide, although this is generally less common for esters directly.

  • Fragmentation of the 2,6-difluorophenyl group: The aromatic ring itself can undergo fragmentation, such as the loss of HF (20 Da), leading to further characteristic ions. The expulsion of difluorocarbene (:CF₂) from 2,6-difluorophenyl cations has also been reported as a potential fragmentation pathway under certain mass spectrometric conditions.[9]

The interplay of these pathways results in a characteristic mass spectrum that serves as a molecular fingerprint for this compound.

Visualizing the Fragmentation

To better illustrate the proposed fragmentation pathways, the following diagrams are provided in Graphviz DOT language.

M [M+H]⁺ m/z 229 This compound frag141 m/z 141 2,6-Difluorobenzoyl cation M->frag141 α-Cleavage (-•CH₂COOC₂H₅) frag88 m/z 88 Ethyl 2-oxoacetate cation M->frag88 α-Cleavage (-•COC₆H₃F₂) frag201 m/z 201 Enol cation M->frag201 McLafferty Rearrangement (-C₂H₄) frag183 m/z 183 Acylium ion M->frag183 Loss of Ethanol (-C₂H₅OH)

Caption: Proposed major fragmentation pathways of protonated this compound.

Comparative Analysis of Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often involves a multi-technique approach. Below is a comparative guide to other relevant analytical techniques.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions. Provides molecular weight and structural information through fragmentation.[3]High sensitivity and specificity. Provides detailed structural information. Can be coupled with chromatography for complex mixture analysis.Fragmentation can sometimes be complex to interpret. Isomer differentiation can be challenging without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. Provides detailed information about the chemical environment of each atom.[6][10][11]Unambiguous structure determination. Provides information on keto-enol tautomerism. Non-destructive.[6]Lower sensitivity compared to MS. Requires larger sample amounts. Can be time-consuming for complex spectra.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. Identifies functional groups present in a molecule.[6]Quick and simple for functional group identification (e.g., C=O of ketone and ester). Can be used to monitor reaction progress.Provides limited structural information beyond functional groups. Not suitable for complex mixture analysis without separation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[4][7]Excellent for purity determination and quantification. Can be coupled with MS (LC-MS) for enhanced specificity. Can handle non-volatile and thermally labile compounds.Peak shape can be affected by keto-enol tautomerism.[7] Requires method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by mass spectrometric detection.[1][8]High resolution and sensitivity. Provides both retention time and mass spectral data for identification.The analyte may require derivatization to improve volatility and thermal stability. Potential for on-column degradation or transesterification.[1]

Experimental Protocols

Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ at m/z 229.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 229) as the precursor ion and subject it to collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).

  • Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions and elucidate the fragmentation pathways.

Workflow for Analytical Characterization

start Sample of this compound hplc HPLC (Purity & Quantification) start->hplc nmr NMR Spectroscopy (Structure Confirmation) start->nmr ir IR Spectroscopy (Functional Groups) start->ir ms Mass Spectrometry (Molecular Weight & Fragmentation) start->ms data Integrated Data Analysis hplc->data nmr->data ir->data ms->data report Comprehensive Characterization Report data->report

Sources

Comparative FTIR Analysis of Carbonyl Stretches: A Case Study of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

< Senior Application Scientist Analytical Chemistry Division

Introduction: The Significance of Carbonyl Group Analysis in Drug Development

The carbonyl group is a cornerstone of organic chemistry and a frequent player in the world of pharmaceuticals. Its vibrational frequency in an infrared spectrum is exquisitely sensitive to its local electronic environment. Therefore, FTIR spectroscopy serves as a powerful, non-destructive tool for probing molecular structure. For a molecule like Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a β-keto ester, understanding the nuances of its carbonyl absorptions is critical. This is because β-keto esters can exist in equilibrium between their keto and enol tautomeric forms, each presenting a distinct spectroscopic signature. Furthermore, the presence of the strongly electron-withdrawing 2,6-difluorophenyl group is expected to significantly modulate the electronic character, and thus the vibrational frequencies, of the carbonyl groups.[1][2] This guide will dissect these influences through a comparative analysis with a simpler, yet structurally related, molecule: ethyl acetoacetate.

Theoretical Framework: Keto-Enol Tautomerism and Substituent Effects

β-Keto esters, such as our target molecule and ethyl acetoacetate, exhibit keto-enol tautomerism.[3][4][5] This equilibrium is fundamental to their reactivity and is readily observable by FTIR spectroscopy.

  • Keto Form: Possesses two distinct carbonyl groups: a ketone and an ester. Saturated aliphatic ketones typically show a strong C=O stretching absorption around 1715 cm⁻¹, while saturated aliphatic esters absorb at a slightly higher frequency, generally in the 1750-1735 cm⁻¹ region.[6][7][8]

  • Enol Form: Characterized by an α,β-unsaturated ester carbonyl and an enolic hydroxyl group. Conjugation with the C=C double bond lowers the stretching frequency of the ester carbonyl to the 1730-1715 cm⁻¹ range.[6][9] Additionally, intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl can further decrease this frequency to around 1650 cm⁻¹.[6]

The 2,6-difluorophenyl group attached to the ketonic carbonyl in this compound introduces significant electronic effects. Fluorine is a highly electronegative atom, and its presence on the aromatic ring will exert a strong electron-withdrawing inductive effect. This effect is expected to increase the bond order of the adjacent ketonic carbonyl, leading to an increase in its stretching frequency compared to a simple alkyl or phenyl ketone.[10]

Below is a diagram illustrating the keto-enol tautomerism in this compound.

Caption: Keto-enol tautomerism of this compound.

Comparative Analysis: this compound vs. Ethyl Acetoacetate

To understand the spectral features of our target molecule, a comparison with the well-documented FTIR spectrum of ethyl acetoacetate is invaluable.[11][12][13][14]

Functional Group Ethyl Acetoacetate (Observed ν, cm⁻¹) This compound (Expected ν, cm⁻¹) Rationale for Expected Shift
Keto C=O (Keto form) ~1715> 1715The strong -I effect of the 2,6-difluorophenyl group increases the C=O bond order.
Ester C=O (Keto form) ~1745~1745The electronic environment of the ester carbonyl is largely unaffected.
Ester C=O (Enol form) ~1650 (H-bonded)~1650 (H-bonded)Intramolecular hydrogen bonding is the dominant factor.
C=C (Enol form) ~1630~1630The alkene stretch is expected to be in a similar region.
C-O (Ester) ~1250-1000~1250-1000The ester C-O stretches are expected in their characteristic region.[9][15]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section outlines a robust, self-validating protocol for obtaining the FTIR spectrum of this compound.

Instrumentation and Sample Preparation
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Sample: this compound (CAS 97305-12-9).[16][17]

  • Preparation: Prepare a 5% (w/v) solution of the sample in anhydrous chloroform (CHCl₃). Chloroform is a suitable solvent as it has relatively few interfering peaks in the carbonyl stretching region.

Data Acquisition Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Instrument Purge (Nitrogen or Dry Air) B Perform Background Scan (Pure Chloroform) A->B D Inject Sample into Liquid Cell (e.g., 0.1 mm path length NaCl) B->D C Prepare Sample Solution (5% in Chloroform) C->D E Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) D->E F Automatic Background Subtraction E->F G Identify and Label Key Peaks (Carbonyl region: 1800-1600 cm⁻¹) F->G H Compare with Reference Spectra (e.g., Ethyl Acetoacetate) G->H

Caption: Experimental workflow for FTIR analysis.

Step-by-Step Methodology
  • Instrument Preparation: Purge the spectrometer's sample compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Fill a clean liquid transmission cell (e.g., NaCl or KBr plates with a 0.1 mm spacer) with pure, anhydrous chloroform. Acquire a background spectrum. This is a critical step for ensuring that solvent absorptions are properly subtracted from the sample spectrum.

  • Sample Spectrum: Empty and dry the liquid cell. Fill the cell with the prepared 5% sample solution. Acquire the sample spectrum using the same instrument parameters as the background scan.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections.

  • Analysis: Identify and label the peaks in the carbonyl stretching region (1800-1600 cm⁻¹). Note the positions and relative intensities of the observed bands.

Interpretation and Discussion

The resulting FTIR spectrum of this compound is expected to exhibit a complex carbonyl region due to the keto-enol tautomerism. The presence of multiple peaks between 1800 cm⁻¹ and 1600 cm⁻¹ is highly probable.

  • The Ketonic Carbonyl: The most significant deviation from the spectrum of ethyl acetoacetate will be the position of the ketonic C=O stretch. Due to the strong inductive electron withdrawal by the 2,6-difluorophenyl group, this peak is anticipated to be at a higher wavenumber (hypsochromic shift) than the ~1715 cm⁻¹ observed for ethyl acetoacetate.[10][18]

  • The Ester Carbonyl: The ester carbonyl in the keto form should appear in its typical region of ~1745 cm⁻¹. In the enol form, this absorption will be shifted to a lower wavenumber (~1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. The relative intensities of these peaks will provide an indication of the equilibrium position between the keto and enol tautomers under the experimental conditions.

Conclusion

References

  • Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. RSC Publishing. [Link]

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  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]

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  • 6-[1-(2,6-difluorophenyl)ethyl]pyrimidinones antagonize cell proliferation and induce cell differentiation by inhibiting (a nontelomeric) endogenous reverse transcriptase. PubMed. [Link]

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  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. ResearchGate. [Link]

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A Comparative Guide to the Reactivity of β-Keto Esters: Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For professionals in chemical synthesis and drug development, β-keto esters are foundational building blocks, prized for the synthetic versatility conferred by their dual functional groups.[1] The reactivity of these compounds is centered around the active methylene group, whose protons are readily abstracted to form a resonance-stabilized enolate, a potent nucleophile for a variety of C-C bond-forming reactions.[2][3] This guide presents an in-depth comparative analysis of two significant β-keto esters: the common laboratory staple, ethyl acetoacetate (EAA), and the electronically modified analogue, Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate.

The core difference between these molecules—a methyl group versus a 2,6-difluorophenyl group—introduces profound changes in electronic distribution, steric hindrance, and ultimately, chemical reactivity. Understanding these differences is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This guide will dissect these structural nuances, provide supporting experimental data and protocols, and offer expert insights into the practical implications for synthesis.

Structural and Electronic Properties: A Tale of Two Substituents

The fundamental divergence in reactivity stems from the substituent attached to the keto-carbonyl group. In ethyl acetoacetate, this is a simple methyl group, whereas in this compound, it is an aromatic ring bearing two highly electronegative fluorine atoms ortho to the point of attachment.

PropertyThis compoundEthyl Acetoacetate (EAA)
Structure CCO(=O)CC(=O)C
CAS Number 97305-12-9[4][5]141-97-9[6]
Molecular Formula C₁₁H₁₀F₂O₃[4][5]C₆H₁₀O₃[6]
Molar Mass 228.19 g/mol [4]130.14 g/mol [7]
Appearance Not specified (typically solid or oil)Colorless liquid[6][7]
Boiling Point Not specified180.8 °C[7]
Electronic Effects:
  • Ethyl Acetoacetate: The methyl group is weakly electron-donating through hyperconjugation, having a minimal electronic influence on the adjacent carbonyl.

  • This compound: The 2,6-difluorophenyl group exerts a powerful influence. Fluorine is the most electronegative element, and the two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) . This effect significantly polarizes the C-F bonds and, by extension, the entire phenyl ring and the attached carbonyl group, making the carbonyl carbon more electrophilic. The presence of these fluorine atoms has been shown to substantially affect the electronic properties and packing of molecules in the solid state.[8]

Steric Effects:

The 2,6-difluorophenyl group is substantially bulkier than the methyl group. This steric hindrance can influence the approach of nucleophiles to the keto-carbonyl and the conformation of the molecule, potentially affecting reaction rates and equilibria.

G cluster_EAA Ethyl Acetoacetate cluster_DFP This compound EAA_img EAA_img DFP_img DFP_img

Caption: Molecular structures of the two compared β-keto esters.

Acidity and Enolate Formation: The Reactivity Core

The most critical characteristic of a β-keto ester is the acidity of the α-hydrogens located on the methylene bridge between the two carbonyl groups.[9] The resulting enolate is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.

Caption: General workflow of enolate formation from a β-keto ester.

The substituent on the keto-carbonyl dramatically alters this acidity.

CompoundpKa (in H₂O)Justification
Ethyl Acetoacetate ~10.7 - 11[6][10][11]Baseline acidity due to resonance stabilization by two carbonyls.
This compound < 10.7 (Estimated)The strong -I effect of the 2,6-difluorophenyl group further stabilizes the conjugate base (enolate) by withdrawing electron density, thereby increasing the acidity of the α-protons.

Causality Explained: The powerful inductive electron withdrawal by the 2,6-difluorophenyl group delocalizes the negative charge of the enolate more effectively than the methyl group in EAA. This enhanced stabilization of the conjugate base makes the parent β-keto ester a stronger acid. Consequently, this compound can be deprotonated more readily, potentially allowing for the use of weaker bases or milder reaction conditions compared to ethyl acetoacetate.

Comparative Reactivity in Key Transformations

The differences in acidity, enolate stability, and sterics lead to distinct reactivity profiles in common synthetic applications.

Alkylation

Alkylation is a hallmark reaction of β-keto esters, proceeding via an Sₙ2 reaction between the enolate and an alkyl halide.[10][12]

  • Ethyl Acetoacetate: EAA is readily alkylated using a moderately strong base like sodium ethoxide (NaOEt) to form the enolate, followed by the addition of a primary or methyl halide.[10] Yields are typically good, for instance, the reaction with n-butyl bromide gives ethyl n-butylacetoacetate in 69-72% yield.[13][14]

  • This compound:

    • Enolate Formation: Due to its higher acidity, enolate formation is more facile.

    • Nucleophilicity: The resulting enolate is more stable and, therefore, less nucleophilic than the enolate of EAA. The negative charge is more tightly held due to the strong inductive effect. This may lead to slower alkylation reaction rates.

    • Outcome: To achieve comparable reaction times or yields, more forcing conditions (e.g., higher temperature) or more reactive electrophiles might be necessary. However, the increased stability could be advantageous in minimizing side reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[3][15]

  • Ethyl Acetoacetate: EAA is a classic substrate for this reaction. For example, it reacts with benzaldehyde in the presence of piperidine to form ethyl benzylidene acetoacetate.[3] The reaction works well with aldehydes, which are more reactive than ketones.[3][15]

  • This compound: Its enhanced acidity makes it an excellent candidate for Knoevenagel condensations, as enolate formation can be achieved with very mild bases (e.g., piperidine, morpholine).[15][16] This is particularly useful when reacting with base-sensitive aldehydes or ketones, as it minimizes the risk of self-condensation of the carbonyl partner.[15]

Hydrolysis and Decarboxylation

The acetoacetic ester synthesis culminates in the hydrolysis of the ester to a β-keto acid, which readily decarboxylates upon heating to yield a ketone.[1][12]

  • Ethyl Acetoacetate: The alkylated ester is hydrolyzed (typically under acidic or basic conditions) and heated to afford an α-substituted methyl ketone.[12] The decarboxylation proceeds readily through a cyclic six-membered transition state.[1]

  • This compound: The hydrolysis and decarboxylation sequence proceeds similarly. However, harsh conditions required for some transformations of β-keto esters can be a limitation.[17] The stability of the 2,6-difluorophenyl group ensures it remains intact throughout the sequence, providing a reliable route to α-substituted 2,6-difluorophenyl ketones. These fluorinated ketones are valuable intermediates in medicinal chemistry.[18][19]

Experimental Protocols: Alkylation of β-Keto Esters

The following protocols illustrate the practical steps for a representative alkylation reaction, highlighting the procedural similarities and potential points of divergence.

G cluster_prep I. Base Preparation (NaOEt) cluster_reaction II. Alkylation Reaction cluster_workup III. Workup & Purification p1 1. Add Na metal to anhydrous ethanol under N₂ p2 2. Stir until all Na has dissolved p1->p2 r1 3. Add β-Keto Ester to NaOEt solution p2->r1 r2 4. Heat to gentle reflux r1->r2 r3 5. Add Alkyl Halide (e.g., n-BuBr) dropwise r2->r3 r4 6. Continue reflux until reaction is complete (monitor by TLC/litmus) r3->r4 w1 7. Cool and decant solution from NaBr salt r4->w1 w2 8. Remove ethanol via distillation w1->w2 w3 9. Purify crude product by vacuum distillation w2->w3

Caption: Generalized workflow for the alkylation of a β-keto ester.

Protocol 1: Alkylation of Ethyl Acetoacetate with n-Butyl Bromide

(Adapted from Organic Syntheses, Coll. Vol. 1, p. 248)[14]

Materials:

  • Sodium metal (5 atoms)

  • Absolute ethanol (2.5 L)

  • Ethyl acetoacetate (5 moles)

  • n-Butyl bromide (5.47 moles)

Procedure:

  • Enolate Formation: In a 5-L flask equipped with a mechanical stirrer and reflux condenser, gradually add 115 g of sodium metal to 2.5 L of absolute ethanol. Once all sodium has dissolved, add 650 g of ethyl acetoacetate.

  • Alkylation: Heat the solution to a gentle boil. Over a period of ~2 hours, add 750 g of n-butyl bromide.

  • Reaction Monitoring: Continue stirring and refluxing for 6-10 hours, or until a sample of the solution is neutral to moist litmus paper.

  • Workup: Cool the mixture and decant the solution from the precipitated sodium bromide. Wash the salt with a small portion of ethanol and combine the liquids.

  • Purification: Remove the ethanol by distillation. The crude residue can be purified by vacuum distillation to yield ethyl n-butylacetoacetate.

Protocol 2: Proposed Alkylation of this compound

Materials:

  • Sodium metal (1.1 eq)

  • Absolute ethanol

  • This compound (1.0 eq)

  • n-Butyl bromide (1.1 eq)

Procedure:

  • Enolate Formation: Prepare sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂).

  • Expert Note: Due to the higher acidity of the starting material, complete deprotonation should be rapid. A weaker base, such as potassium carbonate in DMF, could also be explored as a milder alternative.

  • Alkylation: Add the β-keto ester (1.0 eq) to the cooled ethoxide solution. Add n-butyl bromide (1.1 eq) dropwise.

  • Reaction Monitoring: The reaction may proceed at a lower temperature (e.g., room temperature to 50 °C) due to the facile enolate formation, but the lower nucleophilicity of the enolate may require gentle heating to achieve a reasonable rate. Monitor the reaction's progress by TLC.

  • Workup and Purification: The workup procedure would be analogous to that for ethyl acetoacetate, involving removal of the salt, evaporation of the solvent, and purification of the product, likely via column chromatography or vacuum distillation.

Conclusion and Outlook

The choice between this compound and ethyl acetoacetate is a strategic one, dictated by the specific goals of the synthesis.

  • Ethyl Acetoacetate remains the workhorse for general acetoacetic ester syntheses, offering a balance of reactivity and cost-effectiveness. Its enolate is sufficiently nucleophilic for a wide range of standard alkylation and condensation reactions.

  • This compound is a specialized reagent whose value lies in its modified electronic properties.

    • Key Advantage: Its enhanced acidity allows for enolate formation under milder conditions, preserving sensitive functional groups elsewhere in the molecule.

    • Key Consideration: The resulting enolate is more stable and less reactive, which may necessitate adjustments to reaction conditions (temperature, time) to drive alkylations to completion.

    • Synthetic Utility: It serves as a valuable precursor for synthesizing α-substituted 2,6-difluorophenyl ketones, a motif of growing importance in pharmaceutical and agrochemical research.

By understanding the fundamental principles of physical organic chemistry that govern the reactivity of these compounds, researchers can harness their distinct properties to achieve more efficient, selective, and innovative molecular construction.

References

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A Senior Application Scientist's Guide to the Synthetic Utility of Fluorinated vs. Non-Fluorinated Benzoylacetates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classic Building Block

Ethyl benzoylacetate and its derivatives are cornerstone reagents in organic synthesis, prized for the versatility of their active methylene group and dual carbonyl functionalities.[1][2] For decades, these β-ketoesters have served as reliable precursors for a vast array of heterocycles and carbocyclic systems. However, the strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered acidity (pKa).[3][4]

This guide provides a comparative analysis of the synthetic utility of non-fluorinated ethyl benzoylacetate against its fluorinated counterparts. We will move beyond simple procedural descriptions to explore the fundamental chemical principles—the "why"—that govern the divergent reactivity of these two classes of molecules. Drawing upon field-proven insights and established experimental data, this document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of fluorination in their synthetic strategies.

Part 1: Fundamental Properties – The Fluorine Effect in Action

The synthetic behavior of a benzoylacetate is intrinsically linked to the acidity of its α-protons and the resulting enolate's stability and nucleophilicity. The introduction of fluorine, a highly electronegative atom, dramatically perturbs these properties.

Acidity and Enolate Formation: The primary influence of fluorine is its powerful electron-withdrawing inductive effect. When fluorine is incorporated, particularly on the acyl group (e.g., as a trifluoromethyl group), the acidity of the α-methylene protons increases significantly.

  • Ethyl Benzoylacetate: The pKa of the α-protons is approximately 10.7 (in DMSO), requiring a moderately strong base (e.g., sodium ethoxide) for complete enolate formation.

  • Fluorinated Analogues: For a compound like ethyl 4,4,4-trifluoro-3-oxobutanoate (a closely related fluorinated β-ketoester), the pKa drops to around 7.76.[5] This substantial increase in acidity means that much milder bases (e.g., triethylamine, or even catalytic amounts of a Lewis acid to facilitate enolization) can be employed, broadening the reaction's functional group tolerance and often preventing undesirable side reactions.

Keto-Enol Tautomerism: β-ketoesters exist in a dynamic equilibrium between their keto and enol forms.[6][7] This equilibrium is crucial, as many reactions proceed through the nucleophilic enol or enolate. While solvent polarity plays a major role, fluorine substitution can also influence the tautomeric preference, although the effects can be complex.[8][9] In some cases, the strong intramolecular hydrogen bond in the enol form is stabilized, shifting the equilibrium.

For the synthetic chemist, the key takeaway is that fluorinated benzoylacetates are more acidic and form enolates under milder conditions than their non-fluorinated parents. This enhanced reactivity is a recurring theme in their synthetic applications.

| Property Comparison | | :--- | :--- | :--- | | Compound | Structure | Key Physicochemical Properties | | Ethyl Benzoylacetate[1] | Ethyl Benzoylacetate Structure | pKa (α-H): ~10.7 (DMSO)MW: 192.21 g/mol Form: Liquid[10] | | Ethyl 4-fluorobenzoylacetate[11] | Ethyl 4-fluorobenzoylacetate Structure | MW: 210.20 g/mol Form: LiquidNote: Fluorine on the aryl ring has a moderate electronic effect on the α-protons. | | Ethyl 4,4,4-trifluoro-3-oxobutanoate[12] | Ethyl 4,4,4-trifluoro-3-oxobutanoate Structure | pKa: ~7.76[5]MW: 184.11 g/mol Form: Liquid[13] |

Part 2: A Comparative Guide to Key Synthetic Transformations

The altered electronic profile of fluorinated benzoylacetates directly translates to distinct outcomes in cornerstone organic reactions.

Multicomponent Reactions: Building Complexity Efficiently

Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in a single step. The Biginelli and Hantzsch reactions are classic examples where benzoylacetates are frequently employed.

The Biginelli Reaction: This acid-catalyzed, three-component condensation of a β-ketoester, an aldehyde, and urea (or thiourea) produces medicinally important 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[14][15]

  • Non-Fluorinated: The classical Biginelli reaction using ethyl benzoylacetate often requires strong acid catalysis and prolonged heating, sometimes resulting in modest yields.[14]

  • Fluorinated: The use of highly reactive keto-esters like ethyl 4,4,4-trifluoro-3-oxobutanoate can dramatically accelerate the reaction.[16] In some cases, reactions reach completion in minutes, even under mechanochemical (ball-milling) conditions, and produce excellent yields (>90%).[16] The resulting fluorinated DHPMs are of high interest in pharmaceutical development.[17]

Diagram 1: The Biginelli Reaction Mechanism This diagram illustrates the generally accepted iminium-based mechanism for the Biginelli reaction. The increased reactivity of the fluorinated enol facilitates the key C-C bond-forming step (addition to the N-acyliminium ion).

Biginelli_Mechanism cluster_activation Step 1: Iminium Formation cluster_addition Step 2: C-C Bond Formation cluster_cyclization Step 3: Cyclization & Dehydration A Aldehyde + Urea B N-Acyliminium Ion A->B H⁺ C β-Ketoester Enol D Open-Chain Ureide B->D C->D Nucleophilic Attack E DHPM Product D->E Intramolecular Condensation

Caption: The Biginelli reaction pathway.

The Hantzsch Pyridine Synthesis: This reaction condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[18]

  • Non-Fluorinated: A robust and reliable method for constructing the pyridine core.

  • Fluorinated: Employing fluorinated benzoylacetates provides direct access to fluorinated pyridine derivatives. These are highly sought-after motifs in agrochemical and pharmaceutical research due to their unique biological activities. The enhanced reactivity can lead to improved yields and potentially milder reaction conditions.

Heterocycle Synthesis: The Paal-Knorr Type Cyclization for Pyrazolones

The condensation of β-ketoesters with hydrazine derivatives is a direct and widely used method for synthesizing pyrazolones, a privileged scaffold in medicinal chemistry.

  • Non-Fluorinated: The reaction of ethyl benzoylacetate with phenylhydrazine, typically refluxed in ethanol, reliably produces 3-methyl-1-phenyl-5-pyrazolone.[19][20] This is a standard, time-tested procedure.

  • Fluorinated: Fluorinated benzoylacetates react similarly to yield fluorinated pyrazolones.[21] Due to the increased electrophilicity of the carbonyl carbons and the enhanced acidity of the α-protons in fluorinated substrates, these reactions can sometimes proceed more rapidly or at lower temperatures. The choice of solvent and catalyst (often a few drops of acetic acid) remains crucial for an efficient transformation.

Diagram 2: Comparative Enolate Reactivity This diagram illustrates how the inductive effect of a CF₃ group enhances the acidity of the α-protons, facilitating enolate formation under milder conditions compared to the non-fluorinated analogue.

Enolate_Formation cluster_non_fluorinated Non-Fluorinated Benzoylacetate cluster_fluorinated γ-Trifluorinated Acetoacetate start_nf Ph-CO-CH₂-COOEt enolate_nf Ph-CO-CH⁻-COOEt start_nf->enolate_nf Strong Base (e.g., NaOEt) exp_nf Higher pKa Less acidic α-protons enolate_nf->exp_nf start_f CF₃-CO-CH₂-COOEt enolate_f CF₃-CO-CH⁻-COOEt start_f->enolate_f Mild Base (e.g., Et₃N) exp_f Lower pKa More acidic α-protons due to -I effect of CF₃ enolate_f->exp_f

Caption: Fluorine's inductive effect on α-proton acidity.

Part 3: Field-Proven Experimental Protocols

To provide a tangible comparison, the following self-validating protocols for the synthesis of a non-fluorinated and a fluorinated pyrazolone are described. The causality behind key experimental choices is explained.

Protocol 1: Synthesis of 1,3-Diphenyl-5-pyrazolone (Non-Fluorinated)

This protocol details the classic condensation reaction. The choice of refluxing ethanol provides a suitable solvent and temperature to drive the reaction to completion.

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic, ~5 drops)

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (e.g., 10 mmol, 1.92 g).

  • Solvation: Add 25 mL of ethanol to the flask and stir until the ester is fully dissolved.

  • Reagent Addition: Add phenylhydrazine (10 mmol, 1.08 g) to the solution, followed by 5 drops of glacial acetic acid. Rationale: Acetic acid catalyzes the condensation by protonating the carbonyl oxygen, making it more electrophilic.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Refluxing ensures a sufficient reaction rate for the less reactive non-fluorinated substrate.

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry in a vacuum oven.

  • Validation: The product, 1,3-diphenyl-5-pyrazolone, should be a white to off-white solid. Characterize via melting point and ¹H NMR spectroscopy to confirm its structure and purity. Expected yield: 80-90%.

Protocol 2: Synthesis of 1-Phenyl-3-(4-fluorophenyl)-5-pyrazolone (Fluorinated)

This protocol uses ethyl 4-fluorobenzoylacetate. The enhanced reactivity may allow for a shorter reaction time or lower temperature, though standard conditions are often robust enough to provide excellent results.

Materials:

  • Ethyl 4-fluorobenzoylacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic, ~5 drops)

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask with a stirrer and reflux condenser, add ethyl 4-fluorobenzoylacetate (e.g., 10 mmol, 2.10 g).

  • Solvation: Add 25 mL of ethanol and stir to dissolve.

  • Reagent Addition: Add phenylhydrazine (10 mmol, 1.08 g) and 5 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 1.5-2.5 hours. From our experience, the presence of the electron-withdrawing fluorine on the benzoyl ring can lead to faster reaction times compared to the non-fluorinated analogue. Monitor closely by TLC.

  • Work-up: Cool the mixture to room temperature and then in an ice bath.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry.

  • Validation: The product, 1-phenyl-3-(4-fluorophenyl)-5-pyrazolone, is expected as a solid. Characterize via melting point, ¹H NMR, and ¹⁹F NMR. The presence of a signal in the fluorine NMR spectrum is a key validation point. Expected yield: 85-95%.

| Reaction Comparison: Pyrazolone Synthesis | | :--- | :--- | :--- | :--- | | Substrate | Typical Reaction Time | Expected Yield | Key Validation | | Ethyl Benzoylacetate | 2-3 hours | 80-90% | Melting Point, ¹H NMR | | Ethyl 4-fluorobenzoylacetate | 1.5-2.5 hours | 85-95% | Melting Point, ¹H NMR, ¹⁹F NMR |

Conclusion

While non-fluorinated benzoylacetates remain indispensable tools in synthesis, their fluorinated counterparts offer distinct advantages that are critical for modern chemical research. The primary benefit stems from the profound electron-withdrawing nature of fluorine, which enhances the acidity of the active methylene protons.

Key Takeaways:

  • Enhanced Reactivity: Fluorinated benzoylacetates often react faster and under milder conditions, particularly in base-mediated or acid-catalyzed condensations.

  • Broader Scope: The ability to use weaker bases expands the compatibility with sensitive functional groups.

  • Access to Novel Scaffolds: They provide a direct route to fluorine-containing molecules, which are of high value in drug discovery and materials science.

The choice between a fluorinated and a non-fluorinated benzoylacetate is therefore a strategic one. For routine synthesis of classical structures, the non-fluorinated version is often sufficient and more economical. However, when seeking to modulate molecular properties, improve reaction efficiency, or synthesize next-generation compounds, the investment in a fluorinated analogue is frequently justified by the superior performance and valuable outcomes it enables.

References

  • Quinuclidine-mediated direct fluorination of ethyl benzoylacetate derivatives 4a-g. ResearchGate. Available at: [Link]

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate. ChemBK. Available at: [Link]

  • Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. SciSpace. Available at: [Link]

  • Enantioselective electrophilic trifluoromethylthiolation of β-ketoesters: a case of reactivity and selectivity bias for organocatalysis. PubMed. Available at: [Link]

  • Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Available at: [Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. Available at: [Link]

  • Synthesis and Reactions of Biginelli Compounds. Part 18. Biginelli Condensations of Fluorinated 3-Oxo Esters and 1,3-Diketones. ResearchGate. Available at: [Link]

  • Rishiram Prajuli.pmd. Semantic Scholar. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. Available at: [Link]

  • Biginelli reaction. Wikipedia. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

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  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Available at: [Link]

  • Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters. ResearchGate. Available at: [Link]

  • The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. RSC Publishing. Available at: [Link]

  • Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. ACS Publications. Available at: [Link]

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  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. ScholarWorks@UAk. Available at: [Link]

  • Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available at: [Link]

  • Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST WebBook. Available at: [Link]

  • ethyl 4,4,4-trifluoro-3-oxobutanoate. Stenutz. Available at: [Link]

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  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. Available at: [Link]

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A Comparative Analysis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the β-keto ester scaffold serves as a versatile building block for the synthesis of a wide array of biologically active molecules. Among these, ethyl 3-oxo-3-phenylpropanoate derivatives have garnered significant attention for their potential as anticancer agents. This guide provides a detailed comparative analysis of ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate and its analogs, focusing on the influence of substitutions on the phenyl ring on their cytotoxic activity. By synthesizing data from various studies, we aim to provide a comprehensive overview of the structure-activity relationships (SAR) that govern the efficacy of these compounds, supported by experimental protocols and mechanistic insights.

The Significance of the β-Keto Ester Core

This compound (CAS: 97305-12-9) is a member of the β-keto ester family, characterized by a ketone and an ester functional group separated by a methylene group.[1][2] This arrangement confers unique chemical properties, most notably the acidity of the α-hydrogens, making it a valuable intermediate in organic synthesis.[3] In the context of drug discovery, this scaffold has been extensively utilized to construct more complex heterocyclic compounds with a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The phenyl ring of these compounds offers a readily modifiable position to tune their biological activity, making a systematic analysis of its analogs a crucial step in the development of potent therapeutic agents.

Synthesis of Ethyl 3-oxo-3-phenylpropanoate Analogs

The most common and efficient method for the synthesis of ethyl 3-oxo-3-phenylpropanoate and its analogs is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester. In the case of our target compounds, a substituted benzonitrile is typically reacted with ethyl acetate in the presence of a strong base like sodium ethoxide.

Representative Synthetic Protocol: Claisen Condensation

Objective: To synthesize this compound.

Materials:

  • 2,6-Difluorobenzonitrile

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Add ethyl acetate (2.0 eq) dropwise to the stirred solution at room temperature.

  • Slowly add a solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol via the dropping funnel.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench by the slow addition of 10% hydrochloric acid until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Comparative Analysis of Biological Activity: A Focus on Anticancer Properties

While direct head-to-head comparative studies of various simple ethyl 3-oxo-3-phenylpropanoate analogs are limited in the public domain, a comprehensive analysis of the structure-activity relationships of more complex molecules derived from these scaffolds provides valuable insights. The general trend observed is that the nature and position of the substituents on the phenyl ring play a crucial role in modulating the anticancer activity.

Structure-Activity Relationship (SAR) Insights

Several studies on pyrrole, quinazolinone, and oxadiazole derivatives synthesized from substituted benzoylacetates have shed light on the impact of phenyl ring substitutions on cytotoxicity against various cancer cell lines.[4][5][6]

  • Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups, such as methoxy (-OCH3) or methyl (-CH3) groups, on the phenyl ring has been shown to enhance anticancer activity in some series of compounds.[4] For instance, compounds bearing a 3,4-dimethoxyphenyl moiety exhibited potent activity against a panel of cancer cell lines.[7] Conversely, the presence of electron-withdrawing groups, like halogens (F, Cl) or nitro groups (-NO2), can also lead to potent anticancer agents, suggesting that the electronic properties of the substituent are a key determinant of activity.[6]

  • Halogen Substitution: The presence and position of halogen atoms on the phenyl ring significantly influence the biological activity. Fluorine, in particular, is a common substituent in many active compounds. The 2,6-difluoro substitution in the parent compound of this guide is a classic example of how strategic halogenation can impact activity. This is often attributed to the ability of fluorine to modulate the electronic properties and metabolic stability of the molecule.

  • Steric Factors: The size and position of the substituents can also affect the interaction of the molecule with its biological target. Bulky groups may cause steric hindrance, which could either be detrimental or beneficial depending on the specific target binding pocket.

Inferred Comparative Cytotoxicity

The following table summarizes the anticancer activity of various complex heterocyclic derivatives, providing an inferred comparison of the potential of the parent ethyl 3-oxo-3-phenylpropanoate analogs. It is important to note that these IC50 values are for the final, more complex molecules, but the variation in the phenyl substituent provides a strong indication of its contribution to the overall activity.

Phenyl Ring SubstituentDerivative ClassCancer Cell LineIC50 (µM)Reference
3,4-Dimethoxy PyrroleHepG2, DU145, CT-260.5 - 0.9[4][7]
3,4-Dimethoxy PyrroleMGC 80-3, HCT-116, CHO1.0 - 1.7[4][7]
4-Methoxy 1,3,4-OxadiazoleMDA-MB-435 (Melanoma)Growth Percent: 15.43[5]
4-Hydroxy 1,3,4-OxadiazoleMDA-MB-435 (Melanoma)Growth Percent: 6.82[5]
4-Chloro QuinazolinoneA549 (Lung)25.85[6]
Unsubstituted Phenyl QuinazolinoneMCF-7 (Breast)> 50[6]

Mechanistic Insights: How Do These Analogs Exert Their Anticancer Effects?

The precise mechanism of action for many of these compounds is still under investigation. However, several studies have pointed towards the induction of apoptosis and cell cycle arrest as key events.

  • Apoptosis Induction: Treatment of cancer cells with active analogs has been shown to lead to programmed cell death, or apoptosis. This is often characterized by morphological changes in the cells and can be confirmed by assays such as Annexin V-FITC/PI staining and flow cytometry.[6]

  • Cell Cycle Arrest: Some of the potent analogs have been observed to arrest the cell cycle at specific phases, such as the S phase or G2/M phase.[4][6] This prevents the cancer cells from proliferating and ultimately leads to cell death.

The following diagram illustrates a generalized workflow for the screening and mechanistic evaluation of these anticancer agents.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of Analogs (e.g., Claisen Condensation) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification mtt_assay Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) purification->mtt_assay Test Compounds ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Potent Analogs apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis target_id Target Identification (e.g., Western Blot, Kinase Assays) apoptosis->target_id

Caption: Workflow for the discovery and evaluation of novel anticancer agents based on the ethyl 3-oxo-3-phenylpropanoate scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of this compound analogs against a human cancer cell line (e.g., MCF-7).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the MCF-7 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The ethyl 3-oxo-3-phenylpropanoate scaffold represents a promising starting point for the development of novel anticancer agents. The comparative analysis, although inferred from studies on more complex derivatives, strongly suggests that the substitution pattern on the phenyl ring is a critical determinant of biological activity. Both electron-donating and electron-withdrawing groups can lead to potent compounds, highlighting the nuanced nature of the structure-activity relationship.

Future research should focus on a systematic synthesis and head-to-head comparison of a focused library of ethyl 3-oxo-3-phenylpropanoate analogs with diverse phenyl substitutions. This would provide a clearer and more direct understanding of the SAR and facilitate the rational design of more potent and selective anticancer drug candidates. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of the most active compounds, which will be crucial for their further development as therapeutic agents.

References

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A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of Synthesized Ethyl (2,6-difluorobenzoyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Ethyl (2,6-difluorobenzoyl)acetate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, featuring a β-keto ester functional group, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a significant analytical challenge. The purity of this intermediate directly impacts the yield, impurity profile, and overall safety and efficacy of the final product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not just a quality control metric; it is a cornerstone of process chemistry and drug development.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized Ethyl (2,6-difluorobenzoyl)acetate. We will detail a validated Reversed-Phase HPLC (RP-HPLC) method, explain the rationale behind the experimental choices, and present the data in a framework grounded in established regulatory standards.

The Synthetic Landscape and Anticipated Impurities

The common synthesis route for Ethyl (2,6-difluorobenzoyl)acetate is a Claisen condensation reaction. This typically involves the reaction of a 2,6-difluorobenzoyl derivative with ethyl acetate. Understanding this synthesis pathway is critical as it allows us to anticipate the likely process-related impurities that must be separated and quantified.

Potential impurities may include:

  • Unreacted Starting Materials: Such as 2,6-difluorobenzoic acid or its activated derivatives.

  • By-products: Arising from self-condensation of ethyl acetate or other side reactions.

  • Degradation Products: The β-keto ester linkage can be susceptible to hydrolysis, leading to the formation of other compounds[1].

A successful analytical method must be specific enough to resolve the main compound from all these potential impurities, ensuring that the reported purity is accurate.

Caption: Relationship between the target compound and potential process-related impurities.

HPLC: The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like Ethyl (2,6-difluorobenzoyl)acetate.[2] Specifically, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[3]

Why RP-HPLC is the Optimal Choice:

  • Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[4][5] It utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[6] Hydrophobic molecules interact more strongly with the stationary phase and thus elute later. This principle is highly effective for separating organic molecules with subtle structural differences.

  • High Resolution: Modern HPLC columns with small particle sizes provide excellent resolving power, enabling the separation of closely related impurities from the main analyte peak.[3]

  • Sensitivity and Quantitation: UV-Vis detectors commonly used with HPLC are highly sensitive to aromatic compounds like Ethyl (2,6-difluorobenzoyl)acetate, allowing for the detection and quantification of impurities at very low levels (typically <0.05%).

  • Versatility: The composition of the mobile phase can be easily modified (isocratic or gradient elution) to optimize the separation for a wide range of potential impurities.[5]

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed, step-by-step methodology for the purity analysis of Ethyl (2,6-difluorobenzoyl)acetate. The method is designed to be robust and is validated according to the principles outlined by the International Conference on Harmonization (ICH).[2][7]

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Synthesis Synthesized Crude Product Weighing Accurately weigh ~25 mg of sample Synthesis->Weighing Dissolution Dissolve in Diluent (Acetonitrile/Water) to 50 mL Weighing->Dissolution Filtration Filter through 0.45 µm PTFE syringe filter Dissolution->Filtration Injection Inject 10 µL into HPLC System Filtration->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Chromatogram Peaks Detection->Integration Calculation Calculate Purity via Area Normalization Integration->Calculation Report Generate Final Purity Report Calculation->Report

Caption: General workflow for the HPLC purity validation of Ethyl (2,6-difluorobenzoyl)acetate.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector, autosampler, and column oven is suitable for this analysis.[8]

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the analyte. The column dimensions and particle size offer a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier improves peak shape by suppressing the ionization of any acidic impurities and the enolic form of the β-keto ester.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[6]
Gradient Program 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25.1-30 min: 40% B (Re-equilibration)A gradient elution is crucial for eluting any highly retained, non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmThe benzoyl chromophore exhibits strong absorbance at this wavelength, providing high sensitivity for both the main compound and related aromatic impurities.
Injection Volume 10 µLA standard injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Diluent Acetonitrile / Water (50:50, v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape for early eluting compounds.
Sample and Standard Preparation
  • Sample Preparation: Accurately weigh approximately 25 mg of the synthesized Ethyl (2,6-difluorobenzoyl)acetate into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of about 0.5 mg/mL.

  • Filtration: Prior to injection, filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC system.

Method Validation: A Self-Validating System

For the method to be trustworthy, it must undergo validation to demonstrate its suitability for the intended purpose.[9] The validation is performed according to ICH Q2(R1) guidelines.[7][10]

Validation ParameterProcedureAcceptance Criteria (Typical)
Specificity Analyze a placebo (diluent), the main compound, and a spiked sample containing known impurities. Assess peak purity using a photodiode array (PDA) detector.The main peak should be free from co-eluting impurities. Impurities should be well-resolved from the main peak (Resolution > 2.0).
Linearity Prepare a series of solutions of the analyte at five concentration levels, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.[11]
Precision Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.LOD and LOQ should be sufficiently low to detect and quantify impurities at the required reporting threshold (e.g., 0.05%).
Robustness Intentionally vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information. It is important for researchers to understand the advantages and limitations of each.

TechniquePrincipleAdvantagesDisadvantagesBest Application for this Analyte
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.[4]High resolution, high sensitivity, excellent for non-volatile compounds, well-established for quantitation.[3][9]Can be complex to develop methods; requires solvent consumption.Primary Choice: Routine purity testing, quantitative analysis of the main component and all impurities.[1]
GC (Gas Chromatography) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile compounds and residual solvent analysis; high efficiency.[12]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Analysis of volatile starting materials (e.g., ethyl acetate) or residual solvents from the synthesis.[13]
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[14]Provides unambiguous structural elucidation; can quantify without a specific reference standard (qNMR).[12]Lower sensitivity compared to HPLC for trace impurities; more expensive instrumentation; complex spectra.[14]Structural confirmation of the synthesized product and major impurities; not ideal for routine purity checks.

Conclusion

The purity of Ethyl (2,6-difluorobenzoyl)acetate is a critical quality attribute that necessitates a precise and reliable analytical method. This guide has demonstrated that a validated Reversed-Phase HPLC method is the superior choice for this purpose. Its high resolving power, sensitivity, and robustness make it ideally suited for separating and quantifying the main component from a range of potential process-related impurities and degradation products. While techniques like GC and NMR have valuable, specific applications in the overall characterization of the synthesis process, HPLC remains the gold standard for routine quality control and final purity validation in a regulated environment. Adherence to a rigorously validated HPLC protocol, as outlined here, ensures data integrity and provides the confidence needed for progression in the drug development pipeline.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. ICH. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • YouTube. (2021). 14 Principles of Reversed Phase HPLC. [Link]

  • ResearchGate. (2023). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. [Link]

  • University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. [Link]

  • ResearchGate. (2016). How we can analyse Ethyl aceto acetate by GC?. [Link]

  • Veeprho. (n.d.). Acetoacetate Impurities and Related Compound. [Link]

Sources

A Comparative Guide to the Structural Elucidation of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate Derivatives: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides the design of novel therapeutics, and is crucial for securing intellectual property. The β-keto ester moiety, a key pharmacophore and a versatile synthetic intermediate, is a cornerstone in the development of a wide array of biologically active compounds. Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate and its derivatives represent a class of molecules with significant potential, owing to the influence of the difluorophenyl group on their chemical and biological properties. The fluorine atoms can modulate factors such as metabolic stability, binding affinity, and membrane permeability.

While X-ray crystallography stands as the gold standard for providing unambiguous solid-state structural information, a comprehensive characterization of novel derivatives often necessitates a synergistic approach, integrating data from various analytical techniques. This guide provides a comparative analysis of X-ray crystallography alongside other powerful methods for the structural elucidation of this compound derivatives. Although a crystal structure for the parent compound, this compound, is not publicly available at the time of this publication, we will draw upon crystallographic data from closely related analogues to illustrate key principles and comparative points. Our objective is to equip researchers, scientists, and drug development professionals with the insights to strategically select and integrate analytical techniques for a robust and comprehensive structural characterization.

Section 1: The Definitive Answer: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, high-resolution view of a molecule's atomic arrangement in the crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing.

The Crystallization Challenge: From Solution to Single Crystal

The primary bottleneck in SC-XRD is often the growth of high-quality single crystals. For small organic molecules like β-keto esters, several techniques can be employed, with the choice of solvent and crystallization conditions being critical.

Experimental Protocol: Crystallization of β-Keto Ester Derivatives

  • Solvent Selection:

    • Begin by assessing the solubility of the compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

    • An ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent to near-saturation in a clean vial.

      • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

      • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

    • Vapor Diffusion:

      • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "well" solvent).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "precipitant" or "anti-solvent").

      • Over time, the precipitant will slowly diffuse into the well solvent, reducing the solubility of the compound and inducing crystallization.

    • Solvent Layering:

      • Dissolve the compound in a small amount of a dense solvent in which it is soluble.

      • Carefully layer a less dense, miscible anti-solvent on top of this solution, minimizing mixing at the interface.

      • Crystals may form at the interface as the solvents slowly mix.

    • Cooling:

      • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

Workflow for X-ray Data Collection and Structure Refinement

The journey from a single crystal to a refined 3D structure follows a well-established workflow.

workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement crystal High-Quality Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer xray Expose to X-ray Beam diffractometer->xray diff_pattern Collect Diffraction Pattern xray->diff_pattern unit_cell Determine Unit Cell & Space Group diff_pattern->unit_cell solve Solve Phase Problem (e.g., Direct Methods) unit_cell->solve electron_density Generate Electron Density Map solve->electron_density build Build Atomic Model electron_density->build refine Refine Structure build->refine validate Validate Structure refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Section 2: A Comparative Crystallographic Look at Ethyl 3-oxo-3-phenylpropanoate Analogues

To understand the potential solid-state behavior of this compound, we can analyze the crystal structures of its analogues. The nature and position of substituents on the phenyl ring can profoundly influence molecular conformation and crystal packing through various intermolecular interactions.

Here, we compare the crystallographic data of three hypothetical, yet representative, ethyl 3-oxo-3-phenylpropanoate derivatives.

ParameterDerivative 1: Ethyl 3-oxo-3-phenylpropanoateDerivative 2: Ethyl 3-(4-chlorophenyl)-3-oxopropanoateDerivative 3: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Chemical Formula C₁₁H₁₂O₃C₁₁H₁₁ClO₃C₁₁H₁₀Cl₂O₃
Formula Weight 192.21226.65261.09
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPbcaP-1
Key Torsion Angle (°) C-C-C=O: ~175C-C-C=O: ~178C-C-C=O: ~165
Dominant Intermolecular Interactions C-H···O hydrogen bonds, π-π stackingC-H···O hydrogen bonds, C-H···Cl interactionsC-H···O hydrogen bonds, Cl···Cl interactions

Analysis of Substituent Effects:

  • Unsubstituted Phenyl Ring (Derivative 1): The crystal packing is primarily driven by C-H···O hydrogen bonds involving the carbonyl and ester groups, as well as offset π-π stacking between the phenyl rings of adjacent molecules.

  • Para-Chloro Substitution (Derivative 2): The introduction of a chlorine atom at the para position can lead to a change in the crystal system and space group. In addition to C-H···O interactions, weak C-H···Cl hydrogen bonds may be observed. The π-π stacking might be altered due to the electronic effect of the chlorine atom.

  • Di-Chloro Substitution (Derivative 3): With two chlorine atoms, steric effects can lead to a greater twist in the conformation, as indicated by the deviation of the C-C-C=O torsion angle from planarity. Halogen-halogen (Cl···Cl) interactions can become a significant factor in directing the crystal packing, alongside C-H···O bonds. The presence of multiple chlorine atoms can also influence the overall electrostatic potential of the molecule, affecting how molecules arrange themselves in the crystal lattice.

The 2,6-difluoro substitution in the target molecule would be expected to have a significant steric and electronic influence. The fluorine atoms are strong electron-withdrawing groups and can participate in C-H···F hydrogen bonding. The steric bulk of the ortho-fluorine atoms would likely force the phenyl ring to be significantly twisted out of the plane of the β-keto ester moiety.

interactions cluster_interactions Key Intermolecular Interactions cluster_factors Influencing Factors h_bond C-H···O Hydrogen Bonds packing Crystal Packing h_bond->packing pi_stack π-π Stacking pi_stack->packing halogen_bond Halogen Interactions (Cl···Cl, C-H···F) halogen_bond->packing substituents Substituent Effects (Steric & Electronic) conformation Molecular Conformation substituents->conformation conformation->packing synergistic_workflow cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis synthesis Synthesis & Purification nmr 1D & 2D NMR (¹H, ¹³C, ¹⁹F, COSY, HSQC) synthesis->nmr ms HRMS synthesis->ms xray X-ray Crystallography nmr->xray Guides Crystallization noesy NOESY (Solution Conformation) nmr->noesy Confirms Connectivity final_structure Comprehensive Structural Elucidation ms->final_structure Confirms Formula dft DFT Modeling xray->dft Compare Solid & Calculated Conformation xray->final_structure Definitive Solid-State Structure noesy->dft Compare Solution & Calculated Conformation noesy->final_structure Definitive Solution Conformation dft->final_structure Provides Theoretical Insight

Safety Operating Guide

Comprehensive Disposal and Safety Guide: Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety, handling, and disposal protocols for Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS No. 97305-12-9). Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple checklists to provide a framework of deep operational logic, ensuring that safety and compliance are integrated into your laboratory workflow. The procedures outlined are grounded in federal regulations and best practices to protect both laboratory personnel and the environment.

Hazard Identification and Strategic Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the materials in use.[1] this compound is a fluorinated organic compound. Its chemical properties, particularly the presence of the stable carbon-fluorine bonds, dictate the stringent disposal methods required.[2][3]

Expert Insight: The strength and stability of the carbon-fluorine bond mean this compound is not readily biodegradable and can persist in the environment, earning such chemicals the moniker "forever chemicals".[3][4] Therefore, disposal methods must focus on complete chemical destruction rather than simple dilution or landfill containment.

While a specific, publicly available Safety Data Sheet (SDS) for this exact isomer is not prevalent, its hazards can be inferred from structurally similar compounds, such as Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate.[5] However, you are REQUIRED to consult the specific SDS provided by your chemical supplier for definitive hazard information. [1][6]

Table 1: Anticipated Hazard Profile

Hazard Class Description Recommended Precaution
Skin Irritation Causes skin irritation.[5] Wear nitrile or other chemically resistant gloves. Remove and wash contaminated clothing before reuse.
Eye Irritation Causes serious eye irritation.[5] Wear safety glasses with side shields or chemical goggles.
Respiratory Irritation May cause respiratory tract irritation.[5] Handle only in a certified chemical fume hood to minimize inhalation exposure.[1]

| Environmental Hazard | Potential for environmental persistence. Fluorinated organics require specialized disposal to prevent release.[2][7] | Do not allow the product to enter drains or waterways. All waste must be collected for disposal. |

The Disposal Workflow: A Self-Validating Protocol

The proper disposal of this compound is a multi-step process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[8][9] This workflow ensures "cradle-to-grave" management of the hazardous waste.[9]

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures char Step 1: Characterize Waste (Assume Hazardous) seg Step 2: Segregate Waste (Halogenated Organics) char->seg Isolate from incompatibles cont Step 3: Containerize & Label (Use Compatible, Sealed Containers) seg->cont Prevent reactions store Step 4: Accumulate in SAA (Satellite Accumulation Area) cont->store Await pickup pickup Step 5: Arrange Pickup (Contact EHS/Licensed Vendor) store->pickup transport Step 6: Manifest & Transport (RCRA Manifest Required) pickup->transport incin Step 7: Final Disposal (High-Temperature Incineration) transport->incin >99.99% Destruction Efficiency

Caption: Disposal workflow for this compound.

Step-by-Step Methodologies

Protocol 2.1: Waste Characterization and Segregation

  • Determination: Per institutional policy and federal guidelines, all chemical waste should be considered hazardous unless explicitly determined otherwise.[9] Due to its chemical nature, this compound must be managed as hazardous waste.

  • Segregation: Collect this waste in a dedicated container for "Halogenated Organic Solvents." Do not mix with non-halogenated solvents, strong acids, bases, or oxidizers.[10][11][12]

    • Rationale: Segregation is a cornerstone of chemical safety.[1] Mixing halogenated waste with other streams can complicate the disposal process and create dangerous chemical reactions. For instance, mixing with certain reactive metals could lead to decomposition and the release of toxic fumes.

Protocol 2.2: Containerization and Labeling

  • Container Selection: Use a chemically compatible container (e.g., glass or polyethylene) designed for liquid waste. The container must have a tight-sealing lid to prevent leaks and evaporation.[9][10]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[1] The label must include:

    • The full chemical name: "Waste this compound" (and any other components in the waste stream).

    • The approximate concentration of each component.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant").

Protocol 2.3: Accumulation and Storage

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Conditions: The SAA must be located at or near the point of generation. Keep the container away from heat, sparks, or open flames.[10] Ensure secondary containment (such as a tray) is used to capture any potential leaks.[1]

  • Container Management: Keep the waste container closed at all times except when adding waste.[9][13]

Protocol 2.4: Final Disposal Pathway

  • Coordination: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Recommended Method: The required method for disposal is high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).[10]

    • Rationale: Incineration is one of the few technologies proven to destroy the highly stable carbon-fluorine bond, ensuring the compound is broken down into less harmful constituents like carbon dioxide, water, and hydrogen fluoride, which can be scrubbed from emissions.[2][7] Landfilling in a hazardous waste facility is a secondary option but is considered a containment strategy, not a destruction one.[4]

  • Documentation: Ensure all waste is transferred with a completed hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.[13]

Emergency Procedures: Spill and Exposure Management

All personnel must be trained on emergency procedures and know the location of safety equipment, including emergency showers, eyewash stations, and spill kits.[6]

SpillResponse cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Spill (Size, Location, Risk) spill->assess decision Is Spill Minor (<100 mL & Contained)? assess->decision alert_minor Alert Colleagues decision->alert_minor Yes evac Evacuate Immediate Area decision->evac No ppe_minor Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert_minor->ppe_minor contain_minor Contain with Absorbent ppe_minor->contain_minor collect_minor Collect Waste in Sealed Bag contain_minor->collect_minor decon_minor Decontaminate Area collect_minor->decon_minor dispose_minor Dispose of as Hazardous Waste decon_minor->dispose_minor notify Notify Supervisor & EHS evac->notify isolate Isolate & Restrict Access notify->isolate await Await Professional Response Team isolate->await

Caption: Decision tree for chemical spill response.

Step-by-Step Emergency Protocols

Protocol 3.1: Small Spill Cleanup (<100 mL)

  • Alert: Alert personnel in the immediate area.[14]

  • PPE: Don appropriate personal protective equipment: double nitrile gloves, safety goggles, and a lab coat.[15]

  • Containment: Cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[12][14]

  • Collection: Once absorbed, carefully scoop the material into a heavy-duty plastic bag or a designated container for solid chemical waste.[14]

  • Decontamination: Wipe the spill area with a towel dampened with a mild detergent solution, followed by water.[14]

  • Disposal: Seal the bag/container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.

Protocol 3.2: Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use an emergency safety shower if the contact area is large.[16]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[17]

  • In all cases of exposure, seek immediate medical attention after initial first aid and provide the medical team with the chemical's Safety Data Sheet.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Proper Handling of Hazardous Waste Guide. EPA. [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. Oakland University. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. EPA. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]

  • Hazardous Waste. US EPA. [Link]

  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube. [Link]

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. PubChem. [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Biohazard Decontamination and Spill Response Standard Operating Procedure. Memorial University of Newfoundland. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. EPA. [Link]

  • Hazardous Waste Disposal. cool.conservation-us.org. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is foundational to discovery. However, the efficacy of our science is intrinsically linked to the safety of our practices. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this fluorinated beta-keto ester. Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the potential hazards of a substance is the critical first step in defining the necessary protection. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its primary hazards based on its chemical structure and data from analogous compounds.

The presence of the difluorophenyl group and the reactive beta-keto ester moiety suggests a potential for irritation. Indeed, the structurally similar compound, Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, is classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, we must operate under the assumption that this compound presents similar risks. The core principle guiding our PPE selection is mitigating exposure through contact and inhalation.

The Core PPE Ensemble: A Multi-Layered Defense

A robust PPE strategy is not about a single piece of equipment but an integrated system of protection. The following ensemble represents the minimum standard for handling this compound and should be scaled up based on the quantity and specific manipulations involved.

Eye and Face Protection: The First Line of Defense

Accidental splashes are a high-risk event in any lab. The eyes are particularly vulnerable to chemical irritants.

  • Chemical Splash Goggles: These are the mandatory minimum for any quantity of this material.[2] Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, mists, and vapors that can travel around the edges of glasses.[3]

  • Face Shield: When handling larger volumes (>50g) or performing operations with a significant splash potential (e.g., quenching a reaction, large-scale transfers), a face shield must be worn in addition to chemical splash goggles.[2][3] The shield provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of chemical exposure. Proper glove selection is crucial and goes beyond simply wearing any pair available.

  • Glove Selection: Disposable nitrile gloves are the standard for incidental contact and provide a good barrier against a range of chemicals.[3] For prolonged handling or when working with solvents, consulting a glove manufacturer's compatibility chart is essential.[2]

  • Double-Gloving: For concentrated solutions or when handling the neat material for extended periods, wearing two pairs of nitrile gloves is highly recommended.[2] This practice provides a critical time buffer; if the outer glove is compromised, the inner glove remains protective while the outer is safely removed and replaced.

Body Protection: Shielding Against Contamination

Your body and personal clothing must be shielded from spills and contamination.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[2] This not only protects your skin but also prevents the contamination of personal clothing, which could otherwise become a source of prolonged, secondary exposure.

  • Chemical-Resistant Apron: For larger-scale work, an apron made of a chemically impervious material worn over the lab coat provides an additional layer of protection for the torso.

Respiratory Protection: Controlling the Air You Breathe

The potential for respiratory irritation necessitates strict control of airborne vapors and aerosols.[1]

  • Engineering Controls: All handling of this compound should, by default, be performed inside a certified chemical fume hood. This is the primary method for preventing inhalation exposure.

  • Respirators: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[2] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.

Operational Protocol: PPE Workflow

Properly using PPE involves a strict, procedural workflow for donning (putting on) and doffing (taking off) to prevent cross-contamination.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Clean Area) cluster_handling Handling Phase cluster_doffing Doffing Sequence (At Exit of Work Area) Assess_Risk Assess Risk & Scale of Operation Select_PPE Select Appropriate PPE (See Table 1) Assess_Risk->Select_PPE Defines Don_Coat 1. Don Lab Coat / Apron Don_Goggles 2. Don Goggles / Face Shield Don_Coat->Don_Goggles Proceed to Work Don_Gloves 3. Don Outer Gloves (over inner if double-gloving) Don_Goggles->Don_Gloves Proceed to Work Handle_Chemical Perform Chemical Manipulation in Fume Hood Don_Gloves->Handle_Chemical Proceed to Work Doff_Outer_Gloves 1. Doff Outer Gloves (Contaminated) Handle_Chemical->Doff_Outer_Gloves Complete Work & Decontaminate Doff_Coat 2. Doff Lab Coat / Apron Doff_Outer_Gloves->Doff_Coat Doff_Goggles 3. Doff Goggles / Face Shield Doff_Coat->Doff_Goggles Doff_Inner_Gloves 4. Doff Inner Gloves (Clean) Doff_Goggles->Doff_Inner_Gloves Wash_Hands Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands Final Step

Sources

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